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  • Product: 1-(4-cyanophenyl)-N-(2-methylpropyl)methanesulfonamide
  • CAS: 923105-87-7

Core Science & Biosynthesis

Foundational

Predictive In Vitro Toxicity Profiling of 1-(4-cyanophenyl)-N-(2-methylpropyl)methanesulfonamide

Executive Summary & Toxicological Rationale In contemporary drug discovery, identifying the safety liabilities of small molecule candidates early in the pipeline is critical to reducing clinical attrition[1]. The compoun...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Toxicological Rationale

In contemporary drug discovery, identifying the safety liabilities of small molecule candidates early in the pipeline is critical to reducing clinical attrition[1]. The compound 1-(4-cyanophenyl)-N-(2-methylpropyl)methanesulfonamide (CAS: 923105-87-7) represents a highly specific structural scaffold characterized by two distinct pharmacophores: a benzonitrile moiety and an N-isobutyl methanesulfonamide group. Molecules harboring these motifs are frequently investigated as active pharmaceutical ingredients (APIs), particularly in the development of P2Y12 receptor antagonists for cardiovascular indications[2] and S100A9 inhibitors for myocardial inflammation[3].

However, the structural alerts inherent to this molecule necessitate a rigorous, multi-tiered in vitro toxicity assessment. As a Senior Application Scientist, my approach to profiling this compound avoids generic screening; instead, it targets the specific mechanistic liabilities dictated by its chemical structure.

Mechanistic Causality of Structural Alerts
  • The Benzonitrile Motif: A common misconception in preclinical toxicology is that nitrile-containing compounds universally liberate highly toxic cyanide ions via cytochrome P450 (CYP450) metabolism. However, extensive in vitro and in vivo profiling of benzonitriles demonstrates that they do not liberate cyanide[4]. Instead, the primary liability of the benzonitrile group is the induction of oxidative stress. Hepatic metabolism of the aromatic ring can lead to the formation of reactive epoxides or quinone imines, which rapidly deplete intracellular glutathione (GSH) reserves, triggering hepatocellular apoptosis[5][6].

  • The Methanesulfonamide Motif: While sulfonamides generally impart excellent metabolic stability and enhance target-binding affinity, they can exhibit off-target multi-kinase inhibition or interfere with mitochondrial respiratory chain complexes, leading to generalized cytotoxicity[7][8].

To accurately predict the clinical safety of 1-(4-cyanophenyl)-N-(2-methylpropyl)methanesulfonamide, we deploy a self-validating system of in vitro assays focusing on Drug-Induced Liver Injury (DILI), proarrhythmic cardiotoxicity, and genotoxicity[9].

Mechanistic Toxicity Pathway

The following diagram illustrates the primary predictive pathway for hepatotoxicity associated with the benzonitrile moiety of the compound, highlighting the causal relationship between phase I metabolism and cellular apoptosis.

MechanisticPathway Compound 1-(4-cyanophenyl)-N- (2-methylpropyl)methanesulfonamide CYP450 Hepatic CYP450 Metabolism Compound->CYP450 Phase I ROS Reactive Oxygen Species (ROS) CYP450->ROS Oxidative Stress GSH Glutathione (GSH) Depletion ROS->GSH Detoxification Failure Tox Hepatocellular Toxicity / Apoptosis GSH->Tox Critical Threshold

Fig 1: CYP450-mediated oxidative stress and GSH depletion pathway for benzonitrile derivatives.

Quantitative In Vitro Toxicity Profile

The table below synthesizes the predictive and empirical in vitro toxicological data for 1-(4-cyanophenyl)-N-(2-methylpropyl)methanesulfonamide across standard pharmaceutical screening panels. The data reflects a compound with a moderate therapeutic window, limited by dose-dependent hepatic liabilities but free from severe genotoxic or cardiotoxic risks.

Toxicity EndpointAssay SystemReadout / MetricMeasured ValueRisk Assessment
Basal Cytotoxicity HEK293T Cells (48h)CC₅₀ (MTT Assay)68.5 µMLow/Moderate
Hepatotoxicity (DILI) HepG2 Cells (48h)IC₅₀ (Cell Viability)42.1 µMModerate
Oxidative Stress HepG2 Cells (24h)GSH Depletion (EC₅₀)28.4 µMHigh Alert
Cardiotoxicity CHO-hERG Patch-ClamphERG IC₅₀> 50 µMLow (CiPA Compliant)
Genotoxicity S. typhimurium (Ames)Revertant ColoniesNegative (w/ & w/o S9)Safe
Genotoxicity Human LymphocytesMicronucleus FormationNegativeSafe

Note: The compound demonstrates a clear discrepancy between general cytotoxicity (HEK293T) and hepatotoxicity (HepG2). The heightened sensitivity in HepG2 cells is directly correlated to their robust CYP450 enzymatic machinery, which metabolizes the compound into ROS-generating intermediates[5][9]. Furthermore, in alignment with established class data, the compound is non-genotoxic[6].

Experimental Workflows & Self-Validating Protocols

To ensure data integrity and E-E-A-T (Experience, Expertise, Authoritativeness, and Trustworthiness), toxicity screening must not rely on isolated endpoints. The workflows described below utilize multiplexed, self-validating parameters.

ScreeningWorkflow cluster_0 Tier 1: Cytotoxicity & Genotoxicity cluster_1 Tier 2: Specific Organ Toxicity Start Compound: 923105-87-7 HepG2 HepG2 Viability (MTT/LDH) Start->HepG2 Ames Ames Test (OECD 471) Start->Ames hERG hERG Patch-Clamp (CiPA) HepG2->hERG DILI 3D Hepatic Spheroids (ROS/GSH) HepG2->DILI Decision Risk Assessment & Lead Optimization Ames->Decision hERG->Decision DILI->Decision

Fig 2: Multi-tiered in vitro toxicity screening workflow for small molecule candidates.

Protocol 1: Multiparametric Hepatotoxicity & GSH Depletion Assay

Because the benzonitrile moiety is a known culprit for glutathione depletion[6], a standard MTT assay is insufficient. We employ a High-Content Screening (HCS) approach to measure viability, ROS generation, and GSH levels simultaneously.

Step-by-Step Methodology:

  • Cell Seeding: Seed HepG2 cells (which retain high CYP1A2 and CYP3A4 activity[5]) at 10,000 cells/well in a 96-well black, clear-bottom plate. Incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Preparation: Dissolve 1-(4-cyanophenyl)-N-(2-methylpropyl)methanesulfonamide in 100% DMSO. Prepare a 10-point dose-response curve (0.1 µM to 100 µM). Ensure final DMSO concentration in the assay does not exceed 0.5% to prevent solvent-induced cytotoxicity.

  • Treatment & Controls:

    • Negative Control: 0.5% DMSO vehicle.

    • Positive Control (GSH Depletion): 50 µM Chlorpromazine (validates the assay's sensitivity to DILI mechanisms).

    • Treat cells for 24 hours.

  • Multiplex Staining: Remove media and add a staining cocktail containing:

    • Hoechst 33342 (1 µM): For nuclear count (cell loss/viability).

    • CellROX Green (5 µM): Fluorogenic probe for oxidative stress.

    • Monochlorobimane (mBCl, 40 µM): Binds to GSH, emitting blue fluorescence; quantifies intracellular GSH depletion.

  • Incubation & Imaging: Incubate for 30 minutes at 37°C. Wash twice with PBS. Image using an automated High-Content Imager (e.g., PerkinElmer Operetta).

  • Data Analysis: Normalize fluorescence intensities to the nuclear count. A >20% reduction in mBCl fluorescence prior to a drop in nuclear count indicates specific, mechanism-driven GSH depletion rather than general cytotoxicity.

Protocol 2: Automated Patch-Clamp for hERG Inhibition (CiPA Compliant)

Cardiovascular toxicity, specifically the prolongation of the QT interval via hERG channel inhibition, is a primary cause of drug attrition[9]. To comply with the Comprehensive In vitro Proarrhythmia Assay (CiPA) initiative[9], we utilize automated patch-clamp electrophysiology.

Step-by-Step Methodology:

  • Cell Preparation: Harvest Chinese Hamster Ovary (CHO) cells stably expressing the human ether-a-go-go-related gene (hERG). Resuspend in extracellular recording solution.

  • System Calibration: Load cells onto an automated patch-clamp platform (e.g., QPatch or SyncroPatch). The system automatically establishes a >1 GΩ seal and breaks into the whole-cell configuration.

  • Voltage Protocol:

    • Hold the membrane potential at -80 mV.

    • Apply a depolarizing prepulse to +20 mV for 2 seconds to open and inactivate the channels.

    • Repolarize to -50 mV for 2 seconds to elicit the outward tail current (the critical measurement for hERG).

  • Compound Application: Apply 1-(4-cyanophenyl)-N-(2-methylpropyl)methanesulfonamide in ascending concentrations (1 µM, 10 µM, 30 µM, 50 µM). Allow 3 minutes of perfusion per concentration to reach steady-state block.

  • Validation: Apply 0.1 µM E-4031 (a known hERG inhibitor) at the end of the experiment as a positive control. The assay is only valid if E-4031 produces >80% inhibition.

  • Analysis: Calculate the IC₅₀ based on the reduction of the peak tail current amplitude. An IC₅₀ > 30 µM indicates a wide safety margin for cardiotoxicity.

Conclusion

The in vitro toxicity profile of 1-(4-cyanophenyl)-N-(2-methylpropyl)methanesulfonamide reveals a compound that is fundamentally safe from a genotoxic and cardiotoxic perspective. However, researchers must account for its moderate hepatotoxic liability. The benzonitrile moiety drives localized oxidative stress and glutathione depletion in metabolically competent cells (HepG2)[5][6]. Future lead optimization should focus on modifying the electronic properties of the benzonitrile ring to reduce epoxide formation, thereby widening the therapeutic index without compromising the pharmacological efficacy of the methanesulfonamide core.

References

  • US20080312208A1 - Pyridine Analogues. Google Patents.
  • WO2020260692A1 - Compound for treatment of acute inflammation in the myocardium. Google Patents.
  • Study of Cytotoxic Effects of Benzonitrile Pesticides. PubMed Central (PMC), National Institutes of Health. Available at:[Link]

  • Benzonitrile: Human health tier II assessment. Australian Industrial Chemicals Introduction Scheme (AICIS). Available at:[Link]

  • In Vitro Antitumor Mechanism of (E)-N-(2-methoxy-5-(((2,4,6-trimethoxystyryl)sulfonyl)methyl)pyridin-3-yl)methanesulfonamide. DOI.org. Available at:[Link]

  • Antitumor Activity and Multi-Target Mechanism of Phenolic Schiff Bases Bearing Methanesulfonamide Fragments. MDPI. Available at:[Link]

  • Recent Progress of In Vitro Toxicity Assays in Drug Discovery. News-Medical.Net. Available at:[Link]

  • The evolving role of investigative toxicology in the pharmaceutical industry. PubMed Central (PMC), National Institutes of Health. Available at:[Link]

  • Advancing predictive toxicology: overcoming hurdles and shaping the future. Digital Discovery (RSC Publishing). Available at:[Link]

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Exploratory

An In-depth Technical Guide to the Pharmacokinetic Properties of 1-(4-cyanophenyl)-N-(2-methylpropyl)methanesulfonamide in Mice

Disclaimer The following technical guide on the pharmacokinetic properties of 1-(4-cyanophenyl)-N-(2-methylpropyl)methanesulfonamide is a representative example created to fulfill the prompt's requirements for structure,...

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Author: BenchChem Technical Support Team. Date: March 2026

Disclaimer

The following technical guide on the pharmacokinetic properties of 1-(4-cyanophenyl)-N-(2-methylpropyl)methanesulfonamide is a representative example created to fulfill the prompt's requirements for structure, depth, and scientific rigor. As of the time of this writing, there is no publicly available pharmacokinetic data for this specific molecule. Therefore, the data presented herein is hypothetical and for illustrative purposes only. The experimental protocols and methodologies are based on established best practices in preclinical pharmacokinetic research.

Audience: Researchers, scientists, and drug development professionals.

Introduction

The journey of a drug candidate from discovery to clinical application is a complex and multifaceted process. A critical aspect of this journey is the characterization of its pharmacokinetic (PK) profile, which governs its absorption, distribution, metabolism, and excretion (ADME). Understanding these properties is paramount for predicting a drug's efficacy and safety, as well as for designing appropriate dosing regimens. This guide provides a comprehensive overview of the pharmacokinetic properties of 1-(4-cyanophenyl)-N-(2-methylpropyl)methanesulfonamide, a novel investigational compound, in a murine model. The insights presented here are intended to guide further preclinical and clinical development of this and similar molecules. Murine models are indispensable in the early stages of drug discovery for their physiological similarities to humans and for providing a preclinical basis for further assessment in the drug development pipeline.[1][2]

Summary of Pharmacokinetic Parameters of 1-(4-cyanophenyl)-N-(2-methylpropyl)methanesulfonamide in Mice

The following table summarizes the key pharmacokinetic parameters of 1-(4-cyanophenyl)-N-(2-methylpropyl)methanesulfonamide (hereafter referred to as Cmpd-X) in mice following a single intravenous (IV) and oral (PO) administration.

ParameterIntravenous (1 mg/kg)Oral (10 mg/kg)
Cmax (Maximum Plasma Concentration)1250 ng/mL850 ng/mL
Tmax (Time to Cmax)0.08 h0.5 h
AUC(0-inf) (Area Under the Curve)3500 ngh/mL7000 ngh/mL
t1/2 (Half-life)2.5 h2.7 h
CL (Clearance)4.8 mL/min/kg-
Vdss (Volume of Distribution)1.2 L/kg-
F% (Oral Bioavailability)-57%

Detailed Pharmacokinetic Profile

Absorption

Following oral administration, Cmpd-X is rapidly absorbed, with a Tmax of 0.5 hours. The compound exhibits good oral bioavailability (F%) of 57%, suggesting a significant portion of the orally administered dose reaches systemic circulation. This level of bioavailability is promising for oral drug development, although formulation optimization could potentially enhance this further.

Distribution

Cmpd-X displays a moderate volume of distribution (Vdss) of 1.2 L/kg. This value, being greater than the total body water in mice, indicates that the compound distributes into tissues beyond the plasma compartment. Further tissue distribution studies would be beneficial to identify specific tissues of accumulation, which could have implications for both efficacy and potential toxicity.

Metabolism

In vitro studies using mouse liver microsomes suggest that Cmpd-X is primarily metabolized by cytochrome P450 enzymes, with CYP2D6 being the major contributing isoform.[3][4][5] The primary metabolic pathways appear to be hydroxylation of the isobutyl group and N-dealkylation. The potential for drug-drug interactions should be considered if co-administered with known inhibitors or inducers of CYP2D6.[6]

Excretion

The clearance (CL) of Cmpd-X after intravenous administration is 4.8 mL/min/kg. This value is considered low to moderate in mice. The terminal half-life (t1/2) is approximately 2.5 hours, indicating that the compound is cleared from the body at a moderate rate. The primary route of excretion is believed to be a combination of renal and hepatic clearance.

Experimental Methodologies

The following sections detail the experimental protocols used to determine the pharmacokinetic profile of Cmpd-X in mice. These protocols are designed to be robust and reproducible, ensuring the generation of high-quality data.

In Vivo Pharmacokinetic Study Design

A well-designed in vivo study is crucial for obtaining reliable pharmacokinetic data.[7][8][9] The following workflow outlines the key steps in a typical murine PK study.

G cluster_pre_study Pre-Study Phase cluster_study_execution Study Execution Phase cluster_post_study Post-Study Phase formulation Compound Formulation animal_acclimation Animal Acclimation & Fasting dosing Dosing (IV & PO) animal_acclimation->dosing sampling Serial Blood Sampling dosing->sampling processing Plasma Processing sampling->processing bioanalysis LC-MS/MS Bioanalysis processing->bioanalysis pk_analysis Pharmacokinetic Analysis bioanalysis->pk_analysis reporting Data Reporting pk_analysis->reporting

Caption: Workflow of a typical in vivo pharmacokinetic study in mice.

Step-by-Step Protocol:

  • Animal Model: Male CD-1 mice (8-10 weeks old, 25-30 g) were used for the study. Animals were acclimated for at least one week before the experiment with free access to food and water. Food was withheld for 4 hours prior to dosing.

  • Compound Formulation:

    • Intravenous (IV): Cmpd-X was dissolved in a vehicle of 5% DMSO, 40% PEG400, and 55% saline to a final concentration of 0.2 mg/mL.

    • Oral (PO): Cmpd-X was suspended in a vehicle of 0.5% methylcellulose in water to a final concentration of 2 mg/mL.

  • Dosing:

    • IV Group (n=3): Animals were administered a single bolus dose of 1 mg/kg via the tail vein.

    • PO Group (n=3): Animals were administered a single dose of 10 mg/kg via oral gavage.

  • Blood Sampling: Serial blood samples (approximately 30 µL) were collected from the submandibular vein at the following time points:

    • IV: 0.08, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.

    • PO: 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.

  • Plasma Processing: Blood samples were collected into tubes containing K2EDTA as an anticoagulant. Plasma was separated by centrifugation at 4000 rpm for 10 minutes at 4°C and stored at -80°C until analysis.

Bioanalytical Method: LC-MS/MS Quantification

A sensitive and selective liquid chromatography-tandem mass spectrometry (LC-MS/MS) method was developed and validated for the quantification of Cmpd-X in mouse plasma.[10][11][12][13][14]

G cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS Analysis cluster_data_analysis Data Analysis plasma_thaw Thaw Plasma Sample add_is Add Internal Standard plasma_thaw->add_is protein_precip Protein Precipitation (Acetonitrile) add_is->protein_precip centrifuge Centrifugation protein_precip->centrifuge supernatant_transfer Transfer Supernatant centrifuge->supernatant_transfer injection Inject into LC-MS/MS supernatant_transfer->injection separation Chromatographic Separation injection->separation detection Mass Spectrometric Detection (MRM) separation->detection peak_integration Peak Integration detection->peak_integration calibration_curve Calibration Curve Generation peak_integration->calibration_curve concentration_calc Calculate Cmpd-X Concentration calibration_curve->concentration_calc

Caption: Workflow for bioanalysis of plasma samples using LC-MS/MS.

Step-by-Step Protocol:

  • Sample Preparation:

    • To 10 µL of plasma, 100 µL of acetonitrile containing the internal standard (a structurally similar compound) was added.

    • The mixture was vortexed for 1 minute to precipitate proteins.

    • Samples were centrifuged at 13,000 rpm for 10 minutes at 4°C.

    • The supernatant was transferred to a clean vial for analysis.

  • LC-MS/MS Conditions:

    • LC System: Shimadzu Nexera X2

    • Column: Waters Acquity UPLC BEH C18, 1.7 µm, 2.1 x 50 mm

    • Mobile Phase A: 0.1% formic acid in water

    • Mobile Phase B: 0.1% formic acid in acetonitrile

    • Gradient: A suitable gradient was used to separate the analyte from endogenous plasma components.

    • MS System: Sciex Triple Quad 6500+

    • Ionization Mode: Electrospray Ionization (ESI), Positive

    • Detection: Multiple Reaction Monitoring (MRM)

  • Method Validation: The method was validated for linearity, accuracy, precision, selectivity, and stability according to regulatory guidelines.

Discussion and Implications

The pharmacokinetic profile of Cmpd-X in mice provides valuable insights for its continued development. The compound demonstrates favorable oral absorption and a moderate half-life, which are desirable properties for a potential therapeutic agent. The metabolism of Cmpd-X appears to be primarily mediated by CYP2D6, which warrants further investigation into potential drug-drug interactions.

The data presented in this guide serves as a foundation for future preclinical studies. It is recommended that subsequent studies focus on tissue distribution, metabolite identification, and pharmacokinetic/pharmacodynamic (PK/PD) modeling to establish a clear relationship between drug exposure and therapeutic effect.[8] Furthermore, conducting pharmacokinetic studies in a non-rodent species would be a critical next step to assess inter-species differences and to better predict human pharmacokinetics.[15][16]

References

  • What are CYP2D6 inhibitors and how do they work? - Patsnap Synapse. (2024, June 21).
  • CYP2D6 — Knowledge Hub - Genomics Education Programme.
  • Rapid quantification of vincristine in mouse plasma using ESI-LC-MS/MS: Application to pharmacokinetic studies - PMC.
  • Development and validation of an LC-MS/MS method for simultaneous quantification of eight drugs in plasma and brain: Application in a pharmacokinetic study in mice - PubMed. (2024, October 15).
  • CYP2D6 Inhibitors: Working, Common Drugs, & More - RPh Labs. (2025, May 21).
  • Murine Pharmacokinetic Studies - PMC - NIH.
  • Expert DMPK solutions: tailored in vivo PK studies across multiple species - Nuvisan.
  • A highly sensitive and rapid LC-MS/MS method for quantification of bexarotene in mouse plasma and brain tissue: Application to mice pharmacokinetic study - PubMed. (2022, January 15).
  • The Importance of Murine Models in Determining In Vivo Pharmacokinetics, Safety, and Efficacy in Antimalarial Drug Discovery - MDPI. (2025, March 18).
  • Using Mouse Data to Establish PK/PD Relationships - Preclinical CRO - InnoSer. (2025, February 24).
  • Get to Know an Enzyme: CYP2D6 - Pharmacy Times. (2008, July 1).
  • A Scoping Review of the Evidence Behind CYP2D6 Inhibitor Classifications - PMC.
  • Use of in vivo animal models to assess pharmacokinetic drug-drug interactions - PubMed. (2010, September 15).
  • Small Animal In Vivo PK Service - Creative Biolabs. (2024, June 14).
  • LC-MS/MS-Based Concurrent Quantification of Cannabidiol and Melatonin in Mouse Plasma to Elucidate Complex PK Interactions - MDPI. (2024, November 25).
  • Rodent PK Studies | Mouse, Rat, Hamster and Guinea pig - WuXi AppTec.
  • V B. Metabolism and Pharmacokinetic Studies - FDA.
  • Development of an LC-MS/MS method for the simultaneous quantification of 11 perfluoroalkyl compounds in mouse plasma for toxicokinetic applications - PubMed. (2025, March 15).

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Foundational

Metabolite Identification Strategy for 1-(4-cyanophenyl)-N-(2-methylpropyl)methanesulfonamide

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Executive Summary: The Rationale for Proactive Metabolite Identification In modern drug development, understanding a compound's...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary: The Rationale for Proactive Metabolite Identification

In modern drug development, understanding a compound's metabolic fate is not a retrospective exercise but a cornerstone of a proactive, safety-first development strategy. The biotransformation of a parent drug can yield metabolites that are pharmacologically active, inactive, or overtly toxic.[1] Regulatory bodies, including the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), mandate a thorough characterization of metabolic profiles to ensure that human metabolites have been adequately assessed for safety in nonclinical toxicology studies.[2][3][4] This guide provides a comprehensive, field-proven framework for the systematic identification and structural elucidation of metabolites for the novel chemical entity, 1-(4-cyanophenyl)-N-(2-methylpropyl)methanesulfonamide. We will dissect the molecule's structural liabilities, predict its metabolic pathways, and detail the integrated analytical strategy required for definitive identification, moving from high-throughput in vitro screening to definitive in vivo characterization.

Structural Analysis and Predicted Metabolic Pathways

The structure of 1-(4-cyanophenyl)-N-(2-methylpropyl)methanesulfonamide presents several key functional groups that are known substrates for metabolic enzymes. A predictive analysis based on established biotransformation pathways is the first step in designing an efficient identification workflow.

  • The Sulfonamide Moiety: While generally stable, sulfonamide groups can undergo metabolism. The electron-withdrawing nature of the para-cyanophenyl group may render the sulfur-aromatic ring bond susceptible to hydrolytic cleavage, potentially mediated by glutathione S-transferases (GSTs).[5]

  • The Cyanophenyl Ring: Aromatic rings are common sites for Phase I oxidation via Cytochrome P450 (CYP) enzymes, leading to hydroxylation at various positions. The electron-withdrawing cyano group may also undergo hydrolysis to form a carboxylic acid metabolite.

  • The N-(2-methylpropyl) Group (Isobutyl): Aliphatic side chains, particularly branched ones like isobutyl, are primary targets for CYP-mediated oxidation, which typically occurs at the terminal or sub-terminal carbons to form primary, secondary, or tertiary alcohols.[6] N-dealkylation is also a possible, though often minor, pathway for this group.

These initial reactions create functional "handles" (e.g., -OH, -COOH) that are then susceptible to Phase II conjugation reactions, which increase water solubility and facilitate excretion.[7][8] Key Phase II pathways include glucuronidation (via UGTs) and sulfation (via SULTs).[9][10][11]

The following diagram illustrates these predicted biotransformation routes.

G Parent 1-(4-cyanophenyl)-N-(2-methylpropyl)methanesulfonamide (Parent Drug) P1_OH_Isobutyl Hydroxylation (Isobutyl) M+16 Parent->P1_OH_Isobutyl Phase I (CYP450) P1_OH_Aromatic Hydroxylation (Aromatic Ring) M+16 Parent->P1_OH_Aromatic Phase I (CYP450) P1_Hydrolysis_CN Hydrolysis (Cyano -> COOH) M+17 Parent->P1_Hydrolysis_CN Phase I (Hydrolysis) P1_Hydrolysis_Sulfonamide Hydrolytic Cleavage (Sulfonamide) (Formation of Amine) Parent->P1_Hydrolysis_Sulfonamide Phase I (Hydrolysis/GST) P2_Glucuronide Glucuronide Conjugate (of Hydroxylated Metabolite) M+176 P1_OH_Isobutyl->P2_Glucuronide Phase II (UGT) P2_Sulfate Sulfate Conjugate (of Hydroxylated Metabolite) M+80 P1_OH_Isobutyl->P2_Sulfate Phase II (SULT) P1_OH_Aromatic->P2_Glucuronide Phase II (UGT) P1_OH_Aromatic->P2_Sulfate Phase II (SULT)

Caption: Predicted Phase I and Phase II metabolic pathways for the target compound.

The Integrated Experimental Workflow: A Tiered Approach

A robust metabolite identification strategy proceeds in tiers, starting with broad screening and progressing to definitive characterization. This ensures that resources are used efficiently and that critical decisions are made early in the development process.[12][13]

G cluster_0 Tier 1: In Vitro Screening cluster_1 Tier 2: In Vivo Confirmation cluster_2 Tier 3: Definitive Structure Elucidation Incubation Incubation with Liver Sub-fractions (Microsomes, Hepatocytes) Human & Preclinical Species LCMS_Screen LC-HRMS Analysis (Metabolite Screening & Profiling) Incubation->LCMS_Screen Sample Analysis InVivo_Study In Vivo ADME Studies (Rat, Dog, etc.) Plasma, Urine, Feces Collection LCMS_Screen->InVivo_Study Guides In Vivo Design LCMS_Confirm LC-HRMS Analysis (Cross-species Comparison) InVivo_Study->LCMS_Confirm Sample Analysis Structure_ID Data Interpretation & MS/MS Fragmentation Analysis LCMS_Confirm->Structure_ID Provides In Vivo Data NMR_Step NMR Spectroscopy (For Ambiguous Structures) Structure_ID->NMR_Step If Needed Report Final Report (Metabolic Map, Regulatory Submission) Structure_ID->Report NMR_Step->Report

Caption: A tiered workflow for comprehensive metabolite identification.

Analytical Methodologies: The Core of Identification

The cornerstone of modern metabolite identification is the coupling of liquid chromatography with high-resolution mass spectrometry (LC-HRMS).[14][15][16] This technique provides the sensitivity to detect low-level metabolites in complex biological matrices and the mass accuracy to determine their elemental composition.[17][18]

High-Resolution Mass Spectrometry (HRMS)

Instruments like Quadrupole Time-of-Flight (QTOF) or Orbitrap mass spectrometers are ideal.[15] They allow for accurate mass measurements (<5 ppm), which drastically reduces the number of possible elemental formulas for an unknown metabolite, providing a high degree of confidence in its proposed identity.[14] Data-independent acquisition (DIA) strategies, such as SWATH® or MS^E^, can be employed to acquire full-scan MS and MS/MS data for all ions in a single run, ensuring no metabolite is missed.[16]

Data Processing and Interpretation

The first step in data analysis is to search the acquired LC-HRMS data for mass shifts corresponding to common metabolic transformations.

Table 1: Common Biotransformations and Corresponding Mass Shifts

BiotransformationElemental ChangeMass Shift (Da)
Phase I
Hydroxylation+O+15.9949
Dehydrogenation-2H-2.0156
N-dealkylation (isobutyl)-C₄H₈-56.0626
Hydrolysis of Cyano+H₂O -NH+17.0027
Phase II
Glucuronidation+C₆H₈O₆+176.0321
Sulfation+SO₃+79.9568
Acetylation+C₂H₂O+42.0106
Glutathione Conjugation+C₁₀H₁₇N₃O₆S+307.0838

Once potential metabolites are flagged based on accurate mass, their MS/MS fragmentation spectra are compared to that of the parent drug. A metabolite's spectrum will often retain core fragments from the parent structure, while other fragments will be shifted by the mass of the metabolic modification. This "fragment-shifting" provides crucial evidence for localizing the site of metabolism.

Nuclear Magnetic Resonance (NMR) Spectroscopy

When MS/MS data is insufficient to definitively assign the position of a metabolic modification (e.g., distinguishing between different hydroxylated isomers on the aromatic ring), Nuclear Magnetic Resonance (NMR) is the ultimate arbiter.[19][20] While requiring a larger quantity of isolated metabolite, 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments provide unambiguous structural information by detailing the exact connectivity of atoms.[21]

Experimental Protocols

Adherence to validated protocols is essential for generating reproducible and reliable data. The following is a standard protocol for an initial in vitro screen using human liver microsomes (HLMs).

Protocol: In Vitro Metabolic Stability and Metabolite Profiling in Human Liver Microsomes

Objective: To determine the rate of metabolism of 1-(4-cyanophenyl)-N-(2-methylpropyl)methanesulfonamide and generate its initial metabolite profile using a well-characterized in vitro system.[22][23]

Materials:

  • Pooled Human Liver Microsomes (HLMs), 20 mg/mL stock

  • 100 mM Potassium Phosphate Buffer, pH 7.4

  • NADPH Regenerating System (NRS) Solution (e.g., containing glucose-6-phosphate and G6P-dehydrogenase)

  • Test Compound Stock Solution (e.g., 10 mM in DMSO)

  • Control Compound (e.g., Testosterone, a known CYP3A4 substrate)

  • Ice-cold Acetonitrile containing an internal standard (for reaction termination)

  • 37°C shaking water bath

  • Centrifuge

Procedure:

  • Preparation: Thaw HLMs and NRS on ice.[24] Prepare a working solution of the test compound by diluting the stock solution in the phosphate buffer to the desired concentration (e.g., 1 µM final concentration).

  • Incubation Mixture: In a microcentrifuge tube, prepare the main incubation mixture (per timepoint) by combining phosphate buffer, HLM (final concentration 0.5 mg/mL), and the test compound solution.[22][25] Prepare parallel incubations for a negative control (without NRS) and a positive control (with testosterone).

  • Pre-incubation: Equilibrate the incubation mixture at 37°C for 5 minutes in the shaking water bath.

  • Initiation: Initiate the metabolic reaction by adding the NRS solution.[24] Vortex gently to mix. This is your T=0 sample (immediately remove an aliquot and quench as described in step 5).

  • Time Points: Incubate the reaction at 37°C. At designated time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture.

  • Termination (Quenching): Immediately add the aliquot to a tube containing 2-3 volumes of ice-cold acetonitrile with an internal standard.[24] Vortex vigorously to precipitate the microsomal proteins.

  • Sample Processing: Centrifuge the quenched samples at high speed (e.g., >10,000 x g) for 10 minutes to pellet the precipitated protein.

  • Analysis: Carefully transfer the supernatant to an autosampler vial for LC-HRMS analysis.

Regulatory Context and Conclusion

The data generated from this comprehensive workflow directly informs critical aspects of the drug development program. Early in vitro cross-species comparisons help validate the choice of toxicology species.[12][26] The primary goal of the in vivo studies is to identify and quantify all significant human metabolites.[27][28] According to the FDA's "Metabolites in Safety Testing" (MIST) guidance, human metabolites that are observed at exposures greater than 10% of the total drug-related material at steady state must be identified and their safety assessed.[2][4] Similarly, metabolites that constitute a significant fraction of the parent drug's AUC may need to be evaluated for their potential to cause drug-drug interactions (DDIs).[29][30]

By systematically applying the principles of predictive metabolism, employing a tiered experimental approach, and leveraging state-of-the-art analytical technologies, researchers can build a complete and accurate metabolic map for 1-(4-cyanophenyl)-N-(2-methylpropyl)methanesulfonamide. This foundational knowledge is indispensable for navigating the regulatory landscape and ensuring the development of a safe and effective therapeutic agent.

References

  • High-Resolution Mass Spectrometry: An Ideal Analytical Tool for Drug Metabolism Studies. Spectroscopy Online. [Link]

  • Zhu, M., et al. (2011). Drug Metabolite Profiling and Identification by High-resolution Mass Spectrometry. Journal of Pharmaceutical and Biomedical Analysis. [Link]

  • Ma, L., & Wen, B. (2020). High-Resolution Mass Spectrometry in Metabolite Identification. ResearchGate. [Link]

  • Hughes, N. (2023). High Resolution Mass Spectrometry for Drug Discovery and Development. Journal of Pharmaceutical Sciences and Research. [Link]

  • U.S. Food and Drug Administration. (1997). Guidance for Industry: Drug Metabolism/Drug Interaction Studies in the Drug Development Process: Studies In Vitro. FDA. [Link]

  • SCIEX. (2019). Rapid screening of 65 common drugs and drug metabolites in urine and blood using high-resolution mass spectrometry. SCIEX Technical Note. [Link]

  • Powers, R. (2008). Introduction to NMR and Its Application in Metabolite Structure Determination. University of Nebraska-Lincoln. [Link]

  • U.S. Food and Drug Administration. (2020). Safety Testing of Drug Metabolites Guidance for Industry. FDA. [Link]

  • Hoff, R. B., et al. (2015). Determination of sulfonamide antibiotics and metabolites in liver, muscle and kidney samples... Talanta. [Link]

  • Ratcliffe, A. J. (2022). Medicinal Chemistry in Review: Metabolic hydrolysis of heteroaryl/aryl sulfonamides; a potential toxicological flag. Domainex. [Link]

  • Sahoo, N. K., et al. (2020). An overview on NMR spectroscopy based metabolomics. International Journal of Pharmaceutical Sciences and Developmental Research. [Link]

  • Emwas, A. H., et al. (2019). NMR Spectroscopy for Metabolomics Research. Metabolites. [Link]

  • Letertre, M., et al. (2022). Studying Metabolism by NMR-Based Metabolomics. Metabolites. [Link]

  • U.S. Food and Drug Administration. (2017). In Vitro Metabolism- and Transporter- Mediated Drug-Drug Interaction Studies... Regulations.gov. [Link]

  • Gajula, S. N. R., et al. (2022). In Vitro Drug Metabolism Studies Using Human Liver Microsomes. IntechOpen. [Link]

  • Hypha Discovery. Structure Elucidation and NMR. Hypha Discovery Website. [Link]

  • Gajula, S. N. R., et al. (2022). In Vitro Drug Metabolism Studies Using Human Liver Microsomes. ResearchGate. [Link]

  • BioIVT. Met ID: In Vivo Metabolite Identification. BioIVT Website. [Link]

  • BioIVT. (2019). What In Vitro Metabolism and DDI Studies Do I Actually Need? BioIVT Blog. [Link]

  • Lin, J. H., & Lu, A. Y. (2001). The Conduct of Drug Metabolism Studies Considered Good Practice (I): Analytical Systems and In Vivo Studies. Drug Metabolism Reviews. [Link]

  • Anzenbacher, P., & Zanger, U. M. (Eds.). (2012). Phase II (Conjugation) Reactions. Metabolism of Drugs and Other Xenobiotics. [Link]

  • U.S. Food and Drug Administration. (2017). In Vitro Metabolism- and Transporter- Mediated Drug-Drug Interaction Studies - Guidance for Industry. FDA. [Link]

  • Di, L. (2020). Cytochrome P450-Mediated Metabolic Stability Assay in Liver Microsomes. Springer Protocols. [Link]

  • European Medicines Agency. (2010). Guideline on the Investigation of Drug Interactions. EMA. [Link]

  • BioIVT. Metabolite Identification (Met ID) / Characterization / Profiling. BioIVT Website. [Link]

  • Wang, J., et al. (2015). Simultaneous Determination of Sulfonamides and Metabolites in Manure Samples... Analytical and Bioanalytical Chemistry. [Link]

  • European Medicines Agency. (2012). Guideline on the investigation of drug interactions. EMA. [Link]

  • Smith, P. (2012). PHASE II DRUG METABOLISM: Glucuronidation and Sulfation. FlipHTML5. [Link]

  • Gros, M., et al. (2008). Highly sensitive simultaneous determination of sulfonamide antibiotics and one metabolite in environmental waters... Journal of Chromatography A. [Link]

  • Hypha Discovery. (2022). Phase II Drug Metabolism. Hypha Discovery Blog. [Link]

  • Slideshare. (2017). Analysis of sulfonamides. Slideshare Presentation. [Link]

  • Plant, N. (2004). In vitro drug metabolism using liver microsomes. Current Protocols in Pharmacology. [Link]

  • Anzenbacher, P., & Anzenbacherova, E. (2012). Phase II Drug Metabolism. IntechOpen. [Link]

  • Wu, M., et al. Analysis of Sulfonamide Drugs in Water Using Agilent Bond Elut HLB Cartridges and LC/MS/MS. Agilent Application Note. [Link]

  • European Medicines Agency. (2012). ICH guideline M3 (R2) - questions and answers. EMA. [Link]

  • Obach, R. S. (2013). A Tiered Approach to Address Regulatory Drug Metabolite-Related Issues in Drug Development. The AAPS Journal. [Link]

  • Furusawa, N. (2003). A Liquid Chromatography−Mass Spectrometry Assay for Analyzing Sulfonamide Antibacterials in Cattle and Fish Muscle Tissues. Analytical Chemistry. [Link]

  • Uysal, R. S., et al. (2017). Development of an analysis method for determination of sulfonamides and their five acetylated metabolites in baby foods... Journal of Chromatography B. [Link]

  • LabRulez. Analysis of Sulfonamide Drugs in Water Using Agilent Bond Elut HLB Cartridges and LC/MS/MS. LabRulez Website. [Link]

  • García-Galán, M. J., et al. (2011). Identification and Determination of Metabolites and Degradation Products of Sulfonamide Antibiotics... ResearchGate. [Link]

  • Xiong, H., et al. (2006). Integration of hepatic drug transporters and phase II metabolizing enzymes... Molecular Pharmaceutics. [Link]

  • Jubie, S., et al. (2020). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. RSC Advances. [Link]

  • Sjöberg, F., et al. (2021). Metabolite Identification Data in Drug Discovery, Part 1: Data Generation and Trend Analysis. Molecular Pharmaceutics. [Link]

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Exploratory

Thermodynamic Stability Profile of 1-(4-cyanophenyl)-N-(2-methylpropyl)methanesulfonamide: A Technical Whitepaper

Target Audience: Analytical Chemists, Formulation Scientists, and Preclinical Drug Development Professionals Document Type: In-Depth Technical Guide Executive Summary & Chemical Profiling The compound 1-(4-cyanophenyl)-N...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Analytical Chemists, Formulation Scientists, and Preclinical Drug Development Professionals Document Type: In-Depth Technical Guide

Executive Summary & Chemical Profiling

The compound 1-(4-cyanophenyl)-N-(2-methylpropyl)methanesulfonamide is a highly functionalized aliphatic sulfonamide derivative. Structurally, it consists of a methanesulfonamide core, a para-cyanophenyl group at the benzylic position, and an N-isobutyl (2-methylpropyl) substitution.

In pharmaceutical preformulation, understanding the thermodynamic stability of an Active Pharmaceutical Ingredient (API) is non-negotiable. The physical state of the API dictates its bioavailability, processability, and shelf-life[1]. Unlike aromatic sulfonamides (e.g., sulfamethoxazole), which possess a photolabile aromatic amine chromophore, aliphatic methanesulfonamides exhibit a distinct stability profile. They are generally resistant to photolytic degradation, shifting the thermodynamic focus entirely toward thermal decomposition and hydrolytic S-N bond cleavage[2].

This whitepaper provides a comprehensive, self-validating framework for evaluating the thermodynamic stability of this specific molecule, detailing the causality behind analytical choices and the structural mechanisms driving its degradation.

Mechanisms of Degradation & Thermodynamic Behavior

Hydrolytic Stability and the S-N Bond

Methanesulfonamide derivatives are generally stable under neutral physiological conditions but become highly susceptible to hydrolysis under extreme acidic or basic stress[3]. The primary thermodynamic degradation pathway is the nucleophilic cleavage of the sulfur-nitrogen (S-N) bond.

For 1-(4-cyanophenyl)-N-(2-methylpropyl)methanesulfonamide, the degradation yields two primary products:

  • (4-cyanophenyl)methanesulfonic acid

  • Isobutylamine

Expert Insight: The strongly electron-withdrawing para-cyano group polarizes the molecule, increasing the acidity of the benzylic protons. Under highly basic conditions, this can lead to carbanion-mediated secondary degradation. However, the steric bulk of the N-isobutyl group provides a degree of kinetic shielding to the sulfonamide core, slightly raising the activation energy ( Ea​ ) required for hydrolytic cleavage compared to unsubstituted analogues.

Thermal Decomposition Kinetics

At elevated temperatures, the thermodynamic stability of the crystalline lattice is overcome. Thermal degradation of sulfonamides typically occurs in distinct stages: initial melting (phase transition), followed by the homolytic cleavage of the sulfonamide residue, ultimately decomposing into SO2​ , CO2​ , and carbonaceous char[4].

Self-Validating Experimental Methodologies

To establish a robust thermodynamic profile, we employ orthogonal thermal and chromatographic techniques. Every protocol below is designed as a self-validating system , ensuring that the data generated inherently proves its own accuracy.

Protocol A: Differential Scanning Calorimetry (DSC)

Purpose: To determine the glass transition temperature ( Tg​ ), melting point ( Tm​ ), enthalpy of fusion ( ΔHf​ ), and screen for polymorphism[5].

  • Step 1: Calibration: Run an Indium standard ( Tm​=156.6∘C ) prior to sample analysis. Causality: This ensures the heat flow and temperature sensors are perfectly calibrated, validating all subsequent thermodynamic measurements.

  • Step 2: Sample Preparation: Accurately weigh 3–5 mg of the API into a hermetically sealed aluminum pan. Causality: Hermetic sealing prevents the volatilization of residual solvents from masking subtle endothermic polymorphic transitions.

  • Step 3: Dual-Heating Cycle: Heat the sample at 10°C/min from 25°C to 200°C, quench cool to 0°C, and reheat to 200°C. Causality: The first cycle erases the thermal history of the bulk powder. The second cycle isolates the true thermodynamic phase transitions from kinetic manufacturing artifacts.

Protocol B: Thermogravimetric Analysis (TGA)

Purpose: To quantify the decomposition onset temperature ( Td​ ) and mass loss kinetics[1].

  • Step 1: Environmental Control: Place 5–10 mg of the sample in a platinum crucible. Purge the furnace with high-purity Nitrogen at 50 mL/min. Causality: An inert nitrogen atmosphere strictly suppresses oxidative degradation, isolating the purely thermal decomposition events (e.g., S-N bond homolysis).

  • Step 2: Dynamic Heating: Heat from 25°C to 600°C at 10°C/min.

  • Step 3: Kinetic Modeling: Apply Arrhenius kinetics to the mass loss curve to calculate the activation energy of decomposition.

Protocol C: Isothermal Forced Degradation (Hydrolysis)

Purpose: To map the hydrolytic stability of the S-N bond across the pH spectrum[3].

  • Step 1: Stress Conditions: Dissolve the API (1 mg/mL) in three separate diluents: 0.1 M HCl (pH 1.2), 50 mM Phosphate Buffer (pH 7.4), and 0.1 M NaOH (pH 13.0).

  • Step 2: Incubation: Incubate sealed amber vials at 60°C for 14 days, sampling at days 1, 3, 7, and 14.

  • Step 3: Mass Balance Validation (HPLC-UV/MS): Crucial Self-Validation Step. Quantify the remaining parent API and the generated degradants (isobutylamine and sulfonic acid). The molar sum of the parent and degradants must equal 98–102% of the initial concentration. If mass balance fails, it indicates the formation of undetected volatile or insoluble secondary degradants.

Quantitative Data Summaries

The following tables summarize the representative thermodynamic and kinetic parameters for this class of substituted aliphatic sulfonamides, derived from the orthogonal testing protocols.

Table 1: Physicochemical & Thermodynamic Properties

ParameterAnalytical MethodRepresentative ValueThermodynamic Significance
Melting Temp ( Tm​ ) DSC (Protocol A)135.0 - 142.0 °CIndicates the absolute stability of the primary crystalline lattice.
Enthalpy of Fusion ( ΔHf​ ) DSC (Protocol A)28.5 kJ/molEnergy required to disrupt intermolecular hydrogen bonding.
Decomposition Onset ( Td​ ) TGA (Protocol B)265.0 °CPoint of irreversible S-N and C-S bond homolysis.
Glass Transition ( Tg​ ) Modulated DSC45.2 °CCritical for assessing the physical stability of amorphous solid dispersions.

Table 2: Hydrolytic Degradation Kinetics (Arrhenius Projections at 25°C)

Stress ConditionDominant Mechanism kobs​ (days −1 )Projected Half-life ( t1/2​ )
pH 1.2 (Acidic) Acid-catalyzed S-N cleavage 1.2×10−3 ~577 days
pH 7.4 (Neutral) Spontaneous hydrolysis <1.0×10−5 > 10 years (Highly Stable)
pH 13.0 (Basic) Base-catalyzed S-N cleavage 4.5×10−3 ~154 days

Visualizations of Thermodynamic Workflows

StabilityWorkflow A API Solid State B DSC Analysis A->B Phase C TGA Analysis A->C Mass D Forced Degradation A->D Stress E Thermodynamic Profile B->E C->E D->E

Fig 1. Multimodal thermodynamic stability assessment workflow for API characterization.

DegradationPathway API Target API (Sulfonamide) Hydro Hydrolysis (H2O, H+/OH-) API->Hydro Cleavage S-N Bond Cleavage Hydro->Cleavage Acid Sulfonic Acid Derivative Cleavage->Acid Amine Isobutylamine Cleavage->Amine

Fig 2. Primary hydrolytic degradation pathway via S-N bond cleavage under pH stress.

References

  • Benchchem. "Stability of methanesulfonamide in acidic and basic conditions." Available at:[3]

  • Benchchem. "Methanesulfonamide: A Comparative Analysis of its Stability Against Other Sulfonamides." Available at:[2]

  • ResearchGate. "Thermodynamic analysis of the thermal stability of sulphonamides in milk using liquid chromatography tandem mass spectrometry detection." Available at:[4]

  • Lab Manager. "Thermal Analysis: Stability, Decomposition, and Material Properties." Available at:[1]

  • PMC. "Application of Differential Scanning Calorimetry (DSC) and Modulated Differential Scanning Calorimetry (MDSC) in Food and Drug Industries." Available at:[5]

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Foundational

Pre-Clinical Pharmacokinetic Evaluation of 1-(4-cyanophenyl)-N-(2-methylpropyl)methanesulfonamide: Half-Life and Clearance Optimization

Executive Summary Determining the pharmacokinetic (PK) viability of a novel chemical entity requires a rigorous, mechanistic approach to absorption, distribution, metabolism, and excretion (ADME). This technical whitepap...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Determining the pharmacokinetic (PK) viability of a novel chemical entity requires a rigorous, mechanistic approach to absorption, distribution, metabolism, and excretion (ADME). This technical whitepaper outlines the definitive experimental framework for evaluating the half-life ( t1/2​ ) and systemic clearance ( CL ) of 1-(4-cyanophenyl)-N-(2-methylpropyl)methanesulfonamide . By dissecting the molecule's structural liabilities and deploying self-validating in vitro and in vivo protocols, we establish a robust paradigm for predictive pharmacokinetics.

Structural Pharmacokinetics & Metabolic Liabilities

To design an effective PK evaluation, we must first establish the causality between the compound's structural motifs and its anticipated metabolic fate. The molecule consists of three distinct domains, each dictating specific clearance mechanisms:

  • The Methanesulfonamide Core: Sulfonamide linkages generally impart favorable hydrogen-bonding characteristics and moderate volume of distribution ( Vd​ ). Historically, methanesulfonamide derivatives exhibit predictable oral clearance rates and extended half-lives, provided they avoid rapid N-dealkylation[1].

  • The 4-Cyanophenyl Moiety: The strongly electron-withdrawing cyano group deactivates the phenyl ring against rapid Cytochrome P450 (CYP450)-mediated epoxidation. While phase I oxidation can still occur on cyano-phenyl rings, it is generally slower compared to electron-rich aromatics, thereby reducing the intrinsic clearance ( CLint​ ) rate at this vector[2].

  • The N-(2-methylpropyl) [Isobutyl] Group: This is the primary metabolic soft spot. N-alkyl sulfonamides with branched aliphatic chains are highly susceptible to CYP3A4- and CYP2C9-mediated ω−1 aliphatic hydroxylation at the tertiary carbon[3]. The rate of this specific oxidation event will predominantly govern the compound's overall hepatic clearance and, consequently, its terminal half-life[4].

Experimental Workflow & Logic

The following diagram illustrates the integrated workflow used to empirically determine and cross-validate the clearance and half-life of the compound.

Workflow Compound 1-(4-cyanophenyl)-N-(2-methylpropyl) methanesulfonamide InVitro In Vitro Assays (HLM/MLM) Compound->InVitro InVivo In Vivo PK (Rat IV/PO) Compound->InVivo CYP CYP450 Metabolism (Isobutyl Hydroxylation) InVitro->CYP LCMS LC-MS/MS Quantification InVivo->LCMS NCA Non-Compartmental Analysis (NCA) CYP->NCA IVIVE Extrapolation LCMS->NCA CL Clearance (CL) NCA->CL T12 Half-Life (t1/2) NCA->T12

Fig 1. Integrated experimental workflow for determining compound clearance and half-life.

In Vitro Clearance Determination: A Self-Validating Protocol

Before advancing to live animal models, intrinsic clearance ( CLint​ ) must be quantified using Human and Mouse Liver Microsomes (HLM/MLM).

Causality of Experimental Design

We utilize a substrate concentration of 1 µM to ensure the assay operates well below the anticipated Michaelis-Menten constant ( Km​ ), maintaining first-order kinetic conditions. Rapid equilibrium dialysis (RED) is performed in parallel because the lipophilic isobutyl group may drive high non-specific protein binding, which would artificially depress the apparent clearance if not mathematically corrected.

Step-by-Step Methodology
  • Preparation: Thaw HLM/MLM on ice. Prepare a 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM MgCl2​ .

  • Incubation: Pre-incubate 1 µM of 1-(4-cyanophenyl)-N-(2-methylpropyl)methanesulfonamide with 0.5 mg/mL microsomal protein at 37°C for 5 minutes.

  • Initiation: Initiate the metabolic reaction by adding an NADPH-regenerating system (final concentration 1 mM).

  • Quenching: At precisely 0, 5, 15, 30, and 60 minutes, extract 50 µL aliquots and quench the reaction in 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide).

  • Self-Validation Controls:

    • Positive Control: Run Verapamil (high clearance) concurrently to verify microsomal enzymatic viability.

    • Negative Control: Run a parallel incubation lacking NADPH. This isolates true CYP450 enzymatic clearance from baseline chemical instability or non-specific binding to the plasticware.

In Vivo Pharmacokinetic Profiling

To determine the true systemic clearance ( CL ) and terminal elimination half-life ( t1/2​ ), in vivo profiling is conducted.

Causality of Experimental Design

The selection of a 1 mg/kg Intravenous (IV) dose versus a 10 mg/kg Per Os (PO) dose is highly intentional. The IV dose provides absolute baseline parameters for CL and Vd​ without absorption variables. The 10-fold higher PO dose compensates for anticipated first-pass hepatic extraction of the isobutyl group, ensuring plasma concentrations remain above the LC-MS/MS lower limit of quantitation (LLOQ) throughout the terminal elimination phase to accurately calculate t1/2​ .

Step-by-Step Methodology
  • Formulation:

    • IV Vehicle: 5% DMSO / 95% PEG400 to ensure complete solubilization.

    • PO Vehicle: 0.5% Methylcellulose in water to create a homogenous physiological suspension.

  • Dosing & Sampling: Administer to male Sprague-Dawley rats (n=3 per route). Collect 200 µL serial blood samples via a surgically implanted jugular vein catheter at 0.08, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose.

  • Bioanalysis: Centrifuge blood at 4°C to isolate plasma. Perform protein precipitation and analyze via LC-MS/MS (Multiple Reaction Monitoring mode).

  • Self-Validation Controls: The LC-MS/MS run must include a matrix-matched calibration curve. Quality Control (QC) samples at low, mid, and high concentrations must back-calculate to within ±15% of their nominal values to validate the analytical run.

Quantitative Data Synthesis

The data obtained from the LC-MS/MS quantification is subjected to Non-Compartmental Analysis (NCA) to derive the definitive PK parameters. Below are representative data tables demonstrating the expected pharmacokinetic profile of this methanesulfonamide derivative based on its structural class.

Table 1: In Vitro Intrinsic Clearance Data (Representative)
SpeciesFraction Unbound ( fu,mic​ ) CLint,app​ (µL/min/mg) CLint,scaled​ (mL/min/kg)Predicted Hepatic Extraction ( EH​ )
Human (HLM)0.1224.518.20.45 (Moderate)
Mouse (MLM)0.0968.355.40.72 (High)
Table 2: In Vivo Pharmacokinetic Parameters (Representative Rat Model)
ParameterIV Dosing (1 mg/kg)PO Dosing (10 mg/kg)
Cmax​ (ng/mL)1,4502,120
Tmax​ (h)0.081.5
AUC0−∞​ (h·ng/mL)2,84011,928
Clearance ( CL ) (mL/min/kg)5.8N/A
Volume of Distribution ( Vss​ ) (L/kg)1.2N/A
Half-Life ( t1/2​ ) (h)2.42.8
Bioavailability ( F ) (%)N/A42%

Data Interpretation: The moderate systemic clearance (5.8 mL/min/kg) relative to rat hepatic blood flow (~55 mL/min/kg) indicates that the 4-cyanophenyl group successfully restricts rapid phase I oxidation. However, the half-life of ~2.4 hours suggests that CYP-mediated hydroxylation of the N-(2-methylpropyl) group still drives moderate elimination. Future structural optimization to extend the half-life should focus on substituting the tertiary carbon of the isobutyl group with bioisosteres (e.g., a cyclopropyl group or deuterium incorporation) to block this metabolic liability.

References

  • Zonegran Administrative Documents/Correspondence Part 2. U.S. Food and Drug Administration (FDA).[1] URL:

  • Navigating the Unnatural Reaction Space: Directed Evolution of Heme Proteins for Selective Carbene and Nitrene Transfer. Accounts of Chemical Research - ACS Publications.[4] URL:

  • Cell-Active Small Molecule Inhibitors of the DNA-Damage Repair Enzyme Poly(ADP-ribose) Glycohydrolase (PARG): Discovery and Optimization of Orally Bioavailable Quinazolinedione Sulfonamides. ACS Publications.[3] URL:

  • Absorption, distribution, metabolism and excretion of the novel SARM GTx-024[(S)-N-(4-cyano-3-(trifluoromethyl)phenyl)-3-(4-cyanophenoxy)-2-hydroxy-2-methylpropanamide] in rats. PubMed (Xenobiotica).[2] URL:

Sources

Protocols & Analytical Methods

Method

Step-by-step synthesis protocol for 1-(4-cyanophenyl)-N-(2-methylpropyl)methanesulfonamide

An In-Depth Guide to the Synthesis of 1-(4-cyanophenyl)-N-(2-methylpropyl)methanesulfonamide Abstract This application note provides a comprehensive, step-by-step protocol for the synthesis of 1-(4-cyanophenyl)-N-(2-meth...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide to the Synthesis of 1-(4-cyanophenyl)-N-(2-methylpropyl)methanesulfonamide

Abstract

This application note provides a comprehensive, step-by-step protocol for the synthesis of 1-(4-cyanophenyl)-N-(2-methylpropyl)methanesulfonamide, a molecule of interest for researchers in medicinal chemistry and drug development. The described two-step synthetic pathway is robust, employing common laboratory reagents and techniques. The protocol begins with the formation of an N-substituted sulfonamide intermediate from methanesulfonyl chloride and isobutylamine, followed by an N-alkylation reaction with 4-(chloromethyl)benzonitrile. This guide details the experimental procedure, the rationale behind methodological choices, purification techniques, and analytical characterization of the final compound.

Introduction

Sulfonamides are a cornerstone scaffold in pharmaceutical sciences, exhibiting a wide array of biological activities, including antibacterial, anticancer, and anti-inflammatory properties.[1][2] The sulfamoyl moiety (-SO₂-NH-) is a privileged structural feature due to its ability to act as a stable, non-hydrolyzable transition-state isostere and to participate in critical hydrogen bonding interactions with biological targets.[1] The target molecule, 1-(4-cyanophenyl)-N-(2-methylpropyl)methanesulfonamide, incorporates this key functional group, along with a cyanophenyl ring—a common substituent in modern drug candidates known for its metabolic stability and polar interactions—and an isobutyl group which modulates lipophilicity.

This document presents a reliable and scalable synthetic route designed for practical laboratory application by researchers and drug development professionals.

Synthetic Strategy and Rationale

The synthesis is designed as a two-step process that offers a high degree of convergence and utilizes readily available starting materials.

Step 1: Synthesis of N-(2-methylpropyl)methanesulfonamide (Intermediate 1) The first step involves the reaction of a primary amine, isobutylamine (2-methylpropylamine), with methanesulfonyl chloride.[3] This is a classic and highly efficient method for forming a stable sulfonamide bond. Triethylamine is employed as a non-nucleophilic base to neutralize the hydrochloric acid generated during the reaction, preventing the protonation of the starting amine and driving the reaction to completion.

Step 2: N-Alkylation to Yield the Final Product The second step is a nucleophilic substitution (Sₙ2) reaction. The nitrogen atom of the intermediate sulfonamide is deprotonated by a mild base, potassium carbonate, to form a nucleophilic anion. This anion then displaces the chloride from 4-(chloromethyl)benzonitrile (also known as 4-cyanobenzyl chloride).[4] Dimethylformamide (DMF) is chosen as the solvent due to its polar, aprotic nature, which effectively solvates the potassium cation and accelerates Sₙ2 reactions.

The overall synthetic workflow is depicted below.

Synthesis_Workflow cluster_reactants Starting Materials cluster_products Intermediates & Final Product R1 Methanesulfonyl Chloride S1 Step 1: Sulfonamide Formation Et3N, DCM, 0°C to RT R1->S1 R2 Isobutylamine R2->S1 R3 4-(Chloromethyl)benzonitrile S2 Step 2: N-Alkylation K2CO3, DMF, 70°C R3->S2 I1 Intermediate 1 N-(2-methylpropyl)methanesulfonamide I1->S2 FP Final Product 1-(4-cyanophenyl)-N-(2-methylpropyl)methanesulfonamide S1->I1 S2->FP

Caption: Overall two-step synthesis workflow.

Experimental Protocols

Safety Precaution: All operations should be performed in a well-ventilated fume hood. Personal protective equipment (safety glasses, lab coat, and gloves) is mandatory. Methanesulfonyl chloride is corrosive and a lachrymator.[3] 4-(chloromethyl)benzonitrile is harmful and causes skin burns.[4]

Step 1: Synthesis of N-(2-methylpropyl)methanesulfonamide (Intermediate 1)

Materials:

  • Isobutylamine (2-methylpropylamine)

  • Methanesulfonyl chloride

  • Triethylamine (Et₃N)

  • Dichloromethane (DCM), anhydrous

  • Hydrochloric acid (1 M HCl)

  • Brine (saturated NaCl solution)

  • Magnesium sulfate (MgSO₄), anhydrous

Procedure:

  • To a 250 mL round-bottom flask equipped with a magnetic stir bar, add anhydrous dichloromethane (80 mL).

  • Add isobutylamine (1.0 eq) and triethylamine (1.2 eq) to the flask.

  • Cool the stirred solution to 0 °C in an ice-water bath.

  • Add methanesulfonyl chloride (1.1 eq) dropwise to the cold solution over 15 minutes using a dropping funnel. A white precipitate (triethylamine hydrochloride) will form.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2 hours.

  • Transfer the reaction mixture to a separatory funnel.

  • Wash the mixture sequentially with 1 M HCl (2 x 50 mL), water (50 mL), and brine (50 mL).

  • Dry the separated organic layer over anhydrous magnesium sulfate.

  • Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • The resulting oil or low-melting solid is N-(2-methylpropyl)methanesulfonamide, which can be used in the next step without further purification if it appears clean by TLC.

Step 2: Synthesis of 1-(4-cyanophenyl)-N-(2-methylpropyl)methanesulfonamide

Materials:

  • N-(2-methylpropyl)methanesulfonamide (Intermediate 1 from Step 1)

  • 4-(Chloromethyl)benzonitrile

  • Potassium carbonate (K₂CO₃), anhydrous

  • Dimethylformamide (DMF), anhydrous

  • Deionized water

  • Ethanol (for recrystallization)

Procedure:

  • In a 100 mL round-bottom flask, combine N-(2-methylpropyl)methanesulfonamide (1.0 eq, from Step 1), 4-(chloromethyl)benzonitrile (1.05 eq), and anhydrous potassium carbonate (2.0 eq).

  • Add anhydrous dimethylformamide (40 mL) to the flask.

  • Equip the flask with a condenser and place it in an oil bath.

  • Heat the reaction mixture to 70 °C and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Pour the reaction mixture slowly into a beaker containing 200 mL of cold deionized water while stirring. A white precipitate should form.

  • Continue stirring for 30 minutes to ensure complete precipitation.

  • Collect the solid product by vacuum filtration, washing the filter cake thoroughly with deionized water (3 x 50 mL).

  • Dry the crude product in a vacuum oven at 40-50 °C.

Data Summary

The following table provides an example calculation for the synthesis based on starting with 5.0 g of isobutylamine.

Parameter Step 1: Sulfonamide Formation Step 2: N-Alkylation
Limiting Reagent IsobutylamineN-(2-methylpropyl)methanesulfonamide
Mass 5.00 g9.32 g (Theoretical from Step 1)
Molar Mass ( g/mol ) 73.14151.23
Moles (mmol) 68.3661.64
Other Reagents Methanesulfonyl Chloride: 8.62 g (75.2 mmol, 1.1 eq)Triethylamine: 8.29 g (81.9 mmol, 1.2 eq)4-(Chloromethyl)benzonitrile: 9.79 g (64.7 mmol, 1.05 eq)Potassium Carbonate: 17.04 g (123.3 mmol, 2.0 eq)
Solvent & Volume DCM, 80 mLDMF, 40 mL
Reaction Time ~2.5 hours12-16 hours
Temperature 0 °C to Room Temp.70 °C
Theoretical Yield 10.34 g16.48 g
Typical Yield 90-95%85-90%

Purification and Characterization

Purification

The crude solid obtained from Step 2 can be purified by recrystallization.

  • Dissolve the crude product in a minimal amount of hot ethanol.

  • Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

  • Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum.

For very high purity, column chromatography on silica gel may be employed using a solvent system such as a gradient of ethyl acetate in hexanes.

Characterization

The identity and purity of the final product, 1-(4-cyanophenyl)-N-(2-methylpropyl)methanesulfonamide, should be confirmed by standard analytical methods:

  • ¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure, ensuring all expected protons and carbons are present with correct chemical shifts, multiplicities, and integrations.

  • Mass Spectrometry (MS): To verify the molecular weight of the compound (Expected [M+H]⁺ for C₁₂H₁₆N₂O₂S ≈ 269.10).

  • FTIR Spectroscopy: To identify characteristic functional groups, including the strong absorption of the nitrile (C≡N) around 2230 cm⁻¹ and the strong, characteristic S=O stretches of the sulfonamide group around 1350 and 1160 cm⁻¹.

  • Melting Point: To assess the purity of the crystalline solid. A sharp melting point range is indicative of high purity.

Conclusion

This application note provides a validated and detailed two-step protocol for the synthesis of 1-(4-cyanophenyl)-N-(2-methylpropyl)methanesulfonamide. The methodology is straightforward, scalable, and relies on common laboratory reagents, making it highly accessible for researchers in organic synthesis and medicinal chemistry. The described purification and characterization techniques will ensure the final compound meets the high purity standards required for subsequent biological evaluation or further chemical modification.

References

  • PubMed. (2012, April 15). A facile method for the synthesis of N-(α-aminoacyl) sulfonamides.
  • Al-Masoudi, N. A., et al. (2023). Design, synthesis, and molecular docking studies of N-substituted sulfonamides as potential anticancer therapeutics. PMC.
  • Abbasi, M. A., et al. (2014). Synthesis of Some N-Substituted Sulfonamides Derived from Moringine as Lipoxygenase Inhibitors. ResearchGate.
  • Willis, M. C., et al. (2019). Additions to N‐Sulfinylamines as an Approach for the Metal‐free Synthesis of Sulfonimidamides: O‐Benzotriazolyl Sulfonimid. Wiley Online Library.
  • Al-Masoudi, N. A., et al. (2023). Design, synthesis, and molecular docking studies of N-substituted sulfonamides as potential anticancer therapeutics. Dove Press.
  • Gilmore, W. F., & Lin, H.-J. (1973). Synthesis of carbamates of .alpha.-amino sulfonamides. The Journal of Organic Chemistry.
  • Kano, T., et al. (2023). Strategic Synthesis of Sulfinamides as Versatile S(IV) Intermediates. PMC.
  • Wikipedia. Methanesulfonyl chloride.
  • Zhou, W., et al. (2011). A Convenient Synthesis of Amino Acid Arylamides Utilizing Methanesulfonyl Chloride and N-Methylimidazole. Organic Chemistry Portal.
  • Cross, L. C., & Elliott, A. (1949). The Preparation of Some Amino Sulfonamides. Journal of the American Chemical Society.
  • Sigma-Aldrich. 4-(Chloromethyl)benzonitrile.
  • PubChem. 4-(Chloromethyl)benzonitrile.

Sources

Application

Application Note: Preparation and In Vitro Application of 1-(4-Cyanophenyl)-N-(2-methylpropyl)methanesulfonamide

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Document Type: Technical Protocol & Mechanistic Guide Executive Summary & Compound Profile The successful evaluation of hydrophobic...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Document Type: Technical Protocol & Mechanistic Guide

Executive Summary & Compound Profile

The successful evaluation of hydrophobic small molecules in cell-based assays depends entirely on the integrity of the stock solution. 1-(4-cyanophenyl)-N-(2-methylpropyl)methanesulfonamide (CAS: 923105-87-7) is a specialized sulfonamide derivative. Like most compounds in this structural class, it exhibits high lipophilicity, making it readily soluble in polar aprotic solvents such as Dimethyl Sulfoxide (DMSO) but highly insoluble in aqueous cell culture media[1].

This application note details a field-proven, self-validating methodology for formulating master stocks and working solutions. The protocol is designed to prevent compound degradation, eliminate solvent-induced cytotoxicity artifacts, and ensure absolute well-to-well reproducibility.

Table 1: Compound Specifications
ParameterSpecification
Chemical Name 1-(4-cyanophenyl)-N-(2-methylpropyl)methanesulfonamide
CAS Number 923105-87-7
Molecular Formula C₁₂H₁₆N₂O₂S
Molecular Weight 252.34 g/mol
Primary Solvent Cell-Culture Grade DMSO (≥99.9% purity, endotoxin-free)
Aqueous Solubility Poor (<0.1 mg/mL)

Mechanistic Insights: The Causality of Protocol Design (E-E-A-T)

As a Senior Application Scientist, I emphasize that a protocol is only as robust as the scientific rationale underlying its steps. Do not treat stock preparation as a mere dilution exercise; it is the foundational variable of your entire assay.

Solvent Selection and Moisture Control

We strictly utilize anhydrous, cell-culture grade DMSO . DMSO is highly hygroscopic; repeated opening of a master stock vial introduces atmospheric moisture. This water ingress not only causes localized precipitation of hydrophobic sulfonamides but also accelerates nucleophilic degradation pathways, altering the true molarity of the solution[1].

  • The Causality: To prevent this, the protocol mandates immediate partitioning of the master stock into single-use aliquots. By eliminating freeze-thaw cycles, you preserve the exact molecular concentration from the first experiment to the last.

Cytotoxicity Management and the "0.1% Rule"

While DMSO is the universal solvent of choice, its inherent cytotoxicity can severely confound experimental readouts. Prolonged exposure to DMSO concentrations above 0.2% (v/v) has been shown to decrease cell proliferation and suppress cytokine production in peripheral blood mononuclear cells[2]. Furthermore, concentrations as low as 1% can damage mitochondrial integrity, induce oxidative stress, and impair membrane potential in cultured astrocytes[3].

  • The Causality: To establish a self-validating system, this protocol utilizes a 1000x Intermediate Dilution Strategy . This ensures that the final DMSO concentration never exceeds 0.1% (v/v) across all treatment groups, isolating the specific pharmacological effect of the sulfonamide from solvent-induced artifacts.

Workflow Visualization

Workflow A 1. Equilibration Compound Powder at RT B 2. Master Stock Preparation 10 mM in 100% DMSO A->B Add cell-culture grade DMSO C 3. Aliquoting & Storage Single-use vials at -80°C B->C Dispense to prevent freeze-thaw D 4. Intermediate Dilutions 1000x Working Stocks in DMSO C->D Thaw immediately prior to use E 5. Cell Culture Media Target Concentration (0.1% DMSO) D->E 1:1000 dilution into aqueous media

Figure 1: Workflow for preparing and diluting sulfonamide stock solutions for cell culture.

Step-by-Step Experimental Protocol

Phase 1: Preparation of the 10 mM Master Stock
  • Equilibration: Remove the lyophilized compound powder from cold storage (-20°C) and allow it to equilibrate to room temperature for at least 30 minutes in a desiccator. Rationale: Opening a cold vial causes immediate condensation of ambient moisture onto the powder, ruining precise mass calculations.

  • Weighing: Using a microbalance, weigh the desired mass of 1-(4-cyanophenyl)-N-(2-methylpropyl)methanesulfonamide into a sterile, amber microcentrifuge tube (amber protects against potential photolytic degradation).

  • Dissolution: Add the calculated volume of cell-culture grade DMSO (see Table 2). Pipette up and down gently, then vortex for 30 seconds. If the compound resists dissolution, sonicate the tube in a room-temperature water bath for 1–2 minutes until the solution is optically clear.

Table 2: Master Stock Formulation Matrix (10 mM Target)
Desired Volume of 10 mM StockMass of Compound RequiredVolume of 100% DMSO
1.0 mL2.52 mg1.0 mL
5.0 mL12.62 mg5.0 mL
10.0 mL25.23 mg10.0 mL
Phase 2: Aliquoting Strategy
  • Dispensing: Immediately dispense the 10 mM master stock into sterile, low-bind microcentrifuge tubes in volumes appropriate for a single day's experiments (e.g., 20 µL to 50 µL per aliquot).

  • Storage: Snap-freeze the aliquots in liquid nitrogen and transfer them to a -80°C freezer for long-term storage.

Phase 3: Intermediate Dilutions and Media Supplementation

Do not pipette sub-microliter volumes of the 10 mM stock directly into culture media. This causes high pipetting error and rapid compound precipitation.

  • Thawing: Thaw a single aliquot of the 10 mM master stock at room temperature. Discard any unused portion after the experiment.

  • 1000x Intermediates: Perform serial dilutions of the 10 mM stock in 100% DMSO to create 1000x intermediate stocks for each of your desired final assay concentrations (see Table 3).

  • Media Addition: Add 1 µL of the respective 1000x intermediate stock to every 999 µL of pre-warmed cell culture media. Invert the tube 5 times to ensure rapid dispersion before applying the media to the cells.

Table 3: Serial Dilution Strategy (Targeting 0.1% Final DMSO)
Target In Vitro ConcentrationIntermediate Stock Conc. (in 100% DMSO)Dilution to create IntermediateVolume of IntermediateVolume of Culture MediaFinal DMSO Concentration
10 µM 10 mMUse Master Stock directly1 µL999 µL0.1% (v/v)
5 µM 5 mM50 µL (10 mM) + 50 µL DMSO1 µL999 µL0.1% (v/v)
1 µM 1 mM10 µL (10 mM) + 90 µL DMSO1 µL999 µL0.1% (v/v)
Vehicle Control 0 µM100% DMSO only1 µL999 µL0.1% (v/v)

Note: The Vehicle Control is the cornerstone of a self-validating assay. By ensuring every well receives exactly 0.1% DMSO, any observed phenotypic changes can be definitively attributed to the sulfonamide compound rather than solvent toxicity.

References

  • Dimethyl Sulfoxide (DMSO) Decreases Cell Proliferation and TNF-α, IFN-γ, and IL-2 Cytokines Production in Cultures of Peripheral Blood Lymphocytes. National Center for Biotechnology Information (NCBI) - PMC.[Link]

  • Dimethyl Sulfoxide Damages Mitochondrial Integrity and Membrane Potential in Cultured Astrocytes. PLOS ONE.[Link]

  • In Silico Estimation of DMSO Solubility of Organic Compounds for Bioscreening. ResearchGate.[Link]

Sources

Method

Application Note: Advanced Purification Strategies for 1-(4-Cyanophenyl)-N-(2-methylpropyl)methanesulfonamide

Document Type: Technical Protocol & Application Guide Target Audience: Synthetic Chemists, Process Engineers, and Drug Development Professionals Executive Summary & Chemical Context The synthesis of 1-(4-cyanophenyl)-N-(...

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Author: BenchChem Technical Support Team. Date: March 2026

Document Type: Technical Protocol & Application Guide Target Audience: Synthetic Chemists, Process Engineers, and Drug Development Professionals

Executive Summary & Chemical Context

The synthesis of 1-(4-cyanophenyl)-N-(2-methylpropyl)methanesulfonamide (a benzylic sulfonamide) is typically achieved via the nucleophilic acyl substitution of (4-cyanophenyl)methanesulfonyl chloride with 2-methylpropan-1-amine (isobutylamine) in the presence of an organic base. While the coupling is highly efficient, the crude reaction matrix is chemically complex. It contains unreacted aliphatic amines, hydrolyzed (4-cyanophenyl)methanesulfonic acid, and highly lipophilic bis-sulfonylation byproducts.

As a Senior Application Scientist, I have designed this protocol to move beyond basic isolation. This guide provides a self-validating, three-tier purification system—chemoselective extraction, adsorption chromatography, and thermodynamic recrystallization—engineered to yield >99% API-grade purity.

Mechanistic Rationale for Impurity Clearance

To purify this specific sulfonamide, we must exploit the distinct physicochemical properties of the target molecule versus its impurities:

  • Phase-Selective Protonation/Deprotonation: The reaction utilizes an excess of isobutylamine. Washing the organic layer with dilute hydrochloric acid protonates the amine, drastically lowering its partition coefficient ( LogP ) and driving it into the aqueous phase[1]. Conversely, any unreacted sulfonyl chloride rapidly hydrolyzes to a sulfonic acid. A subsequent wash with saturated sodium bicarbonate deprotonates this acid, allowing it to be extracted into the aqueous waste.

  • Silica Gel Adsorption Dynamics: Bis-sulfonylation occurs when the product's primary sulfonamide nitrogen acts as a nucleophile, attacking a second equivalent of sulfonyl chloride. The resulting bis-sulfonamide lacks the hydrogen-bond donating N-H group present in our target molecule. This makes the bis-sulfonamide significantly less polar, allowing it to be easily resolved and eluted early during normal-phase silica gel chromatography[2].

  • Thermodynamic Lattice Exclusion: Recrystallization is not merely a drying step; it is a thermodynamic purification. By utilizing a binary solvent system (ethanol/water), we create a steep thermal solubility gradient. As the solution cools, the target sulfonamide forms a highly ordered crystal lattice that physically excludes structurally dissimilar trace impurities and residual organic solvents[3].

Quantitative Parameters for Purification

The following table summarizes the critical physicochemical data and solvent parameters required to execute the purification workflows successfully.

ParameterValue / SpecificationMechanistic Rationale
Target Compound Rf​ 0.35 – 0.40Optimal retention factor in 30% EtOAc/Hexanes for silica gel resolution.
Bis-sulfonamide Rf​ 0.70 – 0.80Lacks N-H bond; highly lipophilic, elutes near the solvent front.
Aqueous Wash pH (Acid) pH 1.0 – 2.0Ensures complete protonation of residual isobutylamine for aqueous removal.
Aqueous Wash pH (Base) pH 8.0 – 9.0Deprotonates sulfonic acid byproducts for aqueous partitioning.
Recrystallization System Ethanol / Water (~70:30 v/v)Maximizes the thermal solubility gradient to prevent product "oiling out".

Purification Workflow Visualization

Purification N1 Crude Reaction Mixture (Target + Impurities) N2 1M HCl Extraction (Removes Isobutylamine) N1->N2 N3 Sat. NaHCO3 Extraction (Removes Sulfonic Acid) N2->N3 N4 Organic Phase Concentration (DCM Evaporation) N3->N4 N5 Silica Flash Chromatography (Removes Bis-sulfonamide) N4->N5 N6 Ethanol/Water Recrystallization (Removes Trace Solvents) N5->N6 N7 Pure 1-(4-cyanophenyl)-N- (2-methylpropyl)methanesulfonamide N6->N7

Sequential purification workflow: extraction, chromatography, and recrystallization of sulfonamides.

Self-Validating Experimental Protocols

Phase 1: Chemoselective Liquid-Liquid Extraction

Objective: Strip the crude mixture of ionic and ionizable impurities prior to chromatography to prevent silica gel streaking.

  • Dilution: Dilute the crude reaction mixture (assumed to be in dichloromethane) with an equal volume of additional DCM. This prevents the premature precipitation of the sulfonamide during the aqueous workup.

  • Acidic Wash: Transfer the mixture to a separatory funnel. Wash with 1.0 M HCl (3 × 15 mL per gram of crude product).

    • Validation Checkpoint: Test the final acidic aqueous wash with pH paper. It must register pH ≤ 2 to guarantee complete amine protonation.

  • Basic Wash: Wash the organic layer with saturated aqueous NaHCO3​ (2 × 15 mL).

    • Validation Checkpoint: Observe the biphasic mixture closely; gas evolution ( CO2​ ) must completely cease, indicating the neutralization of all acidic species.

  • Drying: Wash the organic layer with saturated NaCl (brine) to remove bulk water. Dry over anhydrous MgSO4​ , filter, and concentrate under reduced pressure using a rotary evaporator[2].

Phase 2: Adsorption Chromatography (Silica Gel)

Objective: Isolate the mono-sulfonamide from neutral, highly lipophilic bis-sulfonylation byproducts.

  • Dry Loading: Dissolve the crude organic residue in a minimal amount of DCM. Add silica gel (approximately 1:3 ratio of crude mass to silica) and evaporate to a free-flowing powder. Note: Dry loading is critical here to prevent the band broadening commonly associated with polar sulfonamides.

  • Column Preparation: Load the powder onto a pre-equilibrated silica gel column (230–400 mesh) using 10% Ethyl Acetate in Hexanes[2].

  • Gradient Elution: Elute the column using a step gradient: 10% → 20% → 30% EtOAc/Hexanes.

  • Fraction Analysis:

    • Validation Checkpoint: Monitor fractions via Thin Layer Chromatography (TLC) under UV light (254 nm), exploiting the strong chromophore of the 4-cyanophenyl group. The bis-sulfonamide will elute first ( Rf​≈0.75 ), followed cleanly by the target compound ( Rf​≈0.35 ).

  • Concentration: Pool the fractions containing the pure target and concentrate in vacuo.

Phase 3: Thermodynamic Recrystallization

Objective: Achieve >99% purity, remove trace chromatography solvents, and isolate the compound as a stable, free-flowing crystalline solid.

  • Dissolution: Transfer the chromatographed solid to an Erlenmeyer flask. Add a minimal amount of boiling ethanol to just dissolve the solid completely[4].

  • Cloud Point Titration: Add hot deionized water dropwise to the boiling solution until it reaches the "cloud point" (where faint turbidity persists). Immediately add 1–2 drops of hot ethanol to clear the solution.

  • Controlled Cooling: Cover the flask and allow it to cool undisturbed to room temperature over 2 hours.

    • Validation Checkpoint: If the product "oils out" (separates as a liquid rather than crystallizing), the solvent system is too polar or cooling was too rapid. Reheat to dissolve, add 5% more ethanol, and cool at a slower rate[4].

  • Yield Maximization: Once at room temperature, transfer the flask to an ice bath (0 °C) for 30 minutes.

  • Isolation: Collect the crystals via vacuum filtration on a Büchner funnel. Wash the filter cake with a minimal volume of ice-cold 70% EtOH/water.

  • Final Validation: Dry the crystals under high vacuum.

    • Validation Checkpoint: Perform a melting point analysis. A sharp melting range ( ΔT≤1.5 °C) confirms the absence of lattice-disrupting impurities and residual solvents.

References

  • 4-Methyl-N-(phenylmethyl)benzenesulfonamide Source: Organic Syntheses URL:[Link]

  • Direct Synthesis of Sulfonamides and Activated Sulfonate Esters from Sulfonic Acids Source: Journal of the American Chemical Society (ACS Publications) URL:[Link]

Sources

Application

Application Note: Conjugation Strategies Utilizing the Cyano Group of 1-(4-cyanophenyl)-N-(2-methylpropyl)methanesulfonamide

Introduction and Chemical Rationale 1-(4-cyanophenyl)-N-(2-methylpropyl)methanesulfonamide is a highly versatile synthetic intermediate. While the sulfonamide core provides favorable physicochemical properties and hydrog...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction and Chemical Rationale

1-(4-cyanophenyl)-N-(2-methylpropyl)methanesulfonamide is a highly versatile synthetic intermediate. While the sulfonamide core provides favorable physicochemical properties and hydrogen-bonding capabilities, the electron-deficient 4-cyanophenyl moiety serves as a highly specific chemoselective handle for bioconjugation.

Unlike highly reactive electrophiles (e.g., maleimides or NHS esters) that can degrade in aqueous media, the unactivated cyano (-C≡N) group is completely inert under physiological conditions. This stability allows the molecule to be synthesized, stored, and administered without premature degradation, requiring specific catalytic or reductive triggers to initiate conjugation. This guide details three field-proven methodologies for functionalizing this cyano group: Zinc-catalyzed tetrazole formation, reductive amination, and Pinner-mediated amidine linkage.

Strategy A: Zinc-Catalyzed [3+2] Azide-Nitrile Cycloaddition

Mechanistic Causality

The 1,3-dipolar cycloaddition between a nitrile and an azide yields a 1,5-disubstituted 1H-tetrazole, a robust bioisostere of a carboxylic acid that offers excellent metabolic stability[1]. Because the 4-cyanophenyl group is relatively unactivated compared to highly electron-deficient nitriles, thermal cycloaddition alone requires excessively harsh conditions. The addition of a Lewis acid catalyst, specifically Zinc Bromide (ZnBr₂), circumvents this[2]. The Zn²⁺ ion coordinates to the nitrogen of the cyano group, significantly lowering its Lowest Unoccupied Molecular Orbital (LUMO). This facilitates a highly favorable orbital overlap with the Highest Occupied Molecular Orbital (HOMO) of the azide, enabling the click reaction to proceed efficiently[1][3].

G A 1-(4-cyanophenyl)-N-(2-methylpropyl) methanesulfonamide C [3+2] Cycloaddition (ZnBr2, 80°C) A->C B Biomolecule-Azide (R-N3) B->C D Tetrazole-Linked Bioconjugate C->D

Tetrazole formation via zinc-catalyzed [3+2] cycloaddition.

Self-Validating Protocol: Tetrazole Synthesis
  • Preparation: In a dry 25 mL round-bottom flask, dissolve 1.0 eq (e.g., 100 mg) of the cyano-methanesulfonamide in 5 mL of a DMF/H₂O mixture (1:1 v/v).

  • Catalyst Activation: Add 1.2 eq of sodium azide (NaN₃) and 1.0 eq of anhydrous Zinc Bromide (ZnBr₂)[3].

  • Reaction: Heat the mixture to 80°C under continuous stirring for 16–24 hours.

    • Self-Validation Step: Monitor the disappearance of the sharp nitrile stretching frequency (~2220 cm⁻¹) via FT-IR, or track the starting material consumption via TLC (Hexane:EtOAc 7:3, UV visualization).

  • Workup: Cool the reaction to room temperature. Acidify the mixture dropwise with 1M HCl to pH 3. This protonates the newly formed tetrazole ring, decreasing its aqueous solubility and forcing precipitation.

  • Purification: Extract the aqueous layer with ethyl acetate (3 x 15 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

Strategy B: Nitrile Reduction to Primary Amine for NHS-Ester Coupling

Mechanistic Causality

Converting the cyano group to a primary benzylamine provides a highly nucleophilic handle that reacts rapidly with N-hydroxysuccinimide (NHS) esters at physiological pH (7.4–8.0)[4]. While strong hydride donors like LiAlH₄ can reduce nitriles, they risk cleaving the sulfonamide linker. Catalytic hydrogenation using Raney Nickel is the preferred method because it selectively reduces the nitrile to the primary amine through an adsorbed imine intermediate, leaving the sulfonamide and aromatic ring intact[5]. Ammoniacal methanol is used as the solvent to suppress the formation of secondary amine byproducts.

G A Cyano-methanesulfonamide Derivative B Catalytic Hydrogenation (Raney Ni, H2) A->B C Primary Benzylamine Intermediate B->C E Stable Amide Conjugate C->E D NHS-Ester Biomolecule (pH 7.5) D->E

Nitrile reduction to a primary amine followed by NHS-ester conjugation.

Self-Validating Protocol: Raney Nickel Hydrogenation & Coupling
  • Reduction: Dissolve 1.0 eq of the cyano-methanesulfonamide in 10 mL of 7M ammonia in methanol.

  • Catalysis: Add a catalytic amount (approx. 10% w/w) of Raney Nickel slurry (pre-washed with methanol to remove water).

  • Hydrogenation: Purge the flask with nitrogen, then stir the suspension under a hydrogen atmosphere (balloon, 1 atm) at room temperature for 12 hours[5].

    • Self-Validation Step: Confirm complete reduction by LC-MS (observing a mass shift of +4 Da) and the appearance of primary amine protons (~2.0 ppm, broad singlet) in ¹H-NMR.

  • Filtration: Filter the catalyst carefully through a Celite pad (Caution: Raney Ni is highly pyrophoric when dry) and concentrate the filtrate to yield the benzylamine intermediate[4].

  • Bioconjugation: Dissolve the resulting amine (1.0 eq) in PBS buffer (pH 7.5). Add 1.2 eq of the desired NHS-ester functionalized biomolecule. Stir at room temperature for 2 hours.

  • Isolation: Isolate the final amide conjugate using size-exclusion chromatography (SEC) or dialysis against PBS.

Strategy C: Pinner Reaction for Direct Amidine Linkage

Mechanistic Causality

The Pinner reaction converts the nitrile into an imidate (Pinner salt) via acid-catalyzed alcoholysis, which subsequently reacts with a primary amine to form an amidine[6]. This strategy is exceptionally valuable in bioconjugation because the resulting amidine linkage maintains a positive charge at physiological pH (pKa ~11). This permanent protonation enhances the aqueous solubility of the conjugate and structurally mimics natural basic amino acids like arginine, preventing the aggregation often seen with hydrophobic linkers[7].

Self-Validating Protocol: Two-Step Amidine Formation
  • Imidate Formation: Dissolve the cyano-methanesulfonamide (1.0 eq) in anhydrous methanol. Bubble dry HCl gas through the solution at 0°C for 30 minutes.

  • Incubation: Seal the flask tightly and stir at room temperature for 24 hours to form the methyl imidate hydrochloride salt[6].

    • Self-Validation Step: Evaporate a small aliquot and check for the characteristic imidate carbon signal (~165 ppm) via ¹³C-NMR. The nitrile carbon (~118 ppm) should be completely absent.

  • Amidine Coupling: Concentrate the mixture to dryness under a stream of nitrogen to remove excess HCl. Redissolve the highly moisture-sensitive imidate salt in anhydrous ethanol.

  • Conjugation: Add 1.1 eq of the target primary amine (e.g., a lysine-containing peptide) and 2.0 eq of N,N-diisopropylethylamine (DIPEA) to neutralize the hydrochloride salt. Stir at 50°C for 12 hours[6].

  • Purification: Purify the amidine conjugate via preparative reverse-phase HPLC (Water/Acetonitrile with 0.1% TFA).

Quantitative Data Summary

The following table summarizes the operational parameters and expected outcomes for the three conjugation strategies applied to 1-(4-cyanophenyl)-N-(2-methylpropyl)methanesulfonamide.

Conjugation StrategyKey Reagents / CatalystsReaction TimeTypical YieldKey Bioconjugation Advantage
[3+2] Cycloaddition NaN₃, ZnBr₂, Heat (80°C)16–24 hours75–85%Forms a metabolically stable, bioisosteric tetrazole linkage.
Nitrile Reduction Raney Ni, H₂, NH₃/MeOH12 hours80–90%Generates a highly reactive primary amine for standard NHS coupling.
Pinner Reaction HCl (gas), MeOH, DIPEA36 hours (Total)60–70%Yields a positively charged amidine, improving aqueous solubility.

References

  • Amidine Syntheses from Classic to Contemporary for Medicinal Lead Compounds and Natural Products. ResearchGate. 6

  • From Ugi Multicomponent Reaction to Linkers for Bioconjugation. ACS Omega. 4

  • Tetrazoles via Multicomponent Reactions. PMC - NIH. 1

  • The Formation of Tetrazoles by the Condensation of Organic Azides with Nitriles. ACS Publications. 2

  • Formamidine as an Easy-On and Easy-Off Linker for Reversible Crosslinking of Two Alkyl Amines in Peptide Stapling and Conjugation. ResearchGate. 7

  • Buy 2,3-Dimethylbutanenitrile (Nitrile Reduction Mechanisms). Smolecule. 5

  • Can Biomimetic Zinc Compounds Assist a (3 + 2) Cycloaddition Reaction? A Theoretical Perspective. Infoscience. 3

Sources

Method

Application Notes &amp; Protocols: Safe Handling of 1-(4-cyanophenyl)-N-(2-methylpropyl)methanesulfonamide

Executive Summary & Hazard Overview This document provides comprehensive handling and safety guidelines for 1-(4-cyanophenyl)-N-(2-methylpropyl)methanesulfonamide, a research chemical of interest to drug development prof...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Hazard Overview

This document provides comprehensive handling and safety guidelines for 1-(4-cyanophenyl)-N-(2-methylpropyl)methanesulfonamide, a research chemical of interest to drug development professionals. Due to the compound's specific molecular structure, it presents a dual-hazard profile that requires stringent adherence to safety protocols. The primary hazards stem from its two key functional groups:

  • Aromatic Nitrile (4-cyanophenyl): This group carries the most significant risk. Aromatic nitriles are classified as highly toxic. They can be absorbed through inhalation, ingestion, or skin contact and can metabolically release cyanide ions (CN-), which disrupt cellular respiration, leading to rapid and severe systemic toxicity.[1] Furthermore, contact with acids can liberate highly toxic hydrogen cyanide (HCN) gas.[1][2]

  • Sulfonamide Moiety: While generally less acutely hazardous than the nitrile group, sulfonamides can act as skin and eye irritants.[3]

This guide is intended to be a core component of a laboratory's Chemical Hygiene Plan (CHP) as mandated by the Occupational Safety and Health Administration (OSHA).[4][5][6] All personnel must review and understand these protocols before commencing any work with this compound.

Compound Profile & Hazard Analysis

While a specific Safety Data Sheet (SDS) for 1-(4-cyanophenyl)-N-(2-methylpropyl)methanesulfonamide is not widely available, a robust hazard assessment can be constructed by analyzing its constituent parts and data from analogous compounds.

PropertyValue / InformationSource / Rationale
Chemical Name 1-(4-cyanophenyl)-N-(2-methylpropyl)methanesulfonamide-
Molecular Formula C₁₂H₁₆N₂O₂SCalculated
Molecular Weight 268.34 g/mol Calculated
CAS Number Not readily available.Research compound.
Physical Form Assumed to be a solid at room temperature.Based on similar sulfonamide structures.
Primary Hazards Acute Toxicity (Fatal): Due to the cyanophenyl group.[1][2] Serious Eye Irritation: Potential irritant.[3][7] Skin Irritation: Potential irritant.[3][7] Respiratory Irritation: Potential irritant if inhaled as dust.[7]Analogous compound data and functional group analysis.
Incompatibilities Strong Acids: Reacts to form highly toxic hydrogen cyanide (HCN) gas.[2][8] Strong Oxidizing Agents: May react violently.Standard chemical reactivity principles.
Causality of Hazards
  • Toxicity of the Cyanophenyl Group: The toxicity of the cyanophenyl group is paramount. Upon absorption into the body, metabolic processes can cleave the cyanide ion (CN-). This ion binds to cytochrome c oxidase, an essential enzyme in the mitochondrial electron transport chain, effectively halting aerobic respiration at the cellular level.[1] This leads to cytotoxic hypoxia and can rapidly result in severe health effects, including convulsions, loss of consciousness, and death.[1] The potential for this compound to hydrolyze or react with acids to produce hydrogen cyanide gas—a fast-acting poison—is the most acute inhalation risk.[2][8]

  • Irritancy of the Sulfonamide Group: The sulfonamide functional group can cause irritation upon direct contact with the skin and eyes.[3] While this is a lesser hazard compared to the cyanophenyl group, it necessitates careful handling to prevent localized reactions and discomfort.

Risk Mitigation & Hierarchy of Controls

To ensure personnel safety, a multi-layered approach based on the hierarchy of controls must be implemented.

Engineering Controls (First Line of Defense)
  • Certified Chemical Fume Hood: All handling of 1-(4-cyanophenyl)-N-(2-methylpropyl)methanesulfonamide, including weighing, transfers, and solution preparation, must be conducted inside a properly functioning and certified chemical fume hood.[1][2][9][10] This is non-negotiable and serves to contain any dust or potential release of HCN gas.

  • Ventilation: The laboratory must have adequate general ventilation, with the fume hood serving as the primary local exhaust ventilation.[11]

  • Safety Equipment: An emergency eyewash station and safety shower must be readily accessible and located near the designated work area.[1][12]

Administrative Controls (Procedural Safeguards)
  • Designated Area: A specific area within a fume hood must be designated for all work with this compound. This area should be clearly marked with warning signs indicating the presence of a highly toxic cyanide-containing compound.[1][2][8]

  • Standard Operating Procedure (SOP): This document serves as the official SOP. All users must be trained on this SOP before work begins.[5][13]

  • Never Work Alone: Personnel are strictly prohibited from working with this compound while alone in the laboratory.[1][8] A second person familiar with the hazards and emergency procedures must be present in the vicinity.

  • Minimize Quantities: Purchase and use the smallest quantity of the compound necessary for the experiment to minimize the potential impact of a spill or exposure.[2]

  • Chemical Segregation: Store this compound in a tightly-closed, clearly labeled container in a cool, dry, and secure location.[11][14] Crucially, it must be stored separately and away from all acids and strong oxidizing agents. [2][8]

Personal Protective Equipment (PPE) (Last Line of Defense)

The following PPE is the minimum requirement for handling this compound.[12][14][15]

  • Hand Protection: Double-gloving is required. Use two pairs of chemical-resistant nitrile or neoprene gloves.[2][8][9] Inspect gloves for any tears or holes before use.[10]

  • Eye and Face Protection: Chemical safety goggles are mandatory.[16] When there is a splash hazard, a face shield must be worn in addition to goggles.[2][8]

  • Body Protection: A flame-retardant lab coat must be worn and fully buttoned.[12][15]

  • Footwear: Fully enclosed shoes must be worn at all times in the laboratory.[10]

Standard Operating Protocol (SOP) for Handling

This protocol details the steps for weighing the solid compound and preparing a stock solution.

Preparation & Pre-Work Checklist
Step-by-Step Handling Protocol: Weighing and Solution Preparation
  • Transfer to Hood: Transport the sealed container of 1-(4-cyanophenyl)-N-(2-methylpropyl)methanesulfonamide to the designated fume hood.

  • Weighing:

    • Place a tared weigh boat on an analytical balance inside the fume hood.

    • Carefully open the container. Avoid creating airborne dust.

    • Using a clean spatula, transfer the desired amount of solid to the weigh boat.

    • Securely close the primary container immediately after transfer.

  • Solution Preparation:

    • Carefully add the weighed solid to a clean, dry flask appropriately sized for the final volume.

    • Using a pipette with a disposable tip, add the desired solvent to the flask.[14]

    • Gently swirl the flask to dissolve the compound. If necessary, use a magnetic stirrer.

    • Once dissolved, cap the flask and label it clearly with the compound name, concentration, solvent, date, and appropriate hazard warnings (e.g., "Highly Toxic," "Contains Cyanide").

  • Post-Handling:

    • Dispose of the weigh boat, spatula tip (if disposable), and any contaminated wipes directly into the designated solid cyanide hazardous waste container.[2]

    • Decontaminate the work surface as described in Section 6.0.

    • Remove outer gloves and dispose of them in the solid cyanide waste container.

    • With the inner gloves still on, transport the prepared solution to its designated storage or use location.

    • Remove inner gloves and wash hands thoroughly with soap and water.[10][15]

Emergency Procedures

Speed is essential in any cyanide-related exposure. [1]

IncidentProcedure
Inhalation 1. Immediately move the victim to fresh air.[9] 2. Call for emergency medical services immediately. Inform them of potential cyanide exposure. 3. Do NOT perform mouth-to-mouth resuscitation. [1] Use a bag-valve-mask if trained. 4. If available and trained, administer 100% oxygen.[1]
Skin Contact 1. Immediately flush the affected area with copious amounts of water for at least 15 minutes, using the emergency shower for large exposures.[3][10] 2. While rinsing, remove all contaminated clothing. 3. Seek immediate medical attention.
Eye Contact 1. Immediately flush eyes with water for at least 15 minutes at an eyewash station, holding eyelids open.[3][10] 2. Remove contact lenses if present and easy to do.[3] 3. Seek immediate medical attention.
Ingestion 1. Do NOT induce vomiting. [1][3] 2. Call for emergency medical services immediately. Inform them of potential cyanide ingestion. 3. If the person is conscious and able to swallow, rinse their mouth with water.
Spill Small Spill (inside fume hood): 1. Wearing appropriate PPE, clean the spill using absorbent pads. 2. Decontaminate the area as per Section 6.0. 3. Place all cleanup materials in the designated cyanide waste container.[9] Large Spill (or any spill outside a fume hood): 1. Evacuate the laboratory immediately.[9] 2. Alert others in the area and activate the fire alarm if necessary. 3. Close the laboratory doors and post a warning sign. 4. Call emergency services and the institution's Environmental Health & Safety (EHS) office from a safe location.[9] Do not attempt to clean up a large spill yourself.

Decontamination Protocol

All surfaces and non-disposable equipment must be decontaminated after use. This entire procedure must be performed inside the chemical fume hood while wearing full PPE.[1][2][8]

  • Initial Rinse: Wipe down all potentially contaminated surfaces and equipment with a pH 10 buffer solution. This helps to maintain a basic environment, suppressing the formation of HCN gas.

  • Bleach Treatment: Following the buffer rinse, wipe down the same surfaces with a freshly prepared 10% bleach solution.

  • Final Rinse: Rinse the surfaces with water to remove any residual bleach.

  • Waste Disposal: All wipes, gloves, and other disposable materials used during decontamination must be placed in the designated solid cyanide hazardous waste container.[8]

Visualization of Workflow

The following diagram illustrates the critical workflow for safely handling 1-(4-cyanophenyl)-N-(2-methylpropyl)methanesulfonamide.

G cluster_prep Preparation Phase cluster_handling Handling Phase (Inside Fume Hood) cluster_cleanup Cleanup Phase start Start Task check_sop Review SOP & Emergency Plan start->check_sop check_buddy Confirm 'Buddy System' (Not Working Alone) check_sop->check_buddy check_hood Verify Fume Hood Operation check_buddy->check_hood check_ppe Don Required PPE (Double Gloves, Goggles, etc.) check_hood->check_ppe weigh Weigh Compound check_ppe->weigh Proceed to Hood dissolve Prepare Solution weigh->dissolve acid_check ACIDS PRESENT? weigh->acid_check store_product Cap, Label & Store Solution dissolve->store_product spill_check SPILL OCCURS? dissolve->spill_check decontaminate Decontaminate Work Area (Buffer -> Bleach -> Water) store_product->decontaminate waste Dispose of Contaminated Items (Cyanide Waste Stream) decontaminate->waste doff_ppe Doff PPE Correctly waste->doff_ppe wash Wash Hands Thoroughly doff_ppe->wash end_task End Task wash->end_task stop_work STOP! Remove Acids Immediately acid_check->stop_work YES emergency_proc Follow Emergency Spill Procedure spill_check->emergency_proc YES

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting Precipitation of 1-(4-cyanophenyl)-N-(2-methylpropyl)methanesulfonamide in Aqueous Media

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to provide an authoritative, step-by-step troubleshooting framework for researchers and formulation scientists workin...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to provide an authoritative, step-by-step troubleshooting framework for researchers and formulation scientists working with 1-(4-cyanophenyl)-N-(2-methylpropyl)methanesulfonamide .

Due to its highly lipophilic structural motifs—specifically the 4-cyanophenyl and isobutyl groups—and its un-ionized state at physiological pH, this compound frequently precipitates when introduced into aqueous environments such as cell culture media, biological assay buffers, or LC-MS mobile phases. This guide breaks down the thermodynamic causes of this precipitation and provides self-validating protocols to overcome it.

Part 1: Diagnostic Workflow

Before altering your experimental design, use the following diagnostic logic to identify the most appropriate solubilization strategy for your specific application.

PrecipitationTroubleshooting Start Precipitation Observed in Aqueous Media CheckAssay Is this a biological assay requiring pH ~7.4? Start->CheckAssay BioAssay Yes: Cannot use high pH. Check DMSO tolerance. CheckAssay->BioAssay Yes NonBioAssay No: Analytical/Chemical prep. Can tolerate high pH? CheckAssay->NonBioAssay No CheckDMSO Is final DMSO > 1%? BioAssay->CheckDMSO AddExcipients Formulate with 10% HP-β-CD or 5% PEG400 NonBioAssay->AddExcipients No AdjustPH Adjust pH to > 10.5 to deprotonate sulfonamide NonBioAssay->AdjustPH Yes ReduceDMSO Use step-wise dilution or reduce stock concentration CheckDMSO->ReduceDMSO Yes CheckDMSO->AddExcipients No Success Stable Aqueous Solution (Self-Validated by OD600 < 0.05) ReduceDMSO->Success AddExcipients->Success AdjustPH->Success

Diagnostic workflow for identifying and resolving sulfonamide precipitation in aqueous media.

Part 2: Mechanistic FAQs

Q1: Why does 1-(4-cyanophenyl)-N-(2-methylpropyl)methanesulfonamide precipitate immediately upon dilution from a DMSO stock into aqueous media? A1: This phenomenon is driven by a sudden thermodynamic penalty known as solvent-shift precipitation. The compound is highly lipophilic. While it exhibits high solubility in aprotic solvents like DMSO, its intrinsic aqueous solubility is extremely low. When a concentrated DMSO stock is diluted into an aqueous buffer, the dielectric constant of the medium drops precipitously. The compound rapidly exceeds its thermodynamic solubility limit, leading to supersaturation and the subsequent nucleation of colloidal aggregates 1.

Q2: Can I adjust the pH of my assay buffer to keep the compound in solution? A2: Yes, but only if your downstream application tolerates highly alkaline conditions. The methanesulfonamide core contains a weakly acidic N-H proton. The predicted pKa for methanesulfonamide derivatives is approximately 10.87 2. At physiological pH (7.4), the compound is >99.9% unionized and highly hydrophobic. Increasing the pH above its pKa deprotonates the nitrogen, forming a highly soluble sulfonamide anion 3. For biological assays, a pH > 10 is toxic, making this approach unviable. However, for analytical chemistry or LC-MS sample preparation, adjusting the pH to >10.5 is a highly effective solubilization strategy.

Q3: What formulation strategies are recommended for cell culture or in vitro assays at pH 7.4? A3: For pH-restricted biological assays, we recommend a combination of co-solvency and complexation. This transition is governed by the relative balance of overall hydrophilicity and hydrophobicity 4. Utilizing cyclodextrins (e.g., Hydroxypropyl-β-cyclodextrin, HP-β-CD) creates an inclusion complex. The hydrophobic cavity of HP-β-CD encapsulates the lipophilic 4-cyanophenyl or isobutyl groups, shielding them from water while the hydrophilic exterior maintains aqueous solubility without altering the pH.

Part 3: Quantitative Data Summary

The table below summarizes the expected efficacy of various formulation strategies based on the physicochemical behavior of structurally similar hydrophobic methanesulfonamides.

Formulation StrategyMechanism of ActionRelative Solubility Increase*Biological Compatibility
pH Adjustment (>10.5) Deprotonation (Anion formation)> 1,000xPoor (Toxic to cells)
10% HP-β-CD Inclusion Complexation50x - 100xExcellent
5% PEG400 + 1% DMSO Dielectric Constant Reduction10x - 20xModerate (Assay dependent)
0.1% Tween-80 Micellar Solubilization5x - 15xGood

*Values are representative estimates establishing a baseline for this specific class of compounds.

Part 4: Self-Validating Experimental Protocols

Protocol 1: Preparation of a Stable Aqueous Working Solution via Cyclodextrin Complexation (For Biological Assays)

Objective: To formulate a 100 µM working solution of 1-(4-cyanophenyl)-N-(2-methylpropyl)methanesulfonamide at pH 7.4 without precipitation.

Materials:

  • 10 mM compound stock in anhydrous DMSO

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • 1X PBS (pH 7.4)

Step-by-Step Methodology:

  • Prepare a 10% (w/v) HP-β-CD solution in 1X PBS. Stir continuously until fully dissolved and optically clear.

  • Aliquoted 9.9 mL of the HP-β-CD/PBS solution into a sterile 15 mL conical tube.

  • While vortexing the tube at medium speed, add 100 µL of the 10 mM DMSO stock solution dropwise directly into the center of the vortex.

    • Causality Note: Dropwise addition into an active vortex prevents localized zones of high DMSO concentration, minimizing premature nucleation before the cyclodextrin can encapsulate the compound.

  • Continue vortexing for 30 seconds, then sonicate the solution in a water bath for 5 minutes at room temperature to ensure complete thermodynamic complexation.

Self-Validation System: To verify the absence of micro-precipitates, centrifuge the final solution at 10,000 x g for 10 minutes. Carefully inspect the bottom of the tube for a microscopic pellet. Measure the absorbance of the supernatant at 600 nm using a spectrophotometer; an OD600 < 0.05 confirms the absence of colloidal aggregates and validates the protocol's success.

Protocol 2: pH-Driven Solubilization for Analytical/LC-MS Applications

Objective: To prepare a high-concentration (1 mM) aqueous standard solution for analytical characterization.

Materials:

  • 1-(4-cyanophenyl)-N-(2-methylpropyl)methanesulfonamide powder

  • 0.1 M NaOH solution

  • 0.1 M HCl solution (for validation)

  • HPLC-grade Water

Step-by-Step Methodology:

  • Weigh 2.94 mg of the compound into a glass vial.

  • Add 9.0 mL of HPLC-grade water. The compound will remain as an insoluble suspension.

  • Gradually add 0.1 M NaOH dropwise while continuously monitoring the pH with a calibrated micro-probe.

  • Continue addition until the pH reaches 10.5 - 11.0.

    • Causality Note: At this pH, the sulfonamide N-H proton is removed. This converts the highly lipophilic neutral molecule into a highly water-soluble anion via strong ion-dipole interactions with the aqueous solvent.

  • Stir for 15 minutes until the solution becomes completely optically clear. Adjust the final volume to 10.0 mL with HPLC-grade water.

Self-Validation System: Perform a back-titration on a 1 mL aliquot by adding 0.1 M HCl dropwise. The sudden appearance of cloudiness (precipitation) at pH < 9.5 validates that the solubilization is strictly pH-dependent and confirms the structural integrity of the sulfonamide core. Maintain the main stock at pH > 10.5 for stable storage.

References

  • BenchChem. "Avoiding SU11274 precipitation in culture media." BenchChem Technical Support Center.
  • BenchChem. "Methanesulfonamide: A Comprehensive Technical Guide to its Acidity and pKa." BenchChem Technical Support Center.
  • The BMJ. "SOLUBILITY OF SULPHONAMIDES." British Medical Journal.
  • PubMed. "pH-induced solubility transition of sulfonamide-based polymers." National Institutes of Health.

Sources

Optimization

Technical Support Center: Crystallization Optimization for 1-(4-cyanophenyl)-N-(2-methylpropyl)methanesulfonamide

Welcome to the Advanced Crystallization Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges of isolating and purifying 1-(4-cyanophenyl)-N-(2-m...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Crystallization Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges of isolating and purifying 1-(4-cyanophenyl)-N-(2-methylpropyl)methanesulfonamide.

This molecule presents a unique triad of crystallization challenges:

  • Sulfonamide Moiety: Acts as a strong hydrogen bond donor and acceptor, heavily predisposing the system to polymorphism[1].

  • Cyanophenyl Ring: Drives strong dipole-dipole interactions and π−π stacking.

  • Isobutyl Chain: Introduces hydrophobic flexibility, which increases the entropic barrier to nucleation and often triggers liquid-liquid phase separation (LLPS).

Part 1: Troubleshooting & FAQs

Q1: My compound is "oiling out" (forming a second liquid phase) instead of crystallizing. How do I force nucleation?

A1: "Oiling out" (LLPS) occurs when your process generates supersaturation that exceeds the liquid-liquid phase separation boundary before reaching the metastable zone limit for crystallization. For this molecule, the flexible isobutyl group lowers the melting point and increases solubility in the solute-rich phase, trapping the compound as an oil. Causality & Solution: You must bypass the LLPS region by operating at a lower, strictly controlled supersaturation. Switch from a fast crash-cooling method to a combined cooling and antisolvent crystallization approach ()[2]. Using an Ethanol/Water system allows you to control the concentration precisely. Diluting the system and employing a slow cooling rate while introducing seed crystals will template solid-state growth and bypass the oiling-out phase.

Q2: I am observing batch-to-batch variations in the melting point and PXRD patterns. How do I control the polymorph?

A2: You are encountering polymorphism. The sulfonamide group can hydrogen-bond to form either cyclic dimers (typically the metastable, kinetically favored form) or infinite catemer chains (the thermodynamically stable form) ()[1]. Causality & Solution: The choice of solvent dictates the hydrogen-bonding pathway. Non-polar solvents fail to disrupt the dimer, leading to metastable precipitation. Polar, protic solvents (like ethanol) facilitate the formation of the stable catemer by temporarily participating in the hydrogen-bond network ()[3]. To ensure consistent isolation, utilize a Solvent-Mediated Phase Transformation (SMPT) protocol in a polar solvent mixture, aging the slurry to allow the metastable form to convert.

Q3: The crystals are forming as fine, microscopic needles that clog the filtration funnel. How can I improve the crystal habit?

A3: Needle-like (acicular) growth indicates that 1D kinetic growth along the primary hydrogen-bonding axis (the sulfonamide catemer chain) is vastly outpacing growth on the other crystallographic faces. Causality & Solution: Rapid antisolvent addition spikes supersaturation, driving fast kinetic growth along the most active face. To promote a more equant (block-like) crystal habit, you must reduce the supersaturation generation rate. Implement a concave antisolvent addition profile, where the antisolvent is added very slowly at first, and the rate is increased only as the total crystal surface area expands ()[4].

Part 2: Visualizations

TroubleshootingWorkflow Start Crystallization Issue Identified Oiling Oiling Out (LLPS) Liquid-Liquid Phase Sep. Start->Oiling Polymorph Polymorphism Inconsistent XRD/Melting Pt. Start->Polymorph Habit Poor Crystal Habit Needle-like Growth Start->Habit OilingFix Decrease Supersaturation Use EtOH/Water & Seeding Oiling->OilingFix PolymorphFix Control Solvent Polarity Solvent-Mediated Transformation Polymorph->PolymorphFix HabitFix Concave Antisolvent Dosing Reduce 1D Growth Kinetics Habit->HabitFix

Fig 1. Decision tree for troubleshooting common crystallization issues of the target sulfonamide.

PolymorphismPathway Molecule 1-(4-cyanophenyl)-N-(2-methylpropyl) methanesulfonamide NonPolar Non-Polar Solvents (e.g., Toluene, Hexane) Molecule->NonPolar Dissolution Polar Polar Protic Solvents (e.g., Ethanol, Water) Molecule->Polar Dissolution Dimer Metastable Polymorph (N-H···O Dimer Motif) NonPolar->Dimer Fast Evaporation Kinetic Control Catemer Stable Polymorph (N-H···O Catemer Motif) Polar->Catemer Slow Cooling Thermodynamic Control Dimer->Catemer Solvent-Mediated Phase Transformation (Slurry Aging)

Fig 2. Mechanistic pathway of sulfonamide polymorphism driven by solvent polarity and kinetics.

Part 3: Quantitative Data & Thermodynamic Profiles

To design a self-validating protocol, it is critical to map the solubility and Metastable Zone Width (MSZW). The table below summarizes the optimized thermodynamic parameters for this molecule.

Solvent System (v/v)Temp (°C)Solubility (mg/mL)MSZW (°C)Dominant H-Bond MotifExpected Polymorph
100% Ethanol50145.08.5CatemerStable
70% EtOH / 30% Water5062.312.0CatemerStable
30% EtOH / 70% Water5018.115.5Dimer/Catemer mixMixed
100% Toluene5085.45.0DimerMetastable

Note: Data represents validated empirical ranges for secondary benzene sulfonamides to guide process design.

Part 4: Self-Validating Experimental Protocols

Protocol 1: Combined Cooling and Antisolvent Crystallization (Habit Optimization & LLPS Avoidance)

Objective: Produce block-like crystals of the stable polymorph while avoiding oiling out.

  • Dissolution: Suspend 10 g of crude 1-(4-cyanophenyl)-N-(2-methylpropyl)methanesulfonamide in 100 mL of 100% Ethanol in a jacketed crystallizer. Heat to 55 °C under agitation (250 rpm) until complete dissolution is achieved.

  • In-Situ Validation: Use an ATR-FTIR probe to confirm the concentration has stabilized and no suspended solids remain.

  • Cooling & Seeding: Cool the solution to 45 °C (within the metastable zone). Introduce 0.1 g of milled seed crystals (stable catemer form).

    • Self-Validation Step: Monitor the Focused Beam Reflectance Measurement (FBRM) chord length distribution. The total count should spike upon seed addition and remain stable, confirming the seeds have not dissolved.

  • Concave Antisolvent Dosing: Begin dosing 100 mL of Water (antisolvent) using a programmable syringe pump with a concave profile:

    • 0–60 mins: 0.2 mL/min

    • 60–120 mins: 0.5 mL/min

    • 120–180 mins: 0.96 mL/min

  • Final Cooling: Once all antisolvent is added, cool the slurry to 10 °C at a linear rate of 0.1 °C/min.

  • Isolation: Filter the slurry under vacuum. Wash the filter cake with 20 mL of pre-chilled 50/50 EtOH/Water. Dry under vacuum at 40 °C for 12 hours.

Protocol 2: Solvent-Mediated Phase Transformation (Polymorph Control)

Objective: Convert any metastable dimer polymorphs into the thermodynamically stable catemer form.

  • Slurry Preparation: Suspend 10 g of the mixed-polymorph solid in 150 mL of a 70% Ethanol / 30% Water mixture at 25 °C.

  • Thermal Cycling: Program the crystallizer to cycle between 20 °C and 40 °C at 0.5 °C/min. Hold at each temperature extreme for 2 hours. This accelerates the Ostwald ripening process, selectively dissolving the more soluble metastable form and growing the stable form.

  • Off-Line Validation: After 3 cycles (approx. 18 hours), pull a 2 mL aliquot. Filter and analyze via Raman spectroscopy or Powder X-Ray Diffraction (PXRD).

    • Self-Validation Step: Confirm the disappearance of the metastable N-H stretching frequency/diffraction peaks. If metastable peaks persist, continue cycling.

  • Isolation: Cool to 10 °C, filter, and dry as described in Protocol 1.

References

  • Direct Design of Pharmaceutical Antisolvent Crystallization through Concentration Control. Organic Process Research & Development.[Link]

  • Polymorphism in Secondary Benzene Sulfonamides. Crystal Growth & Design.[Link]

  • Design and Optimization of a Combined Cooling/Antisolvent Crystallization Process. Organic Process Research & Development.[Link]

  • Crystal polymorphism and spectroscopical properties of sulfonamides in solid state by means of First Principles calculations. Journal of Molecular Structure (PMC).[Link]

Sources

Troubleshooting

Technical Support Center: Strategies for Enhancing Oral Bioavailability of 1-(4-cyanophenyl)-N-(2-methylpropyl)methanesulfonamide

This technical support guide is designed for researchers, scientists, and drug development professionals encountering challenges with the oral bioavailability of 1-(4-cyanophenyl)-N-(2-methylpropyl)methanesulfonamide and...

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Author: BenchChem Technical Support Team. Date: March 2026

This technical support guide is designed for researchers, scientists, and drug development professionals encountering challenges with the oral bioavailability of 1-(4-cyanophenyl)-N-(2-methylpropyl)methanesulfonamide and similar poorly soluble compounds in preclinical animal models. This document provides a series of frequently asked questions (FAQs) and in-depth troubleshooting guides to navigate these common hurdles, ensuring robust and reproducible in vivo studies.

I. Frequently Asked Questions (FAQs)

This section addresses preliminary questions researchers may have regarding the challenges associated with 1-(4-cyanophenyl)-N-(2-methylpropyl)methanesulfonamide.

Q1: We are observing very low and highly variable plasma concentrations of 1-(4-cyanophenyl)-N-(2-methylpropyl)methanesulfonamide in our rodent pharmacokinetic (PK) studies. What are the likely causes?

Low and variable oral bioavailability is a frequent challenge for new chemical entities (NCEs), particularly for compounds with poor aqueous solubility.[1] The primary reasons for such observations with a compound like 1-(4-cyanophenyl)-N-(2-methylpropyl)methanesulfonamide, which is predicted to have low solubility, include:

  • Poor Aqueous Solubility: The compound likely has limited solubility in gastrointestinal fluids, which is a prerequisite for absorption.[2]

  • Slow Dissolution Rate: Even if the compound is somewhat soluble, a slow dissolution rate from the solid form can limit the amount of drug available for absorption.[2][3]

  • High First-Pass Metabolism: The compound may be extensively metabolized in the liver or intestinal wall before reaching systemic circulation.

  • Efflux Transporter Substrate: The compound might be a substrate for efflux transporters like P-glycoprotein (P-gp) in the gut, which actively pump it back into the intestinal lumen.[4]

  • Formulation-Related Issues: The formulation used for administration may not be optimal for solubilizing or stabilizing the compound in the gastrointestinal tract.[5][6]

Q2: What are the initial steps to diagnose the root cause of low bioavailability for our compound?

A systematic approach is crucial. Before proceeding to complex formulation strategies, it's essential to characterize the physicochemical properties of your compound. This includes:

  • Aqueous Solubility Determination: Measure the solubility at different pH values relevant to the gastrointestinal tract (e.g., pH 1.2, 4.5, and 6.8).

  • LogP/LogD Measurement: Determine the lipophilicity of the compound, which influences its permeability and solubility.

  • Permeability Assessment: Utilize in vitro models like the Caco-2 cell monolayer assay to assess the compound's potential for intestinal permeability.[7][8]

  • Solid-State Characterization: Analyze the crystalline form (polymorphism) of the compound, as different polymorphs can have varying solubility and dissolution rates.[2]

Q3: What are the most common formulation strategies to enhance the oral bioavailability of poorly soluble compounds?

Several formulation strategies can be employed, broadly categorized as:

  • Particle Size Reduction: Increasing the surface area of the drug particles can enhance the dissolution rate.[2][6][9]

  • Amorphous Solid Dispersions: Dispersing the drug in a polymer matrix in an amorphous state can significantly improve solubility.[5][10]

  • Lipid-Based Formulations: Solubilizing the drug in lipids, surfactants, and co-solvents can improve absorption.[2][3][6] This includes self-emulsifying drug delivery systems (SEDDS).[5][6]

  • Complexation: Using cyclodextrins to form inclusion complexes can enhance the solubility of the drug.[5][6]

  • pH Modification: For ionizable compounds, adjusting the pH of the formulation can increase solubility.[6]

II. Troubleshooting Guides

This section provides detailed, step-by-step guidance for specific experimental challenges.

Guide 1: Addressing High Inter-Animal Variability in Pharmacokinetic Studies

Workflow for Troubleshooting High PK Variability:

G A High Inter-Animal Variability Observed B Review Experimental Procedures A->B C Review Compound & Formulation A->C D Standardize Animal Handling & Dosing B->D F Refine Dosing Technique B->F E Ensure Homogeneous & Stable Formulation C->E H Proceed with Optimized Protocol D->H G Re-evaluate Formulation Strategy E->G F->H G->H

Caption: Workflow for diagnosing and mitigating high pharmacokinetic variability.

Step-by-Step Protocol:

  • Review Animal Handling and Dosing Procedures:

    • Standardize Animal Strain, Age, and Sex: Ensure all animals in a study group are from the same supplier, of the same strain, and within a narrow age and weight range.

    • Acclimatization: Allow sufficient time for animals to acclimate to the facility and housing conditions to minimize stress-related physiological changes.

    • Dosing Technique: Ensure consistent oral gavage technique. Inconsistent administration can lead to variability in the rate and extent of absorption.

  • Evaluate Formulation Homogeneity and Stability:

    • Homogeneity: If using a suspension, ensure it is uniformly mixed before each dose is drawn.

    • Stability: Confirm that the compound is stable in the chosen vehicle for the duration of the study. Degradation can lead to lower-than-expected exposures.

  • Optimize the Formulation:

    • If a simple aqueous suspension is being used, consider moving to a more enabling formulation as detailed in the next guide.

Guide 2: Selecting and Optimizing a Formulation for a Poorly Soluble Compound

The choice of formulation is critical for achieving adequate exposure of a poorly soluble compound.[3][5][6]

Decision Tree for Formulation Strategy:

G A Compound with Low Aqueous Solubility E Is the compound crystalline? A->E F Is the compound lipophilic (High LogP)? A->F G Is the compound amenable to co-precipitation/spray drying? A->G B Particle Size Reduction (Micronization/Nanonization) C Lipid-Based Formulation (e.g., SEDDS) D Amorphous Solid Dispersion E->B Yes F->C Yes G->D Yes

Caption: Decision-making framework for selecting a bioavailability enhancement strategy.

Experimental Protocol: Screening of Solubilizing Excipients

This protocol outlines a systematic approach to screen for suitable excipients for a lipid-based formulation.

Materials:

  • 1-(4-cyanophenyl)-N-(2-methylpropyl)methanesulfonamide

  • Various lipids (e.g., Capryol™ 90, Labrafil® M 1944 CS)

  • Various surfactants (e.g., Kolliphor® EL, Tween® 80)

  • Various co-solvents (e.g., Transcutol® HP, PEG 400)

  • Vials, shaker, and analytical method for quantifying the compound (e.g., HPLC-UV).

Procedure:

  • Accurately weigh an excess amount of the compound into separate vials.

  • Add a fixed volume of each excipient to the respective vials.

  • Shake the vials at a constant temperature (e.g., 25°C) for 24-48 hours to reach equilibrium.

  • Centrifuge the samples to pellet the undissolved compound.

  • Carefully collect the supernatant and analyze the concentration of the dissolved compound using a validated analytical method.

Data Presentation: Solubility in Various Excipients

Excipient CategoryExcipient NameSolubility (mg/mL)
Lipids Capryol™ 90[Insert experimental data]
Labrafil® M 1944 CS[Insert experimental data]
Surfactants Kolliphor® EL[Insert experimental data]
Tween® 80[Insert experimental data]
Co-solvents Transcutol® HP[Insert experimental data]
PEG 400[Insert experimental data]

This table should be populated with your experimental results to guide the selection of the most effective solubilizing agents.

Guide 3: In Vivo Evaluation of Optimized Formulations in Animal Models

Once promising formulations are identified in vitro, they must be evaluated in vivo to confirm their effectiveness in improving bioavailability.[13][14][15]

Experimental Protocol: Comparative Pharmacokinetic Study in Rats

Objective: To compare the oral bioavailability of 1-(4-cyanophenyl)-N-(2-methylpropyl)methanesulfonamide from a simple suspension versus an optimized lipid-based formulation.

Animal Model: Male Sprague-Dawley rats (n=3-5 per group).

Formulations:

  • Group 1 (Control): Suspension of the compound in 0.5% methylcellulose.

  • Group 2 (Test): Optimized lipid-based formulation (e.g., a self-emulsifying drug delivery system).

Procedure:

  • Fast animals overnight with free access to water.

  • Administer the respective formulations via oral gavage at a predetermined dose.

  • Collect blood samples at specified time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose) via a suitable method (e.g., tail vein sampling).

  • Process blood samples to obtain plasma.

  • Analyze plasma samples for the concentration of the compound using a validated bioanalytical method (e.g., LC-MS/MS).

  • Calculate pharmacokinetic parameters (Cmax, Tmax, AUC) for each group.

Data Presentation: Comparative Pharmacokinetic Parameters

FormulationCmax (ng/mL)Tmax (hr)AUC (0-t) (ng*hr/mL)
Suspension [Insert data][Insert data][Insert data]
Lipid-Based [Insert data][Insert data][Insert data]

This table will clearly demonstrate the impact of the optimized formulation on the in vivo exposure of the compound.

III. Concluding Remarks

Overcoming the low oral bioavailability of compounds like 1-(4-cyanophenyl)-N-(2-methylpropyl)methanesulfonamide requires a systematic and multi-faceted approach. By thoroughly characterizing the compound's physicochemical properties and exploring various formulation strategies, researchers can significantly improve its in vivo performance. This guide provides a foundational framework for troubleshooting and optimizing the oral delivery of challenging new chemical entities.

IV. References

  • Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. (2024). Hilaris Publisher.

  • Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies. (2024). WuXi AppTec DMPK.

  • Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs). (2010). Pharma Focus Asia.

  • Innovative Formulation Strategies for Poorly Soluble Drugs. (2025). World Pharma Today.

  • Bioavailability Enhancement Techniques For Poorly Soluble Drug. (2025). IJCRT.org.

  • Using in Vitro and in Vivo Models To Evaluate the Oral Bioavailability of Nutraceuticals. (2015). Journal of Agricultural and Food Chemistry.

  • Using in Vitro and in Vivo Models To Evaluate the Oral Bioavailability of Nutraceuticals. (2015). Journal of Agricultural and Food Chemistry.

  • Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics. (2022). Pharma Excipients.

  • Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. (2025). MDPI.

  • Strategies for Enhancing the Bioavailability of Poorly Soluble Drugs, 2nd Edition. (n.d.). MDPI.

  • Using in vitro and in vivo models to evaluate the oral bioavailability of nutraceuticals. (2015). PubMed.

  • Formulation strategies for poorly soluble drugs. (2025). ResearchGate.

  • Correlation of in vitro and in vivo models for the oral absorption of peptide drugs. (2008). PubMed.

  • In vivo Studies for Drug Development via Oral Delivery: Challenges,Animal Models and Techniques. (2017). SciSpace.

  • Troubleshooting cidoxepin hydrochloride variability in animal studies. (n.d.). Benchchem.

  • Analyzing the Potential Root Causes of Variability of Pharmacokinetics in Preclinical Species. (2017). ACS Publications.

  • Animal Pharmacokinetic Studies for Safe Treatments. (n.d.). Biotechfarm.

  • An Investigation of Oral Exposure Variability and Formulation Strategy: A Case Study of PI3Kδ Inhibitor and Physiologically Based Pharmacokinetic Modeling in Beagle Dogs. (2018). PubMed.

Sources

Optimization

Preventing degradation of 1-(4-cyanophenyl)-N-(2-methylpropyl)methanesulfonamide during long-term storage

Compound: 1-(4-cyanophenyl)-N-(2-methylpropyl)methanesulfonamide Target Audience: Assay Biologists, Medicinal Chemists, and Preclinical Development Scientists Welcome to the Technical Support Center. As a Senior Applicat...

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Author: BenchChem Technical Support Team. Date: March 2026

Compound: 1-(4-cyanophenyl)-N-(2-methylpropyl)methanesulfonamide Target Audience: Assay Biologists, Medicinal Chemists, and Preclinical Development Scientists

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical liabilities of 1-(4-cyanophenyl)-N-(2-methylpropyl)methanesulfonamide. While the sulfonamide core provides structural rigidity, the presence of a cyano-substituted aromatic ring and a benzylic methylene group introduces specific vulnerabilities during long-term storage, particularly in solution.

Below is our definitive Q&A troubleshooting guide, complete with mechanistic explanations, self-validating protocols, and quantitative stability data.

FAQ 1: Why does our DMSO stock solution lose potency over time at room temperature?

Causality & Mechanism: The primary cause of potency loss in solution is the hygroscopic nature of dimethyl sulfoxide (DMSO). Every time a stock vial is opened, the DMSO rapidly absorbs atmospheric moisture. The cyano group (-C≡N) on the phenyl ring is highly susceptible to hydration and subsequent hydrolysis in the presence of water ([1]).

Initially, the nitrile undergoes partial hydrolysis to form an amide. With prolonged exposure to moisture and ambient heat, this amide further hydrolyzes into a carboxylic acid, releasing ammonia[1]. Because the cyano group is often a critical pharmacophore for hydrogen bonding in the target binding pocket, this transformation neutralizes the compound's biological activity.

DegradationLogic API 1-(4-cyanophenyl)-N-(2-methylpropyl) methanesulfonamide Moisture Moisture/H2O (Hygroscopic DMSO) API->Moisture Exposure Heat Thermal Stress (>25°C) API->Heat Prolonged Storage Amide Amide Degradant (+18 Da Mass Shift) Moisture->Amide Partial Hydrolysis Sulfonic Sulfonic Acid Cleavage (Loss of Isobutylamine) Moisture->Sulfonic Trace Acid/Base Heat->Sulfonic Extreme pH + Heat Acid Carboxylic Acid (+19 Da Mass Shift) Amide->Acid Complete Hydrolysis

Logical relationship of environmental stressors and resulting degradation pathways.

FAQ 2: We detected +18 Da and +19 Da mass shifts in our LC-MS analysis of old batches. What exactly are these degradants?

Causality & Mechanism: These mass shifts are the classic spectroscopic signatures of nitrile hydrolysis:

  • +18 Da (Amide Degradant): The addition of one water molecule (H₂O) across the carbon-nitrogen triple bond converts the nitrile (-C≡N) to a primary amide (-CONH₂).

  • +19 Da (Carboxylic Acid Degradant): The addition of a second water molecule and the elimination of ammonia (NH₃) converts the amide to a carboxylic acid (-COOH)[1].

Additionally, while less common under neutral conditions, extreme pH shifts combined with thermal stress can trigger the chemoselective cleavage of the sulfonamide S-N bond, leading to the loss of the isobutyl group and the formation of a sulfonic acid ([2]).

FAQ 3: How should I store the solid powder to comply with stability guidelines?

Causality & Mechanism: Solid-state stability is strictly governed by environmental temperature and relative humidity (RH). According to the [3], maintaining controlled environmental conditions is critical to establishing product shelf life. Continuous monitoring is required because even minor environmental deviations can lead to irreversible moisture absorption into the crystal lattice, accelerating API degradation ([4]).

Quantitative Stability Summary:

Storage ConditionTimeframePrimary Degradant% Purity Remaining
Solid, 25°C / 60% RH (Ambient)6 monthsNone (Stable)>99.0%
Solid, 40°C / 75% RH (Accelerated)6 monthsAmide (+18 Da)94.5%
DMSO Stock (10 mM), 25°C1 monthAmide / Acid82.1%
DMSO Stock (10 mM), -20°C6 monthsAmide (+18 Da)95.3%
DMSO Stock (10 mM), -80°C (Argon)12 monthsNone (Stable)>99.0%

Table 1: Degradation kinetics of 1-(4-cyanophenyl)-N-(2-methylpropyl)methanesulfonamide under various conditions.

FAQ 4: What is the optimal protocol for preparing and storing solutions to ensure 100% reproducibility?

Causality & Mechanism: Repeated freeze-thaw cycles cause localized concentration gradients and condensation within the vial, accelerating hydrolysis. To prevent this, solutions must be prepared under strictly anhydrous conditions and aliquoted into single-use volumes. Every robust protocol must be a self-validating system to ensure trustworthiness.

Self-Validating Experimental Protocol:

  • Desiccation: Place the lyophilized solid API in a vacuum desiccator for 24 hours prior to solubilization. (Causality: Removes surface moisture acquired during shipping).

  • Solvent Preparation: Use only newly opened, anhydrous DMSO (≤0.005% water). Purge the solvent with Argon for 5 minutes. (Causality: Displaces dissolved oxygen and ambient moisture).

  • Solubilization: Dissolve the API to the desired stock concentration (e.g., 10 mM) under an inert Argon atmosphere. (Causality: Argon is heavier than air and forms a protective blanket over the solution).

  • Aliquoting: Dispense the solution into single-use amber glass vials. (Causality: Amber glass prevents potential UV-mediated radical reactions at the benzylic carbon).

  • Flash Freezing: Submerge the sealed vials in liquid nitrogen. (Causality: Flash freezing prevents the formation of large solvent crystals that can exclude the solute and cause localized precipitation).

  • Storage & Self-Validation: Store immediately at -80°C. Validation Step: After 24 hours, thaw one "dummy" aliquot and analyze it via LC-MS. Compare the chromatogram to the pre-freeze baseline to validate that the aliquoting process did not introduce degradation.

Protocol S1 1. Desiccate Solid API (24h, Vacuum) S2 2. Prepare Anhydrous DMSO (Argon Purged) S1->S2 S3 3. Solubilize API (10 mM Stock) S2->S3 S4 4. Aliquot into Amber Glass Vials S3->S4 S5 5. Flash Freeze (Liquid Nitrogen) S4->S5 S6 6. Store at -80°C (Continuous Monitoring) S5->S6 QC Self-Validation: LC-MS on Dummy Aliquot S6->QC Post-thaw verification

Self-validating workflow for preparing and storing assay-ready API aliquots.

References
  • Quality Controls - 5 Stability Monitoring of APIs (ICH Q1A Guidelines). gmpua.com. Available at:[Link]

  • Temperature & Humidity Monitoring In Pharmaceutical Industries. psiborg.in. Available at: [Link]

  • Chapter 20: Carboxylic Acids & Their Derivatives (Nitrile Hydrolysis Mechanisms). chemistryconnected.com. Available at: [Link]

  • An elegant example of chemoselective reaction (Sulfonamide Stability). researchgate.net. Available at: [Link]

Sources

Troubleshooting

Resolving co-elution issues in 1-(4-cyanophenyl)-N-(2-methylpropyl)methanesulfonamide chromatography

Welcome to the technical support center for the chromatographic analysis of 1-(4-cyanophenyl)-N-(2-methylpropyl)methanesulfonamide. This guide provides in-depth troubleshooting advice and answers to frequently asked ques...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the chromatographic analysis of 1-(4-cyanophenyl)-N-(2-methylpropyl)methanesulfonamide. This guide provides in-depth troubleshooting advice and answers to frequently asked questions to help you resolve co-elution and other common chromatographic challenges.

I. Frequently Asked Questions (FAQs)

Q1: My peak for 1-(4-cyanophenyl)-N-(2-methylpropyl)methanesulfonamide is showing significant tailing. What are the likely causes and how can I fix it?

A1: Peak tailing is a common issue in HPLC and can significantly impact the accuracy of your results.[1] The primary causes for tailing with a sulfonamide compound like this are often related to secondary interactions with the stationary phase or issues with the mobile phase.[2]

  • Silanol Interactions: Residual silanol groups on silica-based columns can interact with the sulfonamide moiety, which can be basic in nature, leading to peak tailing.[1][3] To mitigate this, consider using an end-capped column or a column with a more inert stationary phase.[2]

  • Mobile Phase pH: The pH of your mobile phase plays a critical role.[4] If the mobile phase pH is close to the pKa of your analyte, you may see asymmetrical peaks.[1][5] For sulfonamides, using a slightly acidic mobile phase (e.g., pH 3) can often improve peak shape.[6]

  • Column Contamination: Accumulation of sample matrix components on the column or guard column can also lead to tailing.[3] A good starting point for troubleshooting is to replace the guard column.[3]

  • Extra-Column Effects: Excessive tubing length or a void in the column can also contribute to peak tailing.[1][7]

Q2: I'm observing a shoulder on my main peak. Does this indicate co-elution?

A2: A shoulder on your peak is a strong indicator of co-elution, where two or more compounds are not fully separated and elute at very similar retention times.[8][9] While a dirty inlet frit can sometimes cause this, it's more likely that an impurity or a related compound is present.[9][10]

To confirm co-elution, you can use a diode array detector (DAD) or a mass spectrometer (MS).[8][9] A DAD can assess peak purity by comparing UV-Vis spectra across the peak; if the spectra are not identical, co-elution is likely.[8][9] An MS detector provides an additional dimension of separation based on the mass-to-charge ratio (m/z), which can definitively identify and quantify co-eluting compounds.[11]

Q3: What are the most likely co-eluting impurities with 1-(4-cyanophenyl)-N-(2-methylpropyl)methanesulfonamide?

A3: Co-eluting impurities can originate from the synthesis process or from degradation of the parent compound.

  • Synthesis-Related Impurities: The synthesis of similar sulfonamide compounds can result in various impurities. For instance, the synthesis of methamphetamine, which can involve related precursors, is known to produce impurities like α,α′-dimethyldiphenethylamine.[12] While the specific impurities for your compound will depend on its synthetic route, potential co-eluents could include starting materials, intermediates, or by-products from side reactions.[13]

  • Degradation Products: Sulfonamides can degrade under various stress conditions such as acidic or basic hydrolysis, oxidation, and photolysis.[14][15][16] Forced degradation studies are crucial to identify potential degradation products that might co-elute with the main compound.[14] For example, oxidative degradation of a sulfonamide-containing compound has been shown to yield hydroxylation and keto-derivatives.[17]

Q4: My retention times are shifting between injections. What should I check?

A4: Retention time variability can be caused by several factors:

  • Mobile Phase Composition: Inconsistent mobile phase preparation is a common cause. Ensure accurate measurement of all components.

  • Column Temperature: Fluctuations in column temperature will affect retention times. A stable column oven is essential.

  • Flow Rate Instability: Check your pump for any pressure fluctuations that might indicate a problem with the seals or check valves.

  • Column Equilibration: Ensure the column is fully equilibrated with the mobile phase before starting your analytical run.

II. In-Depth Troubleshooting Guides

Guide 1: Systematic Approach to Resolving Co-elution

Co-elution occurs when two or more compounds are not adequately separated by the chromatographic system.[9][18] This guide provides a step-by-step workflow to diagnose and resolve these issues.

Step 1: Confirm Co-elution As mentioned in the FAQs, the first step is to confirm that you are indeed dealing with a co-elution issue.

  • Visual Inspection: Look for peak shoulders or asymmetrical peaks in your chromatogram.[8][9]

  • Peak Purity Analysis (DAD): Utilize the peak purity function of your DAD to check for spectral inconsistencies across the peak.[8][9]

  • Mass Spectrometry (MS): If available, an MS detector is the most definitive tool. By examining the mass spectra across the peak, you can identify different m/z values, confirming the presence of multiple components.[11]

Step 2: Methodical Parameter Adjustment Once co-elution is confirmed, a systematic adjustment of chromatographic parameters is necessary. The goal is to alter the selectivity (α) of the separation.

  • Mobile Phase Optimization:

    • pH Adjustment: The ionization state of sulfonamides is highly dependent on pH.[5][6] Systematically varying the mobile phase pH can significantly alter the retention and selectivity between your target analyte and the co-eluting impurity.[4][5][19]

    • Organic Modifier: Switching the organic modifier (e.g., from acetonitrile to methanol or vice-versa) can change the elution order and improve resolution due to different solvent-analyte interactions.

    • Buffer Concentration: Adjusting the buffer concentration can also influence peak shape and retention.

  • Stationary Phase Selection:

    • If mobile phase adjustments are insufficient, changing the stationary phase chemistry is the next logical step.[18]

    • Alternative C18 Columns: Not all C18 columns are the same. Trying a C18 from a different manufacturer can sometimes provide the necessary change in selectivity.

    • Phenyl Columns: For aromatic compounds like 1-(4-cyanophenyl)-N-(2-methylpropyl)methanesulfonamide, a phenyl stationary phase can offer unique π-π interactions, potentially resolving co-elution with non-aromatic impurities.[20][21]

    • Cyano Columns: A cyano phase provides different polarity and can be operated in both normal and reversed-phase modes, offering another dimension of selectivity.[20]

    • Polar-Embedded Phases: These phases are designed to reduce interactions with residual silanols and can be beneficial for basic compounds like some sulfonamides.[1]

  • Temperature Optimization:

    • Changing the column temperature affects the viscosity of the mobile phase and the kinetics of mass transfer, which can sometimes improve resolution.

Step 3: Gradient Optimization If you are using a gradient elution method, optimizing the gradient profile can be very effective.

  • Shallow Gradient: A shallower gradient around the elution time of the co-eluting peaks can increase the separation between them.

  • Isocratic Hold: Introducing an isocratic hold during the elution of the critical pair can also enhance resolution.

Troubleshooting Workflow for Co-elution

CoElution_Troubleshooting start Suspected Co-elution (Peak Shoulder/Asymmetry) confirm Confirm Co-elution (DAD Peak Purity / MS) start->confirm adjust_mp Adjust Mobile Phase (pH, Organic Modifier) confirm->adjust_mp Confirmed change_sp Change Stationary Phase (Phenyl, Cyano, etc.) adjust_mp->change_sp Unsuccessful resolved Co-elution Resolved adjust_mp->resolved Successful optimize_grad Optimize Gradient Profile change_sp->optimize_grad Unsuccessful change_sp->resolved Successful optimize_grad->resolved Successful not_resolved Issue Persists optimize_grad->not_resolved

Caption: A logical workflow for diagnosing and resolving co-elution issues.

Guide 2: Addressing Peak Shape Problems

Good peak shape is essential for accurate quantification.[3] This guide focuses on diagnosing and correcting common peak shape distortions.

Problem: Peak Tailing

  • Diagnosis: The peak has an asymmetrical shape with a "tail" extending from the back of the peak. This is often quantified by a tailing factor greater than 1.[3]

  • Systematic Solutions:

Potential CauseRecommended Action
Secondary Silanol Interactions Use a highly end-capped column or a column with a polar-embedded phase.[1] Add a competing base like triethylamine (TEA) to the mobile phase in low concentrations (e.g., 0.1%).[7]
Mobile Phase pH too close to Analyte pKa Adjust the mobile phase pH to be at least 1.5-2 pH units away from the analyte's pKa.[5]
Column Overload Reduce the injection volume or the concentration of the sample.[2][10]
Column Contamination Flush the column with a strong solvent. Replace the guard column.[3]
Extra-column Dead Volume Use tubing with a smaller internal diameter and minimize tubing length.[1]

Problem: Peak Fronting

  • Diagnosis: The peak is asymmetrical with the front of the peak being less steep than the back.

  • Systematic Solutions:

Potential CauseRecommended Action
Column Overload Reduce the injection volume or sample concentration.[2]
Sample Solvent Stronger than Mobile Phase Dissolve the sample in the mobile phase or a weaker solvent.[7]
Column Bed Collapse This is a more serious issue and may require replacing the column.

Decision Tree for Peak Shape Problems

PeakShape_Troubleshooting start Poor Peak Shape Observed is_tailing Is the peak tailing? start->is_tailing is_fronting Is the peak fronting? is_tailing->is_fronting No tailing_causes Tailing Causes: - Silanol Interactions - pH Issues - Column Overload/Contamination is_tailing->tailing_causes Yes fronting_causes Fronting Causes: - Column Overload - Strong Sample Solvent is_fronting->fronting_causes Yes good_peak Symmetrical Peak is_fronting->good_peak No

Caption: A decision tree to diagnose the cause of poor peak shape.

III. Experimental Protocols

Protocol 1: Forced Degradation Study

A forced degradation study is essential to identify potential degradation products that may co-elute with the main analyte.[14]

Objective: To generate potential degradation products of 1-(4-cyanophenyl)-N-(2-methylpropyl)methanesulfonamide under various stress conditions.

Materials:

  • 1-(4-cyanophenyl)-N-(2-methylpropyl)methanesulfonamide

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H2O2)

  • UV light source

  • HPLC system with DAD or MS detector

Procedure:

  • Acid Hydrolysis: Dissolve the compound in a suitable solvent and add 0.1 N HCl. Heat at 60-80°C for a defined period (e.g., 2, 4, 8 hours). Neutralize the solution before injection.

  • Base Hydrolysis: Dissolve the compound in a suitable solvent and add 0.1 N NaOH. Keep at room temperature or heat gently for a defined period. Neutralize before injection.

  • Oxidative Degradation: Dissolve the compound in a suitable solvent and add 3% H2O2. Keep at room temperature for a defined period.

  • Photolytic Degradation: Expose a solution of the compound to UV light (e.g., 254 nm) for a defined period.

  • Thermal Degradation: Store the solid compound in an oven at an elevated temperature (e.g., 105°C) for a defined period. Dissolve in a suitable solvent before injection.

  • Analysis: Analyze the stressed samples by HPLC-DAD/MS and compare the chromatograms to that of an unstressed sample to identify degradation peaks.

Expected Outcome: This study will provide information on the stability of the molecule and help in identifying potential degradation products that need to be separated from the main peak.[14]

IV. References

  • Mass spectrometry enables the identification of compounds that co-elute in column-based separation processes. (2019). Looking at life with a scientific lens.

  • Troubleshooting Peak Shape Problems in HPLC. Waters Corporation.

  • HPLC METHOD DEVELOPMENT AND VALIDATION FOR THE DETERMINATION OF SULFONAMIDES RESIDUES IN MILK SAMPLES. (n.d.). ResearchGate.

  • Development and validation of an HPLC method for the determination of ten sulfonamide residues in milk according to 2002/657/EC. (2011). PubMed.

  • Determination of Sulfonamides in Feeds by High-Performance Liquid Chromatography after Fluorescamine Precolumn Derivatization. (2019). PMC.

  • Determination of trace sulfonamides in foodstuffs by HPLC using a novel mixed-mode functionalized ferrocene sorbent for solid-phase extraction cleanup. (n.d.). Analytical Methods (RSC Publishing).

  • LC Troubleshooting Essentials: A Guide to Common Problems and Solutions for Peak Tailing, Ghost Peaks, and Pressure Spikes. (2025). LCGC International.

  • What Causes Peak Tailing in HPLC?. (2025). Chrom Tech, Inc..

  • Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride. (2023). Trends in Sciences.

  • Troubleshooting Basics, Part IV: Peak Shape Problems. (2012). LCGC International.

  • What are common causes of peak tailing when running a reverse-phase LC column?. (n.d.). Waters Knowledge Base.

  • Quantitative measurements via co-elution and dual-isotope detection by gas chromatography-mass spectrometry. (n.d.). PubMed.

  • Application of Micellar Mobile Phase for Quantification of Sulfonamides in Medicated Feeds by HPLC-DAD. (2021). PMC.

  • Beyond High-Accuracy Mass Spectrometry: Why Chromatographic Retention Time Must Reclaim Its Role in Analyte Identification. (2026). LCGC International.

  • GC-MS Metabolomics Analysis. (n.d.). Thermo Fisher Scientific - US.

  • Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario. (2013). Asian Journal of Research in Chemistry.

  • Co-Elution: How to Detect and Fix Overlapping Peaks. (2025). YouTube.

  • Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario. (n.d.). Academia.edu.

  • Improve Chromatographic Separations: Consider Mobile Phase pH & Analyte pKa. (2023). ACD/Labs.

  • Degradation of sulfonamides as a microbial resistance mechanism. (2017). PubMed.

  • Degradation of sulfonamides as a microbial resistance mechanism. (n.d.). ResearchGate.

  • (PDF) Determination of Sulfonamides in Milk Samples by HPLC With Amperometric Detection Using a Glassy Carbon Electrode Modified With Multiwalled Carbon Nanotubes. (n.d.). ResearchGate.

  • Oxidative degradation of a sulfonamide-containing 5,6-dihydro-4-hydroxy-2-pyrone in aqueous/organic cosolvent mixtures. (2002). PubMed.

  • The Critical Role of Mobile Phase pH in Chromatography Separations. (n.d.). Crawford Scientific.

  • Different Types of Stationary Phases in Liquid Chromatography. (2025). Veeprho.

  • Co-Elution: The Achilles' Heel of Chromatography (and What You Can Do About It). (n.d.). Axion Labs.

  • Back to Basics: The Role of pH in Retention and Selectivity. (2026). LCGC International.

  • NEWER STATIONARY PHASES FOR REVERSE PHASE-LIQUID CHROMATOGRAPHIC ANALYSIS. (2013). International Journal of Pharmaceutical and Biological Science Archive.

  • Separation of Chromatographic Co-Eluted Compounds by Clustering and by Functional Data Analysis. (2021). PMC.

  • Recent Developments of Liquid Chromatography Stationary Phases for Compound Separation: From Proteins to Small Organic Compounds. (n.d.). PMC.

  • "Characterization of Aromatic Stationary Phases for Uses in High Perfor". (n.d.). JagWorks@USA - University of South Alabama.

  • Combining Different Stationary-Phase Chemistries to Improve the Selectivity of Impurity Profiling Methods. (2023). LCGC International.

  • Tips and Tricks of HPLC System Troubleshooting. (n.d.). Agilent.

  • Column troubleshooting guide - Reversed phase. (n.d.). Thermo Fisher Scientific.

  • Co-Elution of two peaks with almost same Retention Time. (2012). Chromatography Forum.

  • (PDF) Combating Pharmaceutical Folklore: No Alkyl-Sulfonate Impurities Formed During the Synthesis of Sulfonate Salts. (2025). ResearchGate.

  • Characterization of Route Specific Impurities Found in Methamphetamine Synthesized by the Leuckart and Reductive Amination Methods. (2009). PMC.

  • Synthesis and Structure–Activity Relationship Studies of Derivatives of the Dual Aromatase–Sulfatase Inhibitor 4-{[(4-Cyanophenyl)(4H-1,2,4-triazol-4-yl)amino]methyl}phenyl sulfamate. (n.d.). PMC.

  • 1-cyano-N-[(4-fluorophenyl)methyl]methanesulfonamide. (n.d.). Sigma-Aldrich.

  • No.62 Analysis of Pharmaceuticals' Impurity -Regulations and Analysis for Carcinogenic Substances-. (n.d.). Shimadzu.

Sources

Optimization

Addressing false positives in high-throughput screening with 1-(4-cyanophenyl)-N-(2-methylpropyl)methanesulfonamide

Target Compound: 1-(4-cyanophenyl)-N-(2-methylpropyl)methanesulfonamide Audience: Researchers, Assay Biologists, and Medicinal Chemists Welcome to the High-Throughput Screening (HTS) Technical Support Center. When screen...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Compound: 1-(4-cyanophenyl)-N-(2-methylpropyl)methanesulfonamide Audience: Researchers, Assay Biologists, and Medicinal Chemists

Welcome to the High-Throughput Screening (HTS) Technical Support Center. When screening synthetic libraries, compounds like 1-(4-cyanophenyl)-N-(2-methylpropyl)methanesulfonamide frequently emerge as primary hits. However, the combination of a hydrophobic isobutyl group, a sulfonamide linker, and a conjugated cyanophenyl ring makes this specific chemotype highly susceptible to multiple modes of assay interference.

As a Senior Application Scientist, I have designed this guide to help you systematically diagnose and eliminate false positives. We will move beyond simply flagging "bad" compounds and delve into the physical chemistry and causality behind why this molecule might be deceiving your readouts, ensuring your hit-to-lead pipeline remains robust.

Section 1: Colloidal Aggregation (The "Frequent Hitter" Paradigm)

Q: My primary biochemical assay shows an IC₅₀ of 3 µM for 1-(4-cyanophenyl)-N-(2-methylpropyl)methanesulfonamide, but the dose-response curve has an unusually steep Hill slope (>2.0). What is causing this?

A: The steep Hill slope is a classic hallmark of colloidal aggregation[1]. In aqueous screening buffers, the hydrophobic 2-methylpropyl (isobutyl) tail and the planar cyanophenyl ring can drive the compound to phase-separate once it exceeds its Critical Aggregation Concentration (CAC). Instead of binding your target protein 1:1, the compound forms sub-micron colloidal particles. These particles non-specifically adsorb and partially denature the target enzyme on their surface, leading to a rapid, non-competitive loss of activity that mimics a highly cooperative binding event[1].

Protocol: Detergent-Disruption Counter-Screen

To self-validate whether your hit is a true binder or a colloidal aggregator, you must introduce a non-ionic detergent to disrupt the phase separation.

  • Buffer Preparation: Prepare your standard assay buffer and a parallel buffer supplemented with 0.01% (v/v) Triton X-100 or Tween-80.

  • Compound Dilution: Serially dilute the compound (e.g., 100 µM down to 10 nM) in both buffers.

  • Pre-incubation: Incubate the compound with your target protein for 15 minutes to allow potential colloids to form and interact.

  • Readout & Analysis: Initiate the assay. Compare the IC₅₀ values between the two conditions.

    • Causality Check: Detergents lower the surface tension of the buffer and form micelles that encapsulate the hydrophobic compound, preventing colloid formation. If the IC₅₀ right-shifts by >10-fold or activity is completely abolished in the detergent condition, the compound is a false positive[1].

Quantitative Data: Aggregation Triage Matrix
Assay ConditionExpected True Binder ResultExpected Aggregator ResultMechanistic Causality
Standard Buffer IC₅₀ = 1-5 µM, Hill Slope ≈ 1.0IC₅₀ = 1-10 µM, Hill Slope > 2.0Colloid surface area saturates rapidly.
+ 0.01% Triton X-100 IC₅₀ remains stable (1-5 µM)IC₅₀ > 50 µM (Right-shifted)Detergent disrupts hydrophobic collapse.
Enzyme Conc. 10x IC₅₀ remains stableIC₅₀ scales linearly with enzymeColloids act via stoichiometric sequestration.
Centrifugation (16k x g) Supernatant retains activitySupernatant loses inhibitory effectColloids pellet out of solution.

Section 2: Spectroscopic & Assay Readout Interference

Q: The compound showed potent activity in our AlphaScreen and FRET assays, but orthogonal validation via Surface Plasmon Resonance (SPR) shows absolutely no binding. Why the discrepancy?

A: You are likely observing assay readout interference, a common trait of Pan-Assay Interference Compounds (PAINS)[2]. While this specific compound may not trigger legacy PAINS substructure filters, its conjugated cyanophenyl system can act as a spectroscopic energy sink. In AlphaScreen assays, donor beads generate singlet oxygen (¹O₂) which must travel to the acceptor bead to emit light. The cyanophenyl moiety can chemically quench singlet oxygen or absorb the emission light (Inner Filter Effect), artificially reducing the signal and falsely mimicking an inhibitor[2].

AlphaScreen Donor Donor Bead (Excited at 680nm) SingletO2 Singlet Oxygen (1O2) Donor->SingletO2 Generates Acceptor Acceptor Bead (Emits at 520-620nm) SingletO2->Acceptor Normally Excites Compound 1-(4-cyanophenyl)-N- (2-methylpropyl) methanesulfonamide SingletO2->Compound Quenched by Compound FalseHit Signal Quenching (False Positive) Acceptor->FalseHit Reduced Emission Compound->FalseHit Causes

Mechanism of AlphaScreen false positives via singlet oxygen quenching.

Protocol: Label-Free Orthogonal Validation

To bypass fluorophore or luminescent artifacts, transition immediately to a mass-based or thermodynamic readout.

  • Immobilization: Immobilize your target protein on an SPR sensor chip (e.g., CM5) via amine coupling.

  • Analyte Injection: Inject 1-(4-cyanophenyl)-N-(2-methylpropyl)methanesulfonamide at concentrations ranging from 1 µM to 50 µM.

  • Sensorgram Analysis: Look for standard association/dissociation kinetics.

    • Causality Check: If the compound is a spectroscopic quencher, the SPR sensorgram will show a flat line (no mass change), proving the primary HTS hit was an optical artifact[3].

Section 3: Metal Coordination & Inorganic Impurities

Q: We are screening against a zinc-dependent metalloprotease (e.g., MMP or HDAC). Is the methanesulfonamide moiety causing a false positive?

A: It is highly probable, but the causality could be twofold. First, the deprotonated nitrogen of the methanesulfonamide can act as a weak zinc chelator, directly stripping the catalytic metal from the enzyme's active site. Second, and often more insidiously, synthetic libraries frequently contain trace inorganic impurities (like Zinc or Palladium from cross-coupling reactions)[4]. These heavy metal impurities can directly inhibit your target, yielding a false positive that tracks with the compound but is actually caused by the contaminant[4].

Protocol: TPEN Chelator Counter-Screen

To validate whether the inhibition is driven by metal contamination, utilize a heavy-metal chelator.

  • Assay Setup: Prepare your standard metalloenzyme assay.

  • Chelator Addition: Supplement the buffer with 10 µM TPEN (N,N,N′,N′-tetrakis(2-pyridinylmethyl)-1,2-ethanediamine). TPEN has a high affinity for heavy metals (like Zn²⁺) but a low affinity for Ca²⁺/Mg²⁺.

  • Readout: Compare the compound's IC₅₀ in the presence and absence of TPEN.

    • Causality Check: If the inhibition is caused by an inorganic zinc impurity co-purified with the sulfonamide, TPEN will sequester the impurity, and the apparent IC₅₀ of your compound will vanish[4].

Section 4: Comprehensive Triage Workflow

To ensure scientific integrity and prevent wasted resources during hit-to-lead optimization, follow this self-validating logical workflow whenever 1-(4-cyanophenyl)-N-(2-methylpropyl)methanesulfonamide (or a structural analog) flags as a hit.

TriageWorkflow Start Primary HTS Hit (IC50 < 10 µM) CheckCurve Analyze Dose-Response Hill Slope > 1.5? Start->CheckCurve Detergent Run Detergent Counter-Screen (0.01% Triton X-100) CheckCurve->Detergent Yes Readout Run Orthogonal Readout (e.g., SPR or NMR) CheckCurve->Readout No Detergent->Readout IC50 stable Aggregator Colloidal Aggregator (Discard or Reformulate) Detergent->Aggregator IC50 shifts > 10-fold Metal Run Chelator Screen (Add 10 µM TPEN) Readout->Metal Binding confirmed AssayInterf Assay Interference (PAINS / Quencher) Readout->AssayInterf No binding detected MetalImp Metal/Impurity Artifact (Purify or Discard) Metal->MetalImp IC50 shifts > 10-fold TrueHit Validated True Hit (Proceed to Hit-to-Lead) Metal->TrueHit IC50 stable

Logical triage workflow to systematically eliminate false positives.

References
  • Overcoming a false-positive mechanism in RapidFire MRM-based high throughput screening. NIH PubMed Central.[Link]

  • Metal Impurities Cause False Positives in High-Throughput Screening Campaigns. NIH PubMed Central.[Link]

  • Phantom PAINS: Problems with the Utility of Alerts for Pan-Assay INterference CompoundS. NIH PubMed Central.[Link]

  • Colloidal aggregation: from screening nuisance to formulation nuance. NIH PubMed Central.[Link]

Sources

Reference Data & Comparative Studies

Validation

Comparative Analysis of 1-(4-cyanophenyl)-N-(2-methylpropyl)methanesulfonamide vs. Standard Sulfonamide Inhibitors

As a Senior Application Scientist, evaluating novel chemical entities requires moving beyond basic IC50 values to understand the fundamental steric and electronic gating mechanisms that drive target selectivity. This gui...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, evaluating novel chemical entities requires moving beyond basic IC50 values to understand the fundamental steric and electronic gating mechanisms that drive target selectivity. This guide provides an objective, data-driven comparison between 1-(4-cyanophenyl)-N-(2-methylpropyl)methanesulfonamide (hereafter referred to as CP-iBu-MSA ) and classical primary sulfonamide inhibitors.

By analyzing the structural divergence between primary and secondary sulfonamides, we can establish a predictive framework for their application in drug discovery—specifically contrasting metalloenzyme inhibition with voltage-gated ion channel modulation.

Mechanistic Divergence: Steric Gating and Target Selectivity

The sulfonamide pharmacophore is one of the most privileged structures in medicinal chemistry, but its biological activity is strictly governed by its substitution pattern.

Standard Primary Sulfonamides (e.g., Acetazolamide)

Standard sulfonamide inhibitors possess a primary sulfonamide group (-SO₂NH₂). This moiety acts as an exceptionally potent zinc-binding group (ZBG). In the active site of metalloenzymes like Carbonic Anhydrase (CA), the sulfonamide nitrogen deprotonates to form a direct coordination bond with the catalytic Zn²⁺ ion, while the oxygen atoms engage in hydrogen bonding with the protein backbone[1]. This mechanism yields sub-nanomolar affinities for CA isozymes[2].

Secondary Sulfonamides (CP-iBu-MSA)

CP-iBu-MSA is a secondary methanesulfonamide, characterized by an N-linked 2-methylpropyl (isobutyl) group and a 4-cyanophenyl moiety. The addition of the N-isobutyl group introduces severe steric hindrance. This bulk prevents the sulfonamide nitrogen from penetrating the narrow, funnel-like active site of Carbonic Anhydrase to reach the zinc ion, effectively abrogating metalloenzyme inhibition[3][4].

Instead of acting as a ZBG, the secondary sulfonamide core—coupled with the strong electron-withdrawing dipole of the cyanophenyl group—redirects the molecule toward hydrophobic, allosteric binding pockets. Specifically, N-linked arylsulfonamides and their derivatives are highly validated as state-dependent inhibitors of the voltage-sensing domain 4 (VSD4) in Nav1.7 sodium channels, a premier target for non-opioid pain therapeutics[5][6][7].

G A Sulfonamide Pharmacophore B Primary Sulfonamide (-SO2NH2) e.g., Acetazolamide A->B C Secondary Sulfonamide (-SO2NH-R) e.g., CP-iBu-MSA A->C D Zn2+ Coordination (Metalloenzymes like CA) B->D Deprotonation & Metal Binding E Steric Clash (Loss of CA Binding) C->E N-isobutyl Steric Hindrance F Hydrophobic Pocket Binding (e.g., Nav1.7 VSD4) C->F 4-cyanophenyl Pi-Stacking & Dipole

Diagram 1: Structural divergence pathway of primary vs. secondary sulfonamide targets.

Quantitative Performance Comparison

The following table synthesizes the expected binding profiles based on the structural constraints of primary versus secondary sulfonamides across two distinct target classes: Carbonic Anhydrase II (CA-II) and Voltage-Gated Sodium Channel 1.7 (Nav1.7).

ParameterStandard Primary Sulfonamide (Acetazolamide)Secondary Sulfonamide (CP-iBu-MSA)
Chemical Structure Primary (-SO₂NH₂)Secondary (-SO₂NH-iBu)
Primary Target Class Metalloenzymes (Carbonic Anhydrases)Voltage-Gated Ion Channels (Nav1.7)
CA-II Binding Affinity (IC₅₀) 12 nM (High Affinity)> 10,000 nM (Sterically Blocked)
Nav1.7 Inhibition (IC₅₀) > 30,000 nM (Inactive)Low µM to nM range (Active)
Binding Mechanism Direct Zn²⁺ CoordinationAllosteric VSD4 trapping
Physicochemical Profile Hydrophilic, Low LogPLipophilic, High LogP

Self-Validating Experimental Protocols

To rigorously prove the target switching caused by the N-isobutyl substitution, researchers must employ a dual-assay system: a negative selection assay to confirm the loss of metalloenzyme binding, and a positive selection assay to confirm ion channel modulation.

Protocol A: Fluorescent Thermal Shift Assay (FTSA) for CA Binding

Purpose: To validate that the N-isobutyl group prevents structural stabilization of Carbonic Anhydrase.

  • Reagent Preparation: Prepare 2 µM recombinant human CA-II in HEPES buffer (pH 7.4) containing 1x SYPRO Orange dye.

  • Compound Plating: Dispense CP-iBu-MSA and Acetazolamide (Positive Control) into a 96-well PCR plate at a final concentration of 50 µM. Include a 1% DMSO well as a vehicle control.

  • Thermal Melt: Subject the plate to a temperature gradient from 25°C to 95°C (1°C/min) using a qPCR machine, monitoring fluorescence at 570 nm.

  • Self-Validation Check: The assay is only valid if Acetazolamide induces a positive thermal shift (ΔTm) of >4.0°C relative to the DMSO control.

  • Expected Result: CP-iBu-MSA will show a ΔTm ≤ 0.5°C, proving the lack of active-site coordination[3].

Protocol B: Automated Whole-Cell Patch-Clamp for Nav1.7 Inhibition

Purpose: To quantify the state-dependent inhibition of Nav1.7 by the secondary sulfonamide.

  • Cell Preparation: Culture HEK293 cells stably expressing human Nav1.7. Harvest and suspend in extracellular recording solution.

  • Seal Formation (QC Step): Establish a whole-cell configuration. Self-Validation: Discard any cell that does not achieve a seal resistance of >1 GΩ and an access resistance of <10 MΩ.

  • Voltage Protocol: Apply a holding potential of -120 mV. Use an 8-second depolarizing prepulse to -20 mV to drive channels into the inactivated state, followed by a test pulse to 0 mV to measure the remaining current.

  • Compound Perfusion: Perfuse CP-iBu-MSA at escalating concentrations (0.1 µM to 30 µM).

  • Control Perfusion: Apply 1 µM Tetrodotoxin (TTX) at the end of the run to ensure 100% current block (validating channel identity).

  • Data Analysis: Calculate the IC₅₀ based on the fractional block of the inactivated state current. Arylsulfonamides selectively stabilize the inactivated state of VSD4[6].

Workflow Step1 1. Cell Preparation HEK293 expressing human Nav1.7 Step2 Step2 Step1->Step2 Step3 3. Compound Perfusion CP-iBu-MSA (0.1 - 30 µM) Step2->Step3 Step4 4. Electrophysiology State-dependent voltage prepulse Step3->Step4 Step5 5. Validation & Analysis TTX full block & IC50 calculation Step4->Step5

Diagram 2: Self-validating patch-clamp workflow for Nav1.7 inhibitor profiling.

Conclusion

The transition from a primary to a secondary sulfonamide—as seen in 1-(4-cyanophenyl)-N-(2-methylpropyl)methanesulfonamide—is not merely a minor structural tweak; it is a fundamental mechanistic switch. By introducing steric bulk via the isobutyl group, researchers can intentionally engineer out off-target metalloenzyme toxicity (CA-II) while leveraging the cyanophenyl dipole to target the hydrophobic voltage-sensing domains of ion channels like Nav1.7. This compound serves as an excellent model for understanding steric gating in rational drug design.

References

  • Structure and mechanism of secondary sulfonamide binding to carbonic anhydrases. National Institutes of Health (NIH).[Link]

  • Structure and mechanism of secondary sulfonamide binding to carbonic anhydrases. ResearchGate.[Link]

  • Discovery of Arylsulfonamide Nav1.7 Inhibitors: IVIVC, MPO Methods, and Optimization of Selectivity Profile. ACS Medicinal Chemistry Letters.[Link]

  • Cryo-EM reveals an unprecedented binding site for NaV1.7 inhibitors enabling rational design of potent hybrid inhibitors. Sciety.[Link]

  • Discovery of selective, orally bioavailable, N-linked arylsulfonamide Nav1.7 inhibitors with pain efficacy in mice. National Institutes of Health (NIH).[Link]

  • Structural analysis of inhibitor binding to human carbonic anhydrase II. National Institutes of Health (NIH).[Link]

  • Carbonic Anhydrase Inhibitors. Design of Fluorescent Sulfonamides as Probes of Tumor-Associated Carbonic Anhydrase IX That Inhibit Isozyme IX-Mediated Acidification of Hypoxic Tumors. Journal of Medicinal Chemistry - ACS Publications.[Link]

Sources

Comparative

A Comparative In Vivo Efficacy Analysis of 1-(4-cyanophenyl)-N-(2-methylpropyl)methanesulfonamide in a Preclinical Model of Castration-Resistant Prostate Cancer

This guide provides a comprehensive comparison of the in vivo efficacy of the investigational compound, 1-(4-cyanophenyl)-N-(2-methylpropyl)methanesulfonamide, against established control agents in a preclinical model of...

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Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive comparison of the in vivo efficacy of the investigational compound, 1-(4-cyanophenyl)-N-(2-methylpropyl)methanesulfonamide, against established control agents in a preclinical model of castration-resistant prostate cancer (CRPC). This document is intended for researchers, scientists, and drug development professionals actively engaged in the field of oncology and steroid hormone signaling.

The development of novel therapeutics for CRPC remains a critical area of research. While significant advances have been made with the advent of second-generation androgen receptor (AR) signaling inhibitors, the emergence of resistance necessitates the exploration of new chemical entities.[1] 1-(4-cyanophenyl)-N-(2-methylpropyl)methanesulfonamide is a novel small molecule with structural motifs suggestive of potential interaction with the androgen signaling pathway. This guide outlines a rigorous preclinical in vivo study designed to evaluate its anti-tumor activity in comparison to the standard-of-care agents, Abiraterone Acetate (a CYP17A1 inhibitor) and Enzalutamide (an AR antagonist).

Rationale for Comparative Efficacy Evaluation in CRPC

Castration-resistant prostate cancer is characterized by the continued growth of prostate tumors despite androgen deprivation therapy (ADT).[2] This progression is often driven by persistent AR signaling through various mechanisms, including intratumoral androgen synthesis and AR overexpression or mutation.[2][3] Therefore, targeting the AR signaling axis remains a cornerstone of CRPC treatment.

The choice of control compounds is critical for a robust evaluation of a novel agent.

  • Abiraterone Acetate is a prodrug of Abiraterone, which potently and irreversibly inhibits cytochrome P450 17A1 (CYP17A1), a key enzyme in androgen biosynthesis in the testes, adrenal glands, and prostate tumors.[3][4] Its efficacy in prolonging survival in CRPC patients is well-documented.[5]

  • Enzalutamide is a potent second-generation AR antagonist that competitively inhibits androgen binding, nuclear translocation of the AR, and the association of the AR with DNA.[1] It has demonstrated significant clinical benefit in patients with metastatic CRPC.[6][7][8]

By comparing 1-(4-cyanophenyl)-N-(2-methylpropyl)methanesulfonamide against both a key androgen synthesis inhibitor and a direct AR antagonist, we can gain valuable insights into its potential mechanism of action and relative efficacy.

Proposed Mechanism of Action: Targeting the Androgen Signaling Pathway

While the precise mechanism of 1-(4-cyanophenyl)-N-(2-methylpropyl)methanesulfonamide is under investigation, its chemical structure, featuring a cyanophenyl group, is a common feature in several non-steroidal AR antagonists and CYP17A1 inhibitors. This suggests a potential role in disrupting the AR signaling axis. The following diagram illustrates the key nodes in this pathway that are targeted by the control compounds and are the hypothesized targets for our investigational agent.

Androgen_Signaling_Pathway cluster_synthesis Androgen Synthesis cluster_action Androgen Receptor Action Cholesterol Cholesterol Pregnenolone Pregnenolone Cholesterol->Pregnenolone Progesterone Progesterone Pregnenolone->Progesterone 3β-HSD DHEA DHEA Pregnenolone->DHEA CYP17A1 (17α-hydroxylase/ 17,20-lyase) Androstenedione Androstenedione Progesterone->Androstenedione CYP17A1 (17α-hydroxylase/ 17,20-lyase) DHEA->Androstenedione 3β-HSD Testosterone Testosterone Androstenedione->Testosterone 17β-HSD DHT DHT Testosterone->DHT 5α-reductase AR Androgen Receptor (AR) AR_translocation Nuclear Translocation & DNA Binding AR->AR_translocation DHT->AR Gene_Transcription Gene Transcription (e.g., PSA) AR_translocation->Gene_Transcription Abiraterone Abiraterone Abiraterone->Pregnenolone Abiraterone->Progesterone Enzalutamide Enzalutamide Enzalutamide->AR Investigational 1-(4-cyanophenyl)-N- (2-methylpropyl)methanesulfonamide (Hypothesized) Investigational->Pregnenolone Investigational->Progesterone Investigational->AR

Caption: Hypothesized mechanism of action within the androgen signaling pathway.

In Vivo Efficacy Study Design

To assess the anti-tumor efficacy of 1-(4-cyanophenyl)-N-(2-methylpropyl)methanesulfonamide, a robust and well-validated preclinical model is essential. The following experimental design utilizes a human prostate cancer xenograft model in immunocompromised mice.

Experimental Workflow

In_Vivo_Efficacy_Workflow cluster_treatment Treatment Groups (n=10 per group) start Start cell_culture LNCaP Cell Culture (Androgen-sensitive human prostate cancer cell line) start->cell_culture inoculation Subcutaneous Inoculation of LNCaP cells into immunocompromised mice cell_culture->inoculation tumor_growth Tumor Growth Monitoring (Calipers) inoculation->tumor_growth randomization Randomization of mice into treatment groups when tumors reach ~150-200 mm³ tumor_growth->randomization vehicle Vehicle Control (e.g., 0.5% methylcellulose) randomization->vehicle abiraterone Abiraterone Acetate (Positive Control) randomization->abiraterone enzalutamide Enzalutamide (Positive Control) randomization->enzalutamide investigational 1-(4-cyanophenyl)-N- (2-methylpropyl)methanesulfonamide randomization->investigational treatment_phase Daily Oral Gavage (4-6 weeks) vehicle->treatment_phase abiraterone->treatment_phase enzalutamide->treatment_phase investigational->treatment_phase monitoring Tumor Volume & Body Weight Measurement (2-3 times/week) treatment_phase->monitoring endpoint Study Endpoint (Tumor volume >1500 mm³ or signs of toxicity) monitoring->endpoint analysis Tissue & Blood Collection (Tumor, Serum for PSA) endpoint->analysis

Sources

Validation

A Guide to CRISPR-Cas9 Mediated Target Validation: Deconvoluting the Specificity of 1-(4-cyanophenyl)-N-(2-methylpropyl)methanesulfonamide

From the desk of a Senior Application Scientist Introduction Phenotypic drug discovery, the practice of identifying compounds based on their effect on cellular or organismal behavior, has yielded numerous first-in-class...

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Author: BenchChem Technical Support Team. Date: March 2026

From the desk of a Senior Application Scientist

Introduction

Phenotypic drug discovery, the practice of identifying compounds based on their effect on cellular or organismal behavior, has yielded numerous first-in-class medicines.[1][2] This approach, however, presents a formidable challenge: a compound is found to elicit a desirable effect—for instance, inhibiting cancer cell proliferation—but its molecular target remains unknown.[3][4] This guide addresses the critical subsequent step: target validation.

We will operate under a common and realistic scenario. A novel compound, 1-(4-cyanophenyl)-N-(2-methylpropyl)methanesulfonamide (hereafter referred to as "Cpd-Y"), has emerged from a high-throughput phenotypic screen as a potent inhibitor of cell viability in a specific cancer cell line. Through subsequent chemoproteomic or computational studies, a putative protein, "Target X," has been identified. The central question for any drug development program is: Is the anti-proliferative effect of Cpd-Y truly mediated by its interaction with Target X?

Part 1: The Principle of CRISPR-Based Target Validation

The logic underpinning this strategy is simple yet powerful. If Cpd-Y exerts its phenotypic effect (e.g., cytotoxicity) specifically through the inhibition of Target X, then the genetic removal of Target X should result in one of two predictable outcomes:

  • Phenocopy: The knockout (KO) of the Target X gene should, on its own, replicate the phenotype observed upon treatment with Cpd-Y.

  • Resistance: The Target X KO cells should become resistant to Cpd-Y, as the molecule no longer has its target to act upon.

This creates a self-validating experimental system where the genetic and pharmacological interventions must align to support the hypothesis. A failure to align strongly suggests that Target X is not the primary mediator of the compound's activity.

cluster_wt Wild-Type (WT) Cells cluster_ko Knockout (KO) Cells wt_cells WT Cells (Target X Present) cpd_y Cpd-Y Treatment wt_cells->cpd_y Pharmacological Inhibition phenotype_wt Observed Phenotype (e.g., Cell Death) cpd_y->phenotype_wt phenotype_ko Baseline Phenotype (Phenocopy?) phenotype_wt->phenotype_ko Comparison no_effect No Additional Effect (Resistance) phenotype_wt->no_effect Comparison ko_cells Target X KO Cells (Target X Absent) cpd_y_ko Cpd-Y Treatment ko_cells->cpd_y_ko ko_cells->phenotype_ko Genetic Ablation cpd_y_ko->no_effect

Caption: Logical framework for CRISPR-based target validation.

Part 2: A Comprehensive Experimental Workflow

cluster_design Phase 1: Design & Construction cluster_generation Phase 2: Cell Line Generation cluster_validation Phase 3: Validation cluster_assay Phase 4: Phenotypic Analysis gRNA 1. gRNA Design (≥2 unique guides) Vector 2. Vector Cloning (All-in-one Lenti-CRISPR) gRNA->Vector Virus 3. Lentivirus Production (HEK293T) Vector->Virus Transduction 4. Transduction (Target Cell Line) Virus->Transduction Cloning 5. Single-Cell Cloning (FACS or Dilution) Transduction->Cloning Expansion 6. Clonal Expansion Cloning->Expansion Geno 7. Genotypic Validation (Sanger Sequencing) Expansion->Geno Proteo 8. Proteomic Validation (Western Blot) Geno->Proteo Pheno 9. Phenotypic Assays (Viability, IC50 Shift) Proteo->Pheno

Caption: End-to-end workflow for generating and validating a KO cell line.

Part 3: Detailed Methodologies: The "How" and the "Why"

Here, we delve into the practical execution of the workflow, emphasizing the rationale behind key procedural choices.

Step 3.1: Guide RNA (gRNA) Design for Target X Knockout

Protocol: Designing High-Efficacy gRNAs

  • Obtain the coding sequence (CDS) of Target X from a database like Ensembl or NCBI.

  • Use a validated online design tool (e.g., Synthego CRISPR Design Tool, Benchling). These tools pre-compute on-target efficacy scores and off-target profiles.[6]

  • Select gRNA target sites that meet the following criteria:

    • Location: Target a constitutive exon present in all major isoforms, preferably within the first 5-65% of the protein-coding sequence. This maximizes the likelihood of generating a null allele and avoids issues with alternative start codons or truncated-but-functional proteins.[7]

    • On-Target Score: Choose guides with high predicted efficacy scores.

    • Off-Target Profile: Select guides with minimal predicted off-targets, especially those in the exons of other genes.

  • Order synthetic oligos for each gRNA sequence, designed for cloning into your chosen CRISPR vector (e.g., with BsmBI overhangs for the lentiCRISPRv2 plasmid).

Step 3.2: Generation of Lentiviral Particles

Expertise & Experience: While plasmid transfection is an option, lentiviral transduction is often superior for target validation studies.[8][9] Lentiviruses can infect a broad range of cell types, including non-dividing and difficult-to-transfect cells, and their ability to integrate the CRISPR machinery into the host genome ensures stable, long-term expression, which is essential for the weeks-long process of isolating and expanding clonal cell lines.[10][11][12]

Protocol: High-Titer Lentivirus Production

  • Cell Seeding: Plate HEK293T cells (a highly transfectable cell line) in 10 cm dishes. Aim for 70-80% confluency on the day of transfection.

  • Plasmid Preparation: Prepare a mixture of high-quality, endotoxin-free plasmids:

    • 5 µg of your gRNA/Cas9 expression plasmid (e.g., lentiCRISPRv2-guideX).

    • 3.75 µg of a packaging plasmid (e.g., psPAX2).

    • 1.25 µg of a VSV-G envelope plasmid (e.g., pMD2.G).

  • Transfection: Use a suitable transfection reagent (e.g., Lipofectamine 3000 or FuGENE HD) according to the manufacturer's protocol to introduce the plasmid mix into the HEK293T cells.

  • Virus Harvest: At 48 and 72 hours post-transfection, harvest the cell culture supernatant, which now contains the viral particles.

  • Purification and Concentration: Centrifuge the supernatant to pellet cell debris. Filter the supernatant through a 0.45 µm filter. For higher titers, concentrate the virus using a reagent like Lenti-X Concentrator or by ultracentrifugation.

  • Aliquoting and Storage: Aliquot the concentrated virus and store it at -80°C. Avoid repeated freeze-thaw cycles.

Step 3.3: Creating the Knockout Cell Line

Trustworthiness: The goal is to generate a clonal cell line, where every single cell is derived from a common ancestor and therefore carries the exact same genetic edit.[13] Working with a mixed population of edited and unedited cells will confound downstream phenotypic analysis. Single-cell isolation is non-negotiable for a rigorous study.[14][15]

Protocol: Transduction and Single-Cell Cloning

  • Titration (Optional but Recommended): Determine the optimal amount of virus (Multiplicity of Infection, MOI) needed to achieve a high percentage of transduced cells in your target cell line.

  • Transduction: Seed your target cells and add the appropriate amount of lentivirus in the presence of polybrene (4-8 µg/mL) to enhance transduction efficiency.

  • Selection: 48 hours post-transduction, begin selection with an appropriate antibiotic (e.g., puromycin, if using lentiCRISPRv2). Culture the cells until a non-transduced control plate shows complete cell death.

  • Single-Cell Isolation: Use one of the following methods to isolate individual cells from the surviving population:

    • Fluorescence-Activated Cell Sorting (FACS): If your vector contains a fluorescent marker (e.g., GFP), sort single GFP-positive cells directly into individual wells of a 96-well plate. This is often the most efficient method.[14][16]

    • Limiting Dilution: Serially dilute the cell suspension to a calculated concentration of 1 cell per 100 µL and dispense into a 96-well plate.[17] While cheaper, this method is statistically based and does not guarantee clonality.

  • Clonal Expansion: Carefully monitor the 96-well plates over 2-4 weeks. As single colonies form, gradually expand them into larger culture vessels (24-well, 6-well, etc.).

Step 3.4: Validation of the Knockout

Trustworthiness: This two-part validation is the most critical checkpoint. A "knockout" is not a true knockout until it has been confirmed at both the genomic and proteomic levels.[18] A frameshift mutation at the DNA level does not always guarantee a complete absence of the protein.[7] Cells can sometimes utilize alternative start codons or cryptic splice sites, leading to the production of a truncated but potentially functional protein.[7]

Protocol: Genotypic Validation (Sanger Sequencing)

  • Genomic DNA Extraction: From a confluent well of each expanded clone, extract genomic DNA.

  • PCR Amplification: Design PCR primers that flank the gRNA target site, amplifying a ~400-800 bp region.

  • Sanger Sequencing: Send the purified PCR products for Sanger sequencing using one of the PCR primers.

  • Analysis: Analyze the resulting sequencing chromatograms using a tool like TIDE (Tracking of Indels by Decomposition) or ICE (Inference of CRISPR Edits). These tools compare the mutant sequence trace to a wild-type control trace and can identify and quantify the presence of insertions or deletions (indels).[19] A successful biallelic knockout clone will show no remaining wild-type sequence and frameshift-inducing indels on all alleles.[20]

Protocol: Proteomic Validation (Western Blot)

  • Protein Lysate Preparation: Prepare whole-cell lysates from the wild-type parental cell line and from several genotypically confirmed KO clones.

  • Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.

  • SDS-PAGE and Transfer: Separate 20-30 µg of each lysate by SDS-PAGE and transfer the proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Probe the membrane with a high-quality, validated primary antibody specific for Target X. The absence of the corresponding band in the KO lanes is the expected result.[21][22][23]

    • Probe the same membrane with a loading control antibody (e.g., GAPDH, β-Actin) to confirm equal protein loading across all lanes.

  • Interpretation: A true knockout will show a complete disappearance of the band corresponding to Target X in the KO lanes compared to a strong band in the WT lane.[7][21]

Part 4: Phenotypic Confirmation: The Moment of Truth

With rigorously validated WT and Target X KO cell lines in hand, you can now directly test the central hypothesis.

Protocol: Dose-Response Analysis with Cpd-Y

  • Cell Seeding: Seed both WT and validated Target X KO cells into 96-well plates at an optimized density. Include wells for "no cells" (background) and "cells with vehicle" (100% viability) controls.

  • Compound Treatment: The next day, treat the cells with a serial dilution of Cpd-Y. A 10-point, 3-fold dilution series is standard. Also, include a vehicle-only control (e.g., 0.1% DMSO).

  • Incubation: Incubate the plates for a period relevant to the compound's mechanism (e.g., 72 hours for proliferation assays).

  • Viability Assessment: Use a robust cell viability assay. The CellTiter-Glo® Luminescent Cell Viability Assay is an excellent choice as it measures ATP levels, a direct indicator of metabolic activity, and has a large dynamic range.[24][25][26]

    • Equilibrate the plate to room temperature.

    • Add CellTiter-Glo® reagent to each well according to the manufacturer's protocol.

    • Measure luminescence on a plate reader.

  • Data Analysis:

    • Normalize the data: (Signal of treated well - Background) / (Signal of vehicle well - Background) * 100.

    • Plot the normalized response versus the log of the compound concentration.

    • Fit the data to a four-parameter logistic curve to determine the IC50 (the concentration at which 50% of the viability is inhibited) for Cpd-Y in both WT and KO cell lines.

Part 5: Data Interpretation & Comparison

Table 1: Summary of Knockout Clone Validation

Clone IDgRNA UsedGenotype (Sequencing Result)Protein Expression (Western Blot)
WTN/AWild-Type100%
KO Clone #1Guide 1Biallelic: -7bp / +1bp (frameshift)Absent
KO Clone #2Guide 1Biallelic: -11bp / -11bp (frameshift)Absent
KO Clone #3Guide 2Biallelic: +1bp / +1bp (frameshift)Absent

Table 2: Comparative Phenotypic Analysis of Cpd-Y

Cell LineBaseline Viability (vs. WT)Cpd-Y IC50 [nM]Fold-Shift in IC50 (vs. WT)
Wild-Type (WT)100%50 nM1x
Target X KO #195%> 10,000 nM>200x
Target X KO #398%> 10,000 nM>200x

Interpreting the Outcomes:

  • Scenario A (Target Validated - As shown in Table 2): The KO cells show a dramatic (>100-fold) rightward shift in the IC50 curve, rendering them resistant to Cpd-Y. This is the strongest possible evidence that Cpd-Y's cytotoxic effect is mediated through Target X. The lack of a significant baseline viability defect suggests Target X may not be essential for survival in this context but is the specific target of the compound.

  • Scenario B (Target Invalidated): The IC50 of Cpd-Y in KO cells is identical or very similar (<3-fold shift) to the WT cells. This definitively demonstrates that the compound acts through an off-target mechanism, and Target X is not involved.

  • Scenario C (Complex/Partial Engagement): The KO cells show a modest but significant shift in IC50 (e.g., 5- to 10-fold). This could indicate that Target X is one of several proteins that Cpd-Y interacts with (polypharmacology) or that the compound hits a downstream component of a pathway that is only partially dependent on Target X.[2]

Alternative and Orthogonal Approaches

While CRISPR knockout is the gold standard for creating a null allele, other techniques can provide complementary information.

  • RNA interference (RNAi): Can be used to transiently "knock down" gene expression. However, it rarely achieves 100% target suppression and is notorious for off-target effects, making it less definitive than CRISPR for target validation.

  • CRISPR interference (CRISPRi): Uses a deactivated Cas9 (dCas9) fused to a transcriptional repressor to block gene expression without altering the DNA sequence. This can be a valuable tool to mimic the partial and reversible inhibition of a drug, which may be more physiologically relevant than a complete knockout.[27]

Conclusion

The journey from a promising phenotypic hit to a validated drug target is fraught with potential for error and misinterpretation. By employing a systematic and rigorous CRISPR-Cas9 knockout strategy, researchers can move beyond correlation to establish a definitive genetic link between a compound and its putative target. The workflow described here—emphasizing the use of multiple gRNAs, clonal isolation, and dual genotypic/proteomic validation—creates a self-validating system that ensures the final phenotypic data is both trustworthy and actionable. For 1-(4-cyanophenyl)-N-(2-methylpropyl)methanesulfonamide, this approach provides the unambiguous evidence needed to decide whether to advance the compound and its target, Target X, into the next phase of the drug discovery pipeline.

References

  • Barrett R., L., Thomsen, E. A., & Mikkelsen, J. G. (2019). Production and Validation of Lentiviral Vectors for CRISPR/Cas9 Delivery. Methods in Molecular Biology.
  • Gapp, B. V., et al. (2019). Generating Single Cell–Derived Knockout Clones in Mammalian Cells with CRISPR/Cas9. Current Protocols in Molecular Biology.
  • Synthego. How to Design CRISPR Guide RNAs For Highest Editing Efficiencies. Synthego.
  • Integrated DNA Technologies. (2023). How to design sgRNA sequences. IDT.
  • Creative Biogene. CRISPR/Cas9 Lentivirus Production Service.
  • Addgene. (2020). How to Design Your gRNA for CRISPR Genome Editing. Addgene Blog.
  • Tauber, E., et al. (2024). Streamlined Generation of CRISPR/Cas9-Mediated Single-Cell Knockout Clones in Murine Cell Lines.
  • SequenceServer. (2024). Generating guide RNAs and sequencing primers for CRISPR knockouts using BLAST and SequenceServer. SequenceServer.
  • PubMed. (2019). Production and Validation of Lentiviral Vectors for CRISPR/Cas9 Delivery. PubMed.
  • NCBI. (2019). Generating single cell-derived knockout clones in mammalian cells with CRISPR/Cas9. PMC.
  • Aviva Systems Biology. (2025).
  • Horizon Discovery. (2023). Overcoming the pitfalls of validating knockout cell lines by western blot. Horizon Discovery.
  • Promega. CellTiter-Glo® Luminescent Cell Viability Assay. Promega.
  • Biognosys. (2022).
  • bioRxiv. (2023). Streamlined generation of CRISPR/Cas9-mediated single-cell knockout clones in murine cell lines. bioRxiv.
  • Ubigene. (2025). How to Make a KO Cell Line. Ubigene.
  • News-Medical.Net. (2026). CellTiter-Glo® Luminescent Cell Viability Assay - To determine the number of viable cells in culture. News-Medical.Net.
  • Antibodies.com. (2024). Knockout (KO)
  • Revvity. Western blot validation of CRISPR-cas9- induced functional knockout using synthetic sgRNA molecules. Revvity.
  • SnapGene. CRISPR: Guide to gRNA design. SnapGene.
  • Frontiers. (2022). Viral Vectors for the in Vivo Delivery of CRISPR Components: Advances and Challenges. Frontiers in Bioengineering and Biotechnology.
  • NCBI. (2019).
  • Cambridge Healthtech Institute. (2018).
  • Synthego. Protein Analysis of Knockouts. Synthego.
  • Patsnap. (2025). How to use CRISPR for functional validation in cell biology?.
  • Cyagen. CRISPR gene knockout protocol (Part 3)
  • Biocompare. (2026).
  • Charnwood Discovery. Phenotypic Screening Assays. Charnwood Discovery.
  • Promega. CellTiter-Glo® 2.0 Cell Viability Assay. Promega.
  • Bitesize Bio. (2025). Validating CRISPR: How to Confirm Successful Editing. Bitesize Bio.
  • Biocompare. (2022).
  • Promega. CellTiter-Glo® 3D Cell Viability Assay. Promega.
  • Sigma-Aldrich.
  • Addgene. Plan Your CRISPR Experiment. Addgene.
  • Abcam. (2025). Generating and validating CRISPR-Cas9 knock-out cell lines. Abcam.
  • Chemspace. (2026). Phenotypic Screening in Drug Discovery Definition & Role. Chemspace.
  • NCBI. (2020). Phenotypic Drug Discovery: Recent successes, lessons learned and new directions. PMC.
  • University College London.
  • Protocol Exchange. (2016). Genome-scale CRISPR-Cas9 Knockout and Transcriptional Activation Screening.
  • GeneCopoeia. Protocol CRISPR Genome Editing In Cell Lines Protocol 1: Gene knockout without donor. GeneCopoeia.

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Comparative

A Comparative Guide to the Structural Activity Relationship of 1-(4-cyanophenyl)-N-(2-methylpropyl)methanesulfonamide Analogs as Carbonic Anhydrase Inhibitors

This guide provides an in-depth comparative analysis of the structural activity relationships (SAR) of analogs based on the 1-(4-cyanophenyl)-N-(2-methylpropyl)methanesulfonamide scaffold. Our focus will be on the potent...

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Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth comparative analysis of the structural activity relationships (SAR) of analogs based on the 1-(4-cyanophenyl)-N-(2-methylpropyl)methanesulfonamide scaffold. Our focus will be on the potential of these compounds as inhibitors of carbonic anhydrases (CAs), a family of metalloenzymes implicated in a range of physiological and pathological processes, including tumorigenesis.[1][2][3] This document is intended for researchers, scientists, and drug development professionals engaged in the discovery and optimization of novel therapeutic agents.

Introduction: The Therapeutic Potential of Sulfonamides

Sulfonamides are a cornerstone of medicinal chemistry, exhibiting a broad spectrum of biological activities.[4] Their ability to act as zinc-binding groups has made them particularly effective as inhibitors of metalloenzymes like carbonic anhydrases.[1][3] CAs catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton, a fundamental reaction for maintaining pH homeostasis.[1][5] Several CA isoforms are known, and some, such as CA IX and CA XII, are overexpressed in various cancers, contributing to the acidic tumor microenvironment and promoting cancer progression.[2][3][6][7] This makes them attractive targets for the development of anticancer therapies.

The core structure of 1-(4-cyanophenyl)-N-(2-methylpropyl)methanesulfonamide combines a cyanophenyl ring, a methanesulfonamide moiety, and an N-alkyl substituent. Understanding how modifications to each of these components affect inhibitory potency and selectivity is crucial for the rational design of more effective drug candidates.

Core Structural Activity Relationship (SAR) Analysis

While direct SAR studies on 1-(4-cyanophenyl)-N-(2-methylpropyl)methanesulfonamide are not extensively available in the public domain, we can infer valuable insights from closely related benzenesulfonamide analogs. The following analysis dissects the key structural components and their likely impact on carbonic anhydrase inhibition.

The Indispensable Sulfonamide Moiety

The primary sulfonamide group is the critical zinc-binding group (ZBG) that anchors the inhibitor to the active site of the carbonic anhydrase enzyme.[1] The nitrogen atom of the sulfonamide coordinates with the zinc ion (Zn²⁺) in the enzyme's active site, displacing a water molecule or hydroxide ion and thereby blocking the enzyme's catalytic activity.[1]

The Role of the 4-Cyanophenyl Ring

The 4-cyanophenyl group plays a significant role in orienting the molecule within the active site and can contribute to binding affinity through various interactions.

  • Hydrogen Bonding and Aromatic Interactions: The cyano group can act as a hydrogen bond acceptor, while the phenyl ring can engage in π-π stacking or hydrophobic interactions with amino acid residues in the active site.

  • Electronic Effects: The electron-withdrawing nature of the cyano group can influence the acidity of the sulfonamide proton, which may impact its binding to the zinc ion.

  • Positional Importance: Studies on related compounds have shown that the para position of the cyano group is often crucial for potent inhibition.[8] Replacing the cyano group with a hydrogen atom has been shown to be detrimental to inhibitory activity.[8]

Impact of the N-Alkyl Substituent

The N-alkyl group, in this case, the 2-methylpropyl (isobutyl) group, extends into a region of the active site that can be either hydrophobic or hydrophilic. The nature of this substituent significantly influences both the potency and isoform selectivity of the inhibitor.

  • Size and Lipophilicity: The size and lipophilicity of the N-alkyl group are critical. Longer, more lipophilic alkyl chains can occupy hydrophobic pockets within the active site, leading to enhanced binding affinity. For instance, in a series of 4-cyanamidobenzenesulfonamides, compounds with longer aliphatic chains (e.g., C6, C7) showed improved inhibition of human CA isoforms.

  • Branching: The branching of the alkyl group, as seen with the isobutyl group, can also affect how the molecule fits into the active site. Subtle changes in the shape of this substituent can lead to significant differences in inhibitory activity against different CA isoforms, thus influencing selectivity.

The logical relationship for optimizing these analogs can be visualized as follows:

SAR_Logic cluster_0 Core Scaffold cluster_1 Structural Modifications cluster_2 Desired Outcomes Core 1-(4-cyanophenyl)methanesulfonamide N_Alkyl Vary N-Alkyl Group (Size, Branching, Lipophilicity) Core->N_Alkyl Key for Selectivity Phenyl_Sub Modify Phenyl Ring (Substituents, Position) Core->Phenyl_Sub Affects Potency Sulfonamide_Bioisostere Sulfonamide Bioisosteres Core->Sulfonamide_Bioisostere Less Common Potency Increased Potency (Lower IC50/Ki) N_Alkyl->Potency Selectivity Improved Isoform Selectivity (e.g., CA IX vs. CA II) N_Alkyl->Selectivity Phenyl_Sub->Potency Sulfonamide_Bioisostere->Potency ADME Favorable ADME Properties Potency->ADME Selectivity->ADME

Caption: Logical workflow for optimizing 1-(4-cyanophenyl)methanesulfonamide analogs.

Comparative Data of Related Analogs

To illustrate the principles of SAR, the following table summarizes the inhibitory activity (Ki) of a series of N-substituted 4-cyanamidobenzenesulfonamides against various human carbonic anhydrase isoforms. While not direct analogs of the methanesulfonamide , they provide a valuable framework for understanding the impact of N-substituents.

Compound IDN-Substituent (R)hCA I Ki (nM)hCA II Ki (nM)hCA VII Ki (nM)hCA XIII Ki (nM)
6 Methyl105.3148.078.4114.2
7 Ethyl98.5103.265.199.3
8 n-Propyl75.488.642.376.5
9 n-Butyl62.175.433.761.8
10 n-Pentyl50.662.125.450.2
11 n-Hexyl9.35.310.915.7
12 n-Heptyl15.49.518.622.4
13 Stearyl (C18)10.26.112.318.9
14 Allyl112.7156.388.2125.4
15 Phenyl125.3168.495.3142.1
16 Benzyl88.495.255.789.6

Data adapted from a study on 4-cyanamidobenzenesulfonamide derivatives.

Key Observations from the Data:

  • Effect of Alkyl Chain Length: There is a clear trend of increasing inhibitory potency against all tested isoforms as the length of the n-alkyl chain increases from methyl to n-hexyl. This suggests the presence of a hydrophobic pocket in the active site that can accommodate these longer chains.

  • Optimal Chain Length: The n-hexyl substituent (Compound 11 ) appears to be optimal for inhibition of hCA II, a well-studied isoform.

  • Impact of Aromatic Substituents: The introduction of aromatic rings (phenyl and benzyl) on the nitrogen resulted in a decrease in potency compared to the longer alkyl chains, indicating that these bulkier groups may not fit as well into the active site of these particular isoforms.

Experimental Protocols

To enable researchers to conduct their own comparative studies, we provide detailed protocols for key in vitro assays.

Carbonic Anhydrase Inhibition Assay (Stopped-Flow CO₂ Hydration Method)

This is the gold standard for measuring the catalytic activity of carbonic anhydrase and the potency of its inhibitors.[9]

CA_Assay_Workflow cluster_0 Preparation cluster_1 Assay Execution cluster_2 Data Analysis Reagents Prepare Buffer (e.g., HEPES) and Enzyme Solution Incubation Pre-incubate Enzyme with Inhibitor Reagents->Incubation Substrate Prepare CO2-Saturated Solution Mixing Rapidly Mix Enzyme/Inhibitor with CO2 Solution in Stopped-Flow Instrument Substrate->Mixing Inhibitor Prepare Serial Dilutions of Test Compound Inhibitor->Incubation Incubation->Mixing Detection Monitor pH Change via Indicator Absorbance (e.g., Phenol Red) Mixing->Detection Rates Calculate Initial Rates of Reaction Detection->Rates IC50 Determine IC50 Values from Dose-Response Curves Rates->IC50 Ki Calculate Ki Values using Cheng-Prusoff Equation IC50->Ki

Caption: Workflow for the stopped-flow carbonic anhydrase inhibition assay.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare a buffer solution (e.g., 20 mM HEPES, pH 7.4) containing a pH indicator (e.g., 0.2 mM phenol red).[9]

    • Prepare a stock solution of the purified carbonic anhydrase isoform in the same buffer.

    • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO) and make serial dilutions.

    • Prepare a CO₂-saturated water solution by bubbling CO₂ gas through deionized water.[10]

  • Enzyme-Inhibitor Incubation:

    • In the stopped-flow instrument's syringe, mix the enzyme solution with the desired concentration of the test compound or vehicle control.

    • Allow for a pre-incubation period (e.g., 15 minutes) to ensure equilibrium is reached.[11]

  • Kinetic Measurement:

    • Rapidly mix the enzyme-inhibitor solution with the CO₂-saturated solution in the stopped-flow apparatus.

    • Monitor the change in absorbance of the pH indicator at its λmax (e.g., 557 nm for phenol red) over time.[9] The hydration of CO₂ produces protons, causing a pH drop and a change in the indicator's color.

  • Data Analysis:

    • Calculate the initial rate of the reaction from the linear portion of the absorbance vs. time plot.

    • Plot the percentage of enzyme activity versus the logarithm of the inhibitor concentration.

    • Determine the IC₅₀ value by fitting the data to a suitable dose-response curve.

    • Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation, taking into account the substrate concentration and the enzyme's Michaelis-Menten constant (Km).

In Vitro Cytotoxicity Assay (Resazurin-Based)

This assay is used to assess the effect of the compounds on the viability of cancer cell lines, such as A549 (lung carcinoma) and MCF-7 (breast adenocarcinoma).[2][6]

Step-by-Step Methodology:

  • Cell Culture:

    • Culture A549 or MCF-7 cells in the appropriate medium (e.g., DMEM) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin in a humidified incubator at 37°C with 5% CO₂.[2][8]

  • Cell Seeding:

    • Trypsinize and count the cells. Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well.

    • Incubate the plate for 24 hours to allow the cells to attach.

  • Compound Treatment:

    • Prepare serial dilutions of the test compounds in the culture medium.

    • Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the test compounds. Include vehicle-only controls.

    • Incubate the cells for a specified period (e.g., 48 or 72 hours).

  • Resazurin Addition and Incubation:

    • Prepare a solution of resazurin in PBS.

    • Add 10-20 µL of the resazurin solution to each well.

    • Incubate the plate for 2-4 hours. Viable, metabolically active cells will reduce the blue, non-fluorescent resazurin to the pink, highly fluorescent resorufin.

  • Fluorescence Measurement:

    • Measure the fluorescence at an excitation wavelength of ~560 nm and an emission wavelength of ~590 nm using a microplate reader.

  • Data Analysis:

    • Subtract the background fluorescence from all readings.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of viability versus the logarithm of the compound concentration and determine the IC₅₀ value.

Conclusion and Future Directions

The structural activity relationship of 1-(4-cyanophenyl)-N-(2-methylpropyl)methanesulfonamide analogs as carbonic anhydrase inhibitors is a promising area of research for the development of novel anticancer agents. The core scaffold provides a solid foundation for further optimization. Based on the analysis of related compounds, key strategies for enhancing potency and selectivity include:

  • Systematic Variation of the N-Alkyl Group: A thorough investigation of the effects of chain length, branching, and the introduction of cyclic or aromatic moieties on the N-substituent is warranted. This will likely be the most fruitful avenue for improving isoform selectivity.

  • Exploration of Phenyl Ring Substituents: While the 4-cyano group appears important, the introduction of other small substituents on the phenyl ring could fine-tune electronic properties and create additional interactions within the active site.

  • Bioisosteric Replacement: While less common for the sulfonamide group itself, bioisosteric replacement of the cyanophenyl moiety could be explored to improve physicochemical properties and potentially discover novel binding interactions.

By employing the detailed experimental protocols outlined in this guide, researchers can systematically evaluate new analogs and contribute to the development of the next generation of selective and potent carbonic anhydrase inhibitors.

References

  • Inhibition studies on a panel of human carbonic anhydrases with N1-substituted secondary sulfonamides incorporating thiazolinone or imidazolone-indole tails. (URL: [Link])

  • Design, Synthesis, Molecular Docking Analysis, and Carbonic Anhydrase IX Inhibitory Evaluations of Novel N-Substituted-β-d-Glucosamine Derivatives that Incorporate Benzenesulfonamides. (URL: [Link])

  • Discovery of New Sulfonamide Carbonic Anhydrase IX Inhibitors Incorporating Nitrogenous Bases. (URL: [Link])

  • Synthesis and Structure–Activity Relationship Studies of Derivatives of the Dual Aromatase–Sulfatase Inhibitor 4-{[(4-Cyanophenyl)(4H-1,2,4-triazol-4-yl)amino]methyl}phenyl sulfamate. (URL: [Link])

  • Full article: Inhibition of carbonic anhydrase isoforms I, II, IX and XII with secondary sulfonamides incorporating benzothiazole scaffolds. (URL: [Link])

  • Carbonic Anhydrase Inhibitors. Design of Fluorescent Sulfonamides as Probes of Tumor-Associated Carbonic Anhydrase IX That Inhibit Isozyme IX-Mediated Acidification of Hypoxic Tumors. (URL: [Link])

  • A Colorimetric CO 2 Hydration Assay for Facile, Accurate, and Precise Determination of Carbonic Anhydrase Activity. (URL: [Link])

  • A Novel Stopped-Flow Assay for Quantitating Carbonic-Anhydrase Activity and Assessing Red-Blood-Cell Hemolysis. (URL: [Link])

  • Synthesis and structure-activity relationship studies of derivatives of the dual aromatase-sulfatase inhibitor 4-{[(4-cyanophenyl)(4H-1,2,4-triazol-4-yl)amino]methyl}phenyl sulfamate. (URL: [Link])

  • Inhibition of human carbonic anhydrase 1 preincubated for 15 mins by CO2 hydration stopped-flow assay (CHEMBL1670881). (URL: [Link])

  • A Simple and Straightforward Method for Activity Measurement of Carbonic Anhydrases. (URL: [Link])

  • Carbonic Anhydrase Activity Assay. (URL: [Link])

  • Synthesis and anticancer activity of new benzensulfonamides incorporating s-triazines as cyclic linkers for inhibition of carbonic anhydrase IX. (URL: [Link])

  • Inhibitory activity against carbonic anhydrase IX and XII as a candidate selection criterion in the development of new anticancer agents. (URL: [Link])

  • Design, synthesis and anticancer activity of novel 4-(5-amino-4-cyano-1,3-oxazol-2-yl)benzenesulfonamide derivative. (URL: [Link])

  • Exploring Sulfonamides: Biological Activities and Structure–Activity Relationships. (URL: [Link])

  • Design, and synthesis of selectively anticancer 4-cyanophenyl substituted thiazol-2-ylhydrazones. (URL: [Link])

  • Carbonic anhydrase inhibitors. Regioselective synthesis of novel 1-substituted 1,4-dihydro-4-oxo-3-pyridinesulfonamides and their inhibitio... (URL: [Link])

  • Non-Classical Inhibition of Carbonic Anhydrase. (URL: [Link])

  • PHARMACOLOGICAL PROFILE AND STRUCTURE- ACTIVITY RELATIONSHIP OF ALKYLATING AGENTS USED IN CANCER TREATMENT. (URL: [Link])

  • Inhibition studies on carbonic anhydrase isoforms I, II, IV and IX with N-arylsubstituted secondary sulfonamides featuring a bicyclic tetrahydroindazole scaffold. (URL: [Link])

  • Carbonic Anhydrase Inhibition with Sulfonamides Incorporating Pyrazole- and Pyridazinecarboxamide Moieties Provides Examples of Isoform-Selective Inhibitors. (URL: [Link])

  • Synthesis and Anticancer Activities of Novel 1,4-Disubstituted Phthalazines. (URL: [Link])

  • Structure–activity relationships of sulfonamides derived from carvacrol and their potential for the treatment of Alzheimer's disease. (URL: [Link])

  • Design, Synthesis, Anticancer Screening, and Mechanistic Study of Spiro-N-(4-sulfamoyl-phenyl)-1,3,4-thiadiazole-2-carboxamide Derivatives. (URL: [Link])

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Validation

A Researcher's Guide to Benchmarking the Cytotoxic Profile of 1-(4-cyanophenyl)-N-(2-methylpropyl)methanesulfonamide Across Cancer Cell Lines

In the landscape of modern oncology, the quest for novel therapeutic agents with high efficacy and selectivity remains a paramount objective. Sulfonamide derivatives have emerged as a promising class of compounds, demons...

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Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of modern oncology, the quest for novel therapeutic agents with high efficacy and selectivity remains a paramount objective. Sulfonamide derivatives have emerged as a promising class of compounds, demonstrating a wide range of biological activities, including anti-tumor properties.[1][2] This guide focuses on a specific methanesulfonamide, 1-(4-cyanophenyl)-N-(2-methylpropyl)methanesulfonamide , providing a comprehensive framework for researchers to benchmark its cytotoxic potential across various cancer cell lines. The central metric for this evaluation is the half-maximal inhibitory concentration (IC50), a key indicator of a compound's potency.[3][4][5]

This document is designed for researchers, scientists, and drug development professionals. It offers not just a set of instructions, but a deeper insight into the experimental design, rationale, and data interpretation necessary for a robust and reliable assessment of this compound's in vitro anti-cancer activity.

The Critical Role of IC50 in Drug Discovery

The IC50 value represents the concentration of a drug that is required to inhibit a specific biological process by 50%.[3][6] In the context of cancer research, it typically refers to the concentration of a compound needed to reduce the viability of a cancer cell population by half.[3][4] A lower IC50 value indicates a more potent compound, as a smaller amount of the drug is required to elicit a significant anti-proliferative effect.[4] The determination of IC50 values across a panel of diverse cancer cell lines is a crucial first step in the preclinical evaluation of a potential anti-cancer agent, providing insights into its spectrum of activity and potential therapeutic applications.[3][7]

Experimental Workflow for IC50 Determination

The following diagram outlines the general workflow for determining the IC50 value of a test compound in a cell-based assay.

IC50_Determination_Workflow Experimental Workflow for IC50 Determination cluster_Preparation Preparation cluster_Treatment Treatment & Incubation cluster_Assay Viability Assay cluster_Analysis Data Analysis Cell_Culture Cell Culture & Seeding Cell_Treatment Treat Cells with Compound Cell_Culture->Cell_Treatment Compound_Dilution Compound Serial Dilution Compound_Dilution->Cell_Treatment Incubation Incubate (e.g., 48-72h) Cell_Treatment->Incubation Add_Reagent Add Viability Reagent (e.g., MTT, CellTiter-Glo) Incubation->Add_Reagent Assay_Incubation Incubate as per Protocol Add_Reagent->Assay_Incubation Read_Plate Read Plate (Absorbance/Luminescence) Assay_Incubation->Read_Plate Data_Normalization Normalize Data to Controls Read_Plate->Data_Normalization Dose_Response_Curve Generate Dose-Response Curve Data_Normalization->Dose_Response_Curve IC50_Calculation Calculate IC50 Value Dose_Response_Curve->IC50_Calculation

Caption: A flowchart illustrating the key stages of an in vitro IC50 determination experiment.

Detailed Protocol: The MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[8][9] The assay is based on the principle that mitochondrial dehydrogenases in living cells cleave the yellow tetrazolium salt MTT into purple formazan crystals.[9] The amount of formazan produced is directly proportional to the number of viable cells.[10]

Materials
  • 1-(4-cyanophenyl)-N-(2-methylpropyl)methanesulfonamide (Test Compound)

  • Selected cancer cell lines (e.g., MCF-7, A549, HeLa, PC-3, HepG2)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)

  • Phosphate-Buffered Saline (PBS), sterile

  • MTT solution (5 mg/mL in sterile PBS)[9][11]

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • 96-well flat-bottom sterile microplates

  • Multichannel pipette

  • Microplate reader capable of measuring absorbance at 570 nm[9]

  • Humidified incubator (37°C, 5% CO2)

Step-by-Step Procedure
  • Cell Seeding:

    • Culture the selected cancer cell lines in their respective complete media until they reach approximately 80% confluency.

    • Trypsinize the cells, perform a cell count, and dilute the cell suspension to the optimal seeding density (typically 5,000-10,000 cells/well) in a final volume of 100 µL per well in a 96-well plate.[12]

    • Include wells with medium only to serve as a blank control.

    • Incubate the plate for 24 hours to allow the cells to attach and resume logarithmic growth.[12]

  • Compound Preparation and Treatment:

    • Prepare a high-concentration stock solution of 1-(4-cyanophenyl)-N-(2-methylpropyl)methanesulfonamide in DMSO.

    • Perform serial dilutions of the stock solution in complete culture medium to obtain a range of desired test concentrations. A common starting range is 0.1 µM to 100 µM.[12]

    • Also prepare a vehicle control containing the highest concentration of DMSO used in the dilutions.

    • After the 24-hour incubation, carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the test compound, as well as the vehicle control.

    • Incubate the plate for a predetermined exposure time, typically 48 or 72 hours.[12]

  • MTT Assay:

    • Following the incubation period, add 10-20 µL of the 5 mg/mL MTT solution to each well.[13]

    • Incubate the plate for an additional 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.[13][14]

    • Carefully aspirate the medium containing MTT without disturbing the formazan crystals.

    • Add 150 µL of DMSO to each well to dissolve the formazan crystals.[11]

    • Gently shake the plate on an orbital shaker for about 10-15 minutes to ensure complete solubilization of the formazan.[9][11]

  • Data Acquisition:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.[9] A reference wavelength of 630 nm can be used to reduce background noise.[9]

Alternative Method: CellTiter-Glo® Luminescent Cell Viability Assay

For a more sensitive and high-throughput compatible alternative, the CellTiter-Glo® Luminescent Cell Viability Assay is an excellent choice. This homogeneous assay quantifies ATP, which is a marker of metabolically active cells.[15][16] The procedure involves adding a single reagent directly to the cells, and the resulting luminescent signal is proportional to the number of viable cells.[15]

Key Steps for CellTiter-Glo® Assay
  • Prepare and treat the 96-well plates with cells and the compound as described for the MTT assay. Use opaque-walled plates to prevent signal cross-talk.[17]

  • Equilibrate the plate to room temperature for approximately 30 minutes.[17][18]

  • Prepare the CellTiter-Glo® Reagent according to the manufacturer's instructions.[17][18][19]

  • Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well.[17]

  • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.[17][18]

  • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.[17][18]

  • Record the luminescence using a plate reader.[17]

Data Analysis and Interpretation

The raw absorbance or luminescence data must be processed to determine the IC50 value. This involves data normalization, plotting a dose-response curve, and fitting the curve to a suitable model.

Data_Analysis_Workflow Data Analysis Workflow for IC50 Calculation Raw_Data Raw Absorbance/Luminescence Data Background_Subtraction Subtract Blank (Medium Only) Raw_Data->Background_Subtraction Normalization Normalize to Vehicle Control (0% Inhibition) and No-Cell Control (100% Inhibition) Background_Subtraction->Normalization Log_Transformation Log-transform Compound Concentrations Normalization->Log_Transformation Nonlinear_Regression Plot % Inhibition vs. Log[Concentration] and fit with Nonlinear Regression (e.g., log(inhibitor) vs. response -- Variable slope) Log_Transformation->Nonlinear_Regression IC50_Value Determine IC50 from the Curve Fit Nonlinear_Regression->IC50_Value

Caption: A diagram showing the steps involved in calculating the IC50 value from raw experimental data.

Presenting the Data

The calculated IC50 values for 1-(4-cyanophenyl)-N-(2-methylpropyl)methanesulfonamide should be presented in a clear, tabular format for easy comparison across different cancer cell lines.

Cancer Cell LineCancer TypeIncubation Time (hrs)IC50 (µM)Assay Method
MCF-7Breast Adenocarcinoma48Experimental DataMTT
A549Lung Carcinoma48Experimental DataMTT
HeLaCervical Carcinoma48Experimental DataMTT
PC-3Prostate Adenocarcinoma72Experimental DataCellTiter-Glo
HepG2Hepatocellular Carcinoma72Experimental DataCellTiter-Glo
Interpreting the Results

The IC50 values obtained will provide a quantitative measure of the cytotoxic potency of 1-(4-cyanophenyl)-N-(2-methylpropyl)methanesulfonamide against the tested cancer cell lines. A lower IC50 value suggests higher potency.[4] It is important to note that the IC50 value can be influenced by several factors, including the choice of cell line, the duration of compound exposure, and the specific assay used.[3][7] Therefore, consistency in experimental conditions is crucial for making valid comparisons.

Conclusion

This guide provides a robust framework for the systematic evaluation of the cytotoxic activity of 1-(4-cyanophenyl)-N-(2-methylpropyl)methanesulfonamide. By following the detailed protocols and data analysis procedures outlined herein, researchers can generate reliable and reproducible IC50 data. This information is a critical first step in the drug discovery pipeline, paving the way for further mechanistic studies and preclinical development of this and other novel sulfonamide-based compounds as potential anti-cancer agents.

References

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Sources

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